molecular formula C11H14N2O3 B1285372 Benzyl (2-(methylamino)-2-oxoethyl)carbamate CAS No. 21855-72-1

Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Cat. No.: B1285372
CAS No.: 21855-72-1
M. Wt: 222.24 g/mol
InChI Key: PPWVKWHLWPSSSF-UHFFFAOYSA-N
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Description

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (2-(methylamino)-2-oxoethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2-(methylamino)-2-oxoethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[2-(methylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWVKWHLWPSSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569320
Record name Benzyl [2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21855-72-1
Record name Benzyl [2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl (2-(methylamino)-2-oxoethyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this technical guide provides a comprehensive examination of Benzyl (2-(methylamino)-2-oxoethyl)carbamate. This document moves beyond a simple data sheet to offer a synthesized narrative on the compound's core chemical properties, synthesis, reactivity, and practical applications. As a key building block in modern synthetic chemistry, a thorough understanding of this molecule is essential for its effective utilization. This guide is structured to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.

Core Identity and Physicochemical Characteristics

Benzyl (2-(methylamino)-2-oxoethyl)carbamate, systematically known as N-(Benzyloxycarbonyl)glycine-N-methylamide, is a derivative of the amino acid glycine. Its structure is characterized by a glycine backbone where the primary amine is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is converted to an N-methylamide. This specific combination of functional groups makes it a valuable intermediate, particularly in peptide synthesis and the development of peptidomimetics.

The Cbz group is a cornerstone of peptide chemistry, introduced by Bergmann and Zervas in the 1930s. This methodology was a significant advancement, allowing for controlled, stepwise peptide synthesis.[1] The stability of the Cbz group to mildly acidic and basic conditions, combined with its susceptibility to cleavage under specific, non-hydrolytic conditions, provides the orthogonality required for complex multi-step syntheses. The N-methylamide moiety, meanwhile, can enhance metabolic stability and modify the conformational properties of peptide-based molecules, making it a feature of interest in drug design.

Compound Identification

Caption: 2D Structure of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Table 1: Core Identifiers and Properties

PropertyValueSource
IUPAC Name Benzyl (2-(methylamino)-2-oxoethyl)carbamateIUPAC Nomenclature
CAS Number 21855-72-1[2]
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [2]
SMILES O=C(OCC1=CC=CC=C1)NCC(NC)=O[2]
InChI Key UGAMNTGMICNTPS-UHFFFAOYSA-N[1]
Appearance White to off-white solid (typical)General Chemical Properties
Storage Sealed in dry, room temperature[2]

Synthesis and Purification

The most direct and common synthesis of this compound involves the coupling of N-benzyloxycarbonylglycine (Cbz-Gly-OH) with methylamine. This is a standard amidation reaction, typically facilitated by a peptide coupling agent to activate the carboxylic acid, thereby preventing side reactions and promoting high yields.

The choice of coupling agent is critical. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective but can lead to byproducts that require careful removal. More modern reagents such as HATU or HBTU offer cleaner reactions and faster kinetics, though at a higher cost. The causality behind using a coupling agent is to convert the carboxylic acid's hydroxyl group into a better leaving group, making it highly susceptible to nucleophilic attack by the amine (methylamine).

Experimental Protocol: Synthesis via EDC Coupling

This protocol describes a representative lab-scale synthesis.

Materials:

  • N-benzyloxycarbonylglycine (Cbz-Gly-OH)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve N-benzyloxycarbonylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC (1.2 eq) to the cooled solution. The EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is included to suppress racemization (if applicable) and improve efficiency by forming an active ester, which is less prone to side reactions.

  • Amine Addition: While maintaining the temperature at 0 °C, slowly add the methylamine solution (1.5 eq). The excess methylamine ensures the complete consumption of the activated acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Cbz-Gly-OH) is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography on silica gel to yield the pure product.[3]

Caption: Workflow for the Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Chemical Reactivity and Applications

The utility of this compound is defined by the reactivity of its Cbz protecting group. The Cbz group is robust under many synthetic conditions but can be selectively removed when desired, unmasking the primary amine for further functionalization. This is the cornerstone of its application as a synthetic intermediate.

Deprotection Mechanisms

The primary method for Cbz group removal is catalytic hydrogenolysis .

  • Mechanism: The compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and exposed to hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The palladium surface catalyzes the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide as byproducts.

  • Advantages: This method is exceptionally clean and efficient, with byproducts that are volatile and easily removed. The conditions are mild and generally do not affect other functional groups, with the exception of other reducible groups like alkenes, alkynes, or some nitro groups.

G cluster_0 Cbz Deprotection via Hydrogenolysis reactant Cbz-Protected Amine (Starting Material) reagents H₂, Pd/C (Methanol) intermediate [Adsorbed Intermediate on Pd surface] reagents->intermediate Catalytic Hydrogenation product Free Amine (Deprotected Product) intermediate->product byproducts Toluene + CO₂ intermediate->byproducts

Caption: Cbz Deprotection via Catalytic Hydrogenolysis.

Applications in Drug Discovery

Benzyl (2-(methylamino)-2-oxoethyl)carbamate serves as a precursor to N-protected glycine methylamide, a common structural motif in medicinal chemistry. The chiral benzylamine, a related structure, is a prevalent element in many FDA-approved drugs.[4] While this specific compound is primarily an intermediate, its derivatives have shown biological relevance. For instance, analogs based on a N-(2-(Benzylamino)-2-oxoethyl)benzamide scaffold have been identified as novel agents that protect pancreatic β-cells against endoplasmic reticulum stress, providing a potential modality for treating diabetes.[5] The carbamate group itself is a key structural motif in numerous therapeutic agents, valued for its ability to act as a stable amide bioisostere, improving pharmacokinetic properties like stability and bioavailability.[6]

Spectroscopic and Analytical Profile

Characterization of Benzyl (2-(methylamino)-2-oxoethyl)carbamate relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for confirming the structure and purity of the synthesized material.

Table 2: Representative Spectroscopic Data

TechniqueExpected Features
¹H NMR ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.~5.10 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.~3.85 ppm (d, 2H): Methylene protons (-CH₂-) of the glycine backbone.~2.75 ppm (d, 3H): Methyl protons (-CH₃) of the methylamide.Broad signals for N-H protons.
IR (Infrared) ~3300 cm⁻¹: N-H stretching (from both carbamate and amide).~1700 cm⁻¹: C=O stretching of the carbamate urethane group.[7]~1650 cm⁻¹: C=O stretching of the amide I band.~1530 cm⁻¹: N-H bending of the amide II band.
Mass Spec (MS) [M+H]⁺: Expected at m/z 223.10.[M+Na]⁺: Expected at m/z 245.08.

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly depending on the solvent and instrument used.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is crucial. While comprehensive toxicological data is not available, information on structurally similar compounds provides guidance.

  • Hazard Classification: Similar carbamates are often classified as causing skin and eye irritation and may cause respiratory irritation.[8][9][10][11]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][11]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[2][11] The recommended storage condition is sealed in dry, room temperature.[2]

Conclusion

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is more than a catalog chemical; it is a versatile and enabling tool for chemical synthesis. Its value lies in the strategic placement of the Cbz protecting group on a modified glycine scaffold, providing a stable yet readily cleavable handle for constructing more complex molecules. A firm grasp of its synthesis, reactivity, and handling protocols allows researchers to leverage its full potential in peptide science and the broader field of drug discovery.

References

  • Benchchem. (n.d.). Benzyl (2-(ethylamino)-2-oxoethyl)carbamate | 21855-73-2. Benchchem.
  • BLDpharm. (n.d.). 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)carbamate. BLDpharm.
  • ChemicalBook. (2025). benzyl methyl(2-oxoethyl)carbamate | 107201-33-2. ChemicalBook.
  • BLDpharm. (n.d.). BD35497[949-90-6]Benzyl (2-amino-2-oxoethyl)carbamate. BLDpharm.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry.
  • PubChem. (n.d.). Benzyl N-(2-aminoethyl)carbamate | C10H14N2O2 | CID 2794257. PubChem.
  • Sigma-Aldrich. (n.d.). Benzyl methyl(2-oxoethyl)carbamate | 107201-33-2. Sigma-Aldrich.
  • AK Scientific, Inc. (n.d.). Benzyl (2-(ethylamino)-2-oxoethyl)carbamate. AK Scientific, Inc.
  • Angene Chemical. (2021). Safety Data Sheet. Angene Chemical.
  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
  • MedChemExpress. (2025). Benzyl N-(2-aminoethyl)carbamate hydrochloride-SDS. MedChemExpress.
  • AK Scientific, Inc. (n.d.). Benzyl N-(2-aminoethyl)carbamate hydrochloride. AK Scientific, Inc.
  • Matosevic, A., & Vlainic, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 80-99. Retrieved from [Link]

  • Aloiau, A. N., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Organic Process Research & Development. Retrieved from [Link]

  • Wang, W., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design, 95(3), 388-393. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 21855-72-1 Synonyms: N-Methyl Cbz-Glycinamide, N-(Benzyloxycarbonyl)sarcosine amide

This guide provides a comprehensive technical overview of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, a key reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and applications, with a focus on the underlying chemical principles and practical methodologies.

Introduction

Benzyl (2-(methylamino)-2-oxoethyl)carbamate, also known as N-Cbz-sarcosine amide, is a derivative of sarcosine (N-methylglycine) where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in modern peptide chemistry, enabling the controlled, stepwise synthesis of polypeptides.[1][2] This compound serves as a valuable building block for the incorporation of N-methylated amino acid residues into peptide chains. N-methylation is a common structural motif in natural products and peptidomimetics, often imparting increased metabolic stability, enhanced membrane permeability, and controlled conformational properties to the parent peptide.

Physicochemical Properties

PropertyValueSource/Reference
CAS Number 21855-72-1[3]
Molecular Formula C₁₁H₁₄N₂O₃[3]
Molecular Weight 222.24 g/mol [3]
Appearance White to off-white solid (inferred)General appearance of similar carbamates[4]
Melting Point Not available. (For Benzyl carbamate: 86-89 °C)[5]
Boiling Point Not available. (Predicted for a related compound: 314.2±31.0 °C)[6]
Solubility Good solubility in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Limited solubility in water (inferred).[7]
Storage Sealed in a dry, room temperature environment. For long-term storage, a cool, dry place is recommended.[3][8]

Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

The synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a two-step process starting from sarcosine. The first step involves the protection of the secondary amine of sarcosine with a benzyloxycarbonyl (Cbz) group. The resulting N-Cbz-sarcosine is then converted to its methyl amide.

Step 1: Synthesis of N-Benzyloxycarbonyl-sarcosine (Cbz-sarcosine)

The protection of sarcosine is typically achieved by reacting it with benzyl chloroformate in an aqueous alkaline medium.

Reaction Scheme:

Cbz-Sarcosine Synthesis Sarcosine Sarcosine Reaction Sarcosine->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Base Base (e.g., NaOH) Base->Reaction CbzSarcosine N-Cbz-sarcosine NaCl NaCl H2O H₂O Reaction->CbzSarcosine Reaction->NaCl Reaction->H2O Amidation of Cbz-Sarcosine CbzSarcosine N-Cbz-sarcosine Reaction CbzSarcosine->Reaction CouplingAgent Coupling Agent CouplingAgent->Reaction Methylamine Methylamine Methylamine->Reaction TargetMolecule Benzyl (2-(methylamino)-2-oxoethyl)carbamate Byproducts Byproducts Reaction->TargetMolecule Reaction->Byproducts

Caption: Amidation of N-Cbz-sarcosine to yield the target compound.

Experimental Protocol (General procedure for amide bond formation): [5][9]

  • Dissolve N-Cbz-sarcosine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide.

  • Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC, 1.1 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.1 eq), and stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methylamine (e.g., methylamine hydrochloride with a base like triethylamine, or an aqueous solution of methylamine) (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Applications in Peptide Synthesis

The primary application of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is as a building block for the incorporation of N-methylglycine (sarcosine) residues into peptide sequences during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis. Its key features include:

  • Stability: The Cbz group is stable to a wide range of reaction conditions, including those used for peptide bond formation and the cleavage of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), making it an orthogonal protecting group in many synthetic strategies. [2][10]* Cleavage: The Cbz group can be readily removed under specific conditions, most commonly by catalytic hydrogenolysis or by treatment with strong acids. [2][11] Mechanism of Cbz Protection and Deprotection:

Cbz_Mechanism cluster_protection Protection Amine Amine Protected Amine Protected Amine Amine->Protected Amine + Cbz-Cl, Base Protected Amine->Amine H₂, Pd/C or HBr/AcOH

Caption: General mechanism of Cbz protection and deprotection of an amine.

Protocol for Incorporation into a Peptide Chain (Fmoc-based SPPS)

Below is a general protocol for using Benzyl (2-(methylamino)-2-oxoethyl)carbamate in Fmoc-based solid-phase peptide synthesis. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus.

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) with the first amino acid attached and its N-terminal Fmoc group removed.

  • Coupling of Benzyl (2-(methylamino)-2-oxoethyl)carbamate:

    • Pre-activate Benzyl (2-(methylamino)-2-oxoethyl)carbamate (as the carboxylic acid, i.e., N-Cbz-sarcosine) (3-5 eq) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF, dichloromethane, and methanol to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using acetic anhydride and a base.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • After the peptide sequence is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

    • The Cbz group is generally stable to TFA treatment. [12] * The N-terminal Cbz group can be removed, if desired, after cleavage from the resin by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). [11]

Analytical Methods

The purity and identity of Benzyl (2-(methylamino)-2-oxoethyl)carbamate can be assessed using a variety of analytical techniques.

Chromatography
  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess purity. A typical mobile phase would be a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of carbamates. A reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol is commonly used. Detection can be achieved using a UV detector, typically at wavelengths around 214 nm or 254 nm. [13][14]For trace analysis, post-column derivatization followed by fluorescence detection can be employed, as described in EPA Method 531.1 for carbamate pesticides. [7] Illustrative HPLC Workflow:

HPLC_Workflow Sample Sample Injection Injection Sample->Injection C18 Column C18 Column Injection->C18 Column UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram

Caption: A typical HPLC workflow for the analysis of carbamates.

Spectroscopy
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group, the methylene protons, the benzyl group protons, and the amide and carbamate protons.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the carbamate and amide groups, and aromatic C-H stretching. For the related benzyl carbamate, characteristic peaks are observed for -NH stretching (3422-3332 cm⁻¹) and >C=O stretching (1694 cm⁻¹). [2]* Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after suitable derivatization can be employed.

Safety and Handling

Benzyl (2-(methylamino)-2-oxoethyl)carbamate should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Hazards: May cause skin and eye irritation, and respiratory tract irritation. [8]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [8]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [8][15]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [15]

References

  • Agilent Technologies.
  • Organic Syntheses Procedure.
  • Electronic Supplementary Information - The Royal Society of Chemistry. HPLC Methods.
  • ResearchGate.
  • BLDpharm. 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)
  • AK Scientific, Inc. Benzyl (2-(ethylamino)-2-oxoethyl)
  • Benchchem. Benzyl (2-(ethylamino)-2-oxoethyl)
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • Fisher Scientific.
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • The Royal Society of Chemistry. c6cy02413k1.pdf.
  • Organic Syntheses Procedure. N-Benzyl-1-(trimethylsilyl)methanamine.
  • PrepChem.com. Synthesis of Cbz-sarcosine.
  • PubChem. benzyl N-(2-hydroxyethyl)
  • Sigma-Aldrich. Benzyl methyl(2-oxoethyl)
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
  • Redalyc. Synthesis and characterization of novel α-monomers of peptide nucleic acid.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • PubMed. Kinetic and mechanistic investigation of the selective acidolysis of the C-terminal amide bond of N-acyl-N,alpha,alpha-trialkyl glycine amides.
  • Supporting Information.
  • PubChemLite. Benzyl n-methyl-n-[2-(methylamino)
  • BLDpharm. 1871387-92-6|Benzyl (2-(ethylamino)-2-oxoethyl)(methyl)
  • ChemicalBook.
  • ChemSynthesis. benzyl N-(2-carbamimidamido-2-oxoethyl)
  • Parchem. Benzyl (2-(methylamino)-2-oxoethyl)
  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis.
  • PubChem.
  • Grokipedia.
  • ChemicalBook. benzyl methyl(2-oxoethyl)
  • Organic Syntheses.
  • Google P
  • Nitrosamines Exchange. N-nitrososarcosine limit.
  • New Journal of Chemistry (RSC Publishing). Metal-free synthesis of secondary amides using N-Boc-O-tosylhydroxylamine as nitrogen source via Beckmann rearrangement.
  • ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil.
  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
  • ResearchGate. HPLC analysis of authentic sarcosine in aqueous solution.
  • Medkoo. Benzyl tert-butyl ((1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl)
  • BLDpharm. 6833-09-6|Benzyl (2-oxo-2-(phenylamino)ethyl)
  • Open Access Pub.

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, a key intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular structure, synthesis, and physicochemical properties.

Introduction: The Significance of a Protected Amino Acid Amide

Benzyl (2-(methylamino)-2-oxoethyl)carbamate, also known by its synonym N-Methyl Cbz-Glycinamide, is a derivative of the simplest amino acid, glycine. Its structure is characterized by two key features: a benzyloxycarbonyl (Cbz or Z) protecting group on the amino terminus and a methylamide group at the carboxy terminus. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules.

The Cbz group serves as a crucial temporary shield for the amine functionality, preventing unwanted side reactions during multi-step syntheses, particularly in peptide chemistry. The methylamide moiety, on the other hand, can influence the biological activity and pharmacokinetic properties of a final drug candidate. Understanding the synthesis and properties of this molecule is therefore fundamental for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The molecular integrity of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is defined by its specific arrangement of atoms and functional groups.

Molecular Formula: C₁₁H₁₄N₂O₃[1]

Molecular Weight: 222.24 g/mol [2]

CAS Number: 21855-72-1[1]

SMILES: O=C(OCC1=CC=CC=C1)NCC(NC)=O[2]

The structure consists of a central glycine backbone. The α-amino group is protected by a benzyloxycarbonyl group, which is composed of a benzyl group attached to a carbamate. The carboxylic acid end of the glycine is converted to a methylamide.

A table summarizing the key physicochemical properties is presented below.

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₃[1]
Molecular Weight222.24 g/mol [2]
CAS Number21855-72-1[1]
AppearanceExpected to be a solidInferred from related compounds
SolubilitySoluble in many organic solventsInferred from related compounds

Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate: A Step-by-Step Protocol

The synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is typically achieved through a two-step process starting from glycine. The first step involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group. The second step is the coupling of the resulting N-Cbz-glycine with methylamine to form the desired methylamide.

Step 1: Synthesis of N-(Benzyloxycarbonyl)glycine (Cbz-Gly-OH)

The foundational step is the protection of the glycine amino group. This is a well-established procedure in peptide chemistry.

Reaction: Glycine + Benzyl Chloroformate → N-(Benzyloxycarbonyl)glycine

Protocol: A detailed procedure for the synthesis of the Cbz derivative of glycine from glycine and benzyl chloroformate is available and involves the reaction in an aqueous sodium hydroxide solution at low temperatures.[3][4] The use of a base is crucial to deprotonate the amino group of glycine, making it nucleophilic enough to attack the benzyl chloroformate.[3]

Step 2: Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate from Cbz-Gly-OH

The final step involves the formation of the amide bond between the carboxylic acid of Cbz-Gly-OH and methylamine. A common and efficient method for this transformation is the mixed anhydride method using ethyl chloroformate.[5]

Reaction: N-(Benzyloxycarbonyl)glycine + Methylamine → Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Experimental Protocol:

This protocol is adapted from a reported procedure for the synthesis of the corresponding primary amide and modified for the synthesis of the methylamide.[5]

  • Activation of Cbz-Glycine: In a round-bottom flask, dissolve N-(Benzyloxycarbonyl)glycine (1 equivalent) and triethylamine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -10 °C in an ice-salt bath.

  • Formation of Mixed Anhydride: To the cooled, stirring solution, add ethyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains at -10 °C. Stir the mixture under a nitrogen atmosphere for 30 minutes. The triethylamine acts as a base to neutralize the HCl formed during the reaction, driving the formation of the mixed carbonic-carboxylic anhydride.

  • Amidation: In a separate flask, prepare a solution of methylamine (a slight excess, e.g., 1.2 equivalents) in water or an appropriate solvent. Slowly add the methylamine solution to the mixed anhydride solution at -10 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be further purified by flash column chromatography on silica gel or by recrystallization to yield pure Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Cbz Protection cluster_1 Step 2: Amidation Glycine Glycine Cbz_Gly_OH N-(Benzyloxycarbonyl)glycine (Cbz-Gly-OH) Glycine->Cbz_Gly_OH  NaOH, H₂O, 0°C Benzyl_Chloroformate Benzyl_Chloroformate Benzyl_Chloroformate->Cbz_Gly_OH Mixed_Anhydride Mixed Anhydride Intermediate Cbz_Gly_OH->Mixed_Anhydride  Ethyl Chloroformate, Et₃N, THF, -10°C Final_Product Benzyl (2-(methylamino)- 2-oxoethyl)carbamate Mixed_Anhydride->Final_Product Methylamine Methylamine Methylamine->Final_Product

Caption: Workflow for the synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

  • Aromatic Protons (Benzyl group): A multiplet in the range of δ 7.2-7.4 ppm (5H).

  • Benzylic Protons (-CH₂-Ph): A singlet around δ 5.1 ppm (2H).

  • Glycine Methylene Protons (-NH-CH₂-CO-): A doublet around δ 3.8-4.0 ppm (2H), coupled to the adjacent NH proton.

  • Methyl Protons (-NH-CH₃): A doublet around δ 2.7-2.8 ppm (3H), coupled to the adjacent NH proton.

  • Amide NH Proton (-CO-NH-CH₃): A broad singlet or quartet (depending on coupling) in the region of δ 6.0-7.0 ppm (1H).

  • Carbamate NH Proton (-O-CO-NH-): A broad singlet or triplet (depending on coupling) in the region of δ 5.5-6.5 ppm (1H).

Expected ¹³C NMR Spectral Data:

  • Carbonyl Carbon (Amide): In the range of δ 169-172 ppm.

  • Carbonyl Carbon (Carbamate): In the range of δ 156-158 ppm.

  • Aromatic Carbons (Benzyl group): Peaks between δ 127-137 ppm.

  • Benzylic Carbon (-CH₂-Ph): Around δ 67 ppm.

  • Glycine Methylene Carbon (-NH-CH₂-CO-): Around δ 44 ppm.

  • Methyl Carbon (-NH-CH₃): Around δ 26 ppm.

Expected Infrared (IR) Spectral Data:

  • N-H Stretching (Amide and Carbamate): A broad band in the region of 3300-3400 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=O Stretching (Amide): A strong absorption band around 1640-1670 cm⁻¹.

  • C=O Stretching (Carbamate): A strong absorption band around 1690-1710 cm⁻¹.

  • N-H Bending (Amide): A band around 1550 cm⁻¹.

  • C-O Stretching (Carbamate): A band in the region of 1200-1250 cm⁻¹.

Applications in Drug Development and Research

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is primarily used as a precursor and building block in the synthesis of more complex molecules. Its utility stems from the orthogonal nature of the Cbz protecting group and the presence of the methylamide functionality.

  • Peptide Synthesis: This compound can be deprotected at the N-terminus to reveal a free amine, which can then be coupled to other amino acids or peptide fragments to build larger peptide chains. The methylamide at the C-terminus can be a desirable feature in peptidomimetics to enhance stability against enzymatic degradation or to modulate receptor binding.

  • Intermediate for Further Synthesis: As demonstrated in the literature, this molecule can serve as a starting material for the synthesis of other small molecules, such as 2-amino-N-methyl-acetamide, through hydrogenation to remove the Cbz group.[6] This downstream product can then be used in various other chemical transformations.

Conclusion

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a strategically important molecule in synthetic organic chemistry. Its synthesis, based on well-established protection and coupling methodologies, is straightforward and provides access to a versatile building block. The presence of the Cbz protecting group allows for controlled and sequential chemical modifications, making it a valuable tool for researchers in peptide synthesis and the broader field of drug discovery. A thorough understanding of its molecular structure and reactivity is paramount for its successful application in the development of novel therapeutic agents and other complex molecular architectures.

References

  • Supporting Information for a scientific article. The synthesis of Cbz-Glycinamide (CAS 21855-72-1) is mentioned, following a reported procedure involving ethyl chloroformate.
  • Supporting Information, The Royal Society of Chemistry.
  • c6cy02413k1.pdf - The Royal Society of Chemistry.
  • Stereoselective Synthesis of β-Glycinamide Ribonucleotide - PMC - NIH. Available at: [Link]

  • Benzylcarbamate - the NIST WebBook. Available at: [Link]

  • PubChemLite - Benzyl n-methyl-n-[2-(methylamino)ethyl]carbamate. Available at: [Link]

  • PubChem. benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458. Available at: [Link]

  • Chemistry Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Available at: [Link]

  • Organic Syntheses. ethyl n-methylcarbamate. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • NIST. Benzylamine. Available at: [Link]

  • PubChem. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate. Available at: [Link]

Sources

Benzyl (2-(methylamino)-2-oxoethyl)carbamate synthesis from glycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate from Glycine

Abstract

This guide provides a comprehensive, technically-grounded methodology for the two-step synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, a carbamate-protected amino acid amide, starting from the simple amino acid, glycine. The synthesis involves an initial N-protection of glycine using a benzyloxycarbonyl (Cbz) group, followed by a robust amide coupling reaction with methylamine. This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices, targeting researchers and professionals in organic synthesis and drug development. The protocols are designed to be self-validating, with in-depth explanations for each manipulation, ensuring both reproducibility and a deep understanding of the process.

Introduction

The synthesis of protected amino acid derivatives is a cornerstone of medicinal chemistry and peptide science. Benzyl (2-(methylamino)-2-oxoethyl)carbamate serves as a valuable building block, incorporating the versatile benzyloxycarbonyl (Cbz) protecting group, which is stable under a variety of conditions but readily removable by hydrogenolysis.[1] The overall synthetic strategy is a classic two-stage process: first, the nucleophilic amino group of glycine is protected to prevent self-polymerization and direct the subsequent reaction; second, the carboxylic acid moiety is activated to facilitate amide bond formation with methylamine. This guide elucidates a reliable pathway to achieve this synthesis with high purity and yield.

Overall Synthetic Workflow

The synthesis proceeds in two principal stages, starting with the protection of glycine, followed by the amide coupling to yield the final product.

Synthesis_Workflow cluster_0 Part 1: N-Protection cluster_1 Part 2: Amide Coupling cluster_2 Purification & Characterization Glycine Glycine Cbz_Gly N-Cbz-Glycine Glycine->Cbz_Gly   Benzyl Chloroformate,   NaOH, H₂O, 0°C to RT    Target Benzyl (2-(methylamino)-2-oxoethyl)carbamate Cbz_Gly->Target   Methylamine,   Coupling Agent (e.g., DIC/HOBt),   Organic Solvent (e.g., DCM)    Purified_Product Purified Product Target->Purified_Product   Work-up &   Chromatography/Recrystallization    Final_Analysis Final Product Analysis Purified_Product->Final_Analysis   NMR, IR, MS   

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of N-Benzyloxycarbonyl-glycine (Cbz-glycine)

Principle and Mechanism

The first step is the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride under aqueous alkaline conditions.[2][3]

Glycine, under neutral conditions, exists as a zwitterion with a protonated ammonium group (-NH₃⁺), which is not nucleophilic.[3] The addition of a base, such as sodium hydroxide (NaOH), is crucial as it deprotonates the ammonium ion to generate a free amine (-NH₂), a potent nucleophile.[2][3] This free amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling the chloride ion and forming the stable carbamate linkage. An additional equivalent of base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, maintaining the basic pH necessary for the amine to remain deprotonated and nucleophilic.[3]

Cbz_Protection_Mechanism Glycine H₂N-CH₂-COO⁻   (Glycinate Anion) Intermediate [Tetrahedral Intermediate] Glycine->Intermediate Nucleophilic Attack CbzCl Cl-C(=O)O-Bn   (Benzyl Chloroformate) CbzCl->Intermediate Product Bn-O-C(=O)-NH-CH₂-COOH   (Cbz-Glycine) Intermediate->Product Collapse & Loss of Cl⁻ Chloride Cl⁻ Intermediate->Chloride Base Requires Base (e.g., NaOH) 1. Deprotonate Glycine 2. Neutralize HCl byproduct

Caption: Mechanism of Cbz protection of glycine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-protection of amino acids.[4][5]

Materials:

  • Glycine (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 - 2.2 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.2 eq)

  • Deionized Water

  • Diethyl Ether (or other non-polar organic solvent)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve glycine (1.0 eq) in an aqueous solution of 2 M NaOH (1.0 eq). Cool the solution to 0-5 °C.[4]

  • Reaction: While vigorously stirring and maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1-1.2 eq) and a 4 M NaOH solution (1.1-1.2 eq) dropwise and simultaneously over approximately 30-45 minutes. The key is to keep the pH alkaline throughout the addition.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up (Impurity Removal): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities. The desired Cbz-glycine product will remain in the aqueous phase as its sodium salt.[4][5]

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH reaches 1-2. A white precipitate of Cbz-glycine should form.[4][5]

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum to a constant weight.

Causality and Field-Proven Insights
  • Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of benzyl chloroformate is critical. It minimizes the hydrolysis of the highly reactive Cbz-Cl by the aqueous NaOH, which would otherwise form benzyl alcohol and sodium carbonate, reducing the yield.[2]

  • Simultaneous Addition: The simultaneous addition of Cbz-Cl and NaOH is a technique to maintain a sufficiently high concentration of the deprotonated, nucleophilic glycine while ensuring the reaction medium stays basic to neutralize the generated HCl.[3][4] If the base is added all at once initially, it can increase the rate of Cbz-Cl hydrolysis.

  • Ether Wash: The wash with diethyl ether is a crucial purification step. Benzyl alcohol, a potential byproduct, and any excess benzyl chloroformate are soluble in ether, while the sodium salt of Cbz-glycine is highly soluble in water. This liquid-liquid extraction efficiently removes key impurities before product isolation.[5]

  • Acidification: Cbz-glycine is an acid and is soluble in its deprotonated (carboxylate) form in basic aqueous solution. Acidification protonates the carboxylate, rendering the molecule neutral and significantly reducing its solubility in water, thus causing it to precipitate for easy collection.[4]

Part 2: Amide Coupling of Cbz-glycine with Methylamine

Principle and Mechanism

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[6] Direct reaction is unfavorable as the carboxylate anion (formed by deprotonation by the amine) is unreactive, and the protonated amine is not nucleophilic. Coupling reagents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate.[7][8]

Carbodiimides, such as Diisopropylcarbodiimide (DIC), are widely used for this purpose.[9] The carbodiimide reacts with the carboxylic acid (Cbz-glycine) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (methylamine). The attack forms the desired amide bond and releases a urea byproduct (diisopropylurea).[7]

To improve efficiency and minimize potential side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt can react with the O-acylisourea to form an HOBt-active ester, which is less reactive but more selective, and less prone to side reactions.[9][10] For glycine, racemization is not a concern, but the use of additives can still enhance coupling yields.[8]

Amide_Coupling_Mechanism CbzGly Cbz-Gly-OH O_acyl O-Acylisourea Intermediate (Highly Reactive) CbzGly->O_acyl DIC iPr-N=C=N-iPr (DIC) DIC->O_acyl Activation Product Cbz-Gly-NHCH₃ O_acyl->Product Urea iPr-NH-C(=O)-NH-iPr (Diisopropylurea byproduct) O_acyl->Urea Forms byproduct Methylamine CH₃NH₂ Methylamine->Product Nucleophilic Attack

Caption: Amide coupling mechanism using a carbodiimide (DIC).

Detailed Experimental Protocol

Materials:

  • N-Cbz-glycine (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended, 1.1 eq)

  • Methylamine (2.0 M solution in THF or 40% in water) (1.2 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Initial Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Cbz-glycine (1.0 eq) and dissolve it in anhydrous DCM. If using, add HOBt (1.1 eq).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise to the solution. Stir the mixture at 0 °C for 15-30 minutes.

  • Coupling: Slowly add the methylamine solution (1.2 eq) to the reaction mixture. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching & Extraction): a. Filter the reaction mixture to remove the precipitated diisopropylurea byproduct. b. Transfer the filtrate to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with 1 M HCl (to remove excess methylamine), saturated aqueous NaHCO₃ (to remove unreacted Cbz-glycine and HOBt), and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure Benzyl (2-(methylamino)-2-oxoethyl)carbamate.[12]

Causality and Field-Proven Insights
  • Choice of Coupling Reagent: DIC is often preferred for solution-phase synthesis because the resulting diisopropylurea byproduct has better solubility in organic solvents than the dicyclohexylurea from DCC, making its removal by washing more feasible, although filtration is still effective.[9] Other modern reagents like T3P or HATU can also be used and may offer advantages in terms of cleaner reactions and easier work-ups.[7][10]

  • Solvent: Anhydrous aprotic solvents like DCM or DMF are used to prevent the hydrolysis of the activated intermediate, which would regenerate the starting carboxylic acid.

  • Aqueous Washes: The sequence of acidic and basic washes is a cornerstone of purification in organic synthesis. The acid wash protonates any remaining basic methylamine, making it water-soluble and drawing it into the aqueous layer. The bicarbonate wash deprotonates any remaining acidic Cbz-glycine or HOBt, pulling them into the aqueous layer. The final brine wash helps to remove residual water from the organic phase before drying.[11]

Part 3: Product Characterization

The identity and purity of the final product, Benzyl (2-(methylamino)-2-oxoethyl)carbamate, must be confirmed through standard analytical techniques.

Physicochemical and Spectroscopic Data
PropertyValueReference(s)
Molecular Formula C₁₁H₁₄N₂O₃[13][14]
Molecular Weight 222.24 g/mol [13]
Appearance Typically a white to off-white solidGeneral Observation
CAS Number 21855-72-1[13]
¹H NMR (Expected) Signals for benzyl protons (aromatic, ~7.3 ppm), benzylic CH₂ (~5.1 ppm), carbamate NH, amide NH, glycine α-CH₂ (~3.8 ppm), and methyl group protons (~2.8 ppm, often a doublet due to coupling with NH).Based on[12]
IR Spectroscopy (Expected) Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching for both carbamate and amide (~1650-1700 cm⁻¹), and C-O stretching.Based on[12]
Mass Spectrometry Expected M+H⁺ ion at m/z 223.1.Calculated

References

  • Wikipedia. Peptide synthesis . Available from: [Link]

  • Aapptec Peptides. Coupling Reagents . Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents . Available from: [Link]

  • Lipshutz, B. H., et al. Amide and Peptide Bond Formation in Water at Room Temperature . Organic Letters. Available from: [Link]

  • Chemistry Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate . Available from: [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid . Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-Sar-Gly-NHMe

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of the dipeptide derivative, N-Cbz-Sar-Gly-NHMe. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure reproducibility and a deeper understanding of the underlying chemistry.

Strategic Overview: The Rationale Behind N-Cbz-Sar-Gly-NHMe Synthesis

The target molecule, N-Cbz-Sar-Gly-NHMe (N-carbobenzyloxy-sarcosyl-glycine methylamide), is a protected dipeptide. The choice of its constituent parts is deliberate:

  • N-Cbz (Carbobenzyloxy) Group: This is a classic urethane-type protecting group for the N-terminus of the sarcosine residue. Its selection is strategic due to its high stability under various coupling conditions and its clean removal via catalytic hydrogenation, a method that typically does not disturb other functional groups within the peptide.

  • Sarcosine (Sar): As an N-methylated amino acid, sarcosine introduces conformational constraints into the peptide backbone. Its presence can significantly impact the peptide's secondary structure and, consequently, its biological activity and metabolic stability.

  • Glycine (Gly): Being the simplest amino acid with no side chain, glycine provides maximal conformational flexibility. Its juxtaposition with sarcosine creates a unique structural motif.

  • C-terminal Methylamide (-NHMe): The methylamide cap at the C-terminus neutralizes the carboxylic acid charge, which can enhance cell permeability and metabolic stability by making the peptide resistant to carboxypeptidases.

This guide will detail a robust synthesis pathway using a carbodiimide-mediated coupling approach, followed by rigorous characterization to validate the final product's identity and purity.

Experimental Workflow: From Precursors to Purified Product

The synthesis is a two-step process: first, the preparation of the C-terminal glycine methylamide, followed by the coupling with N-Cbz-sarcosine.

G cluster_0 Part A: C-Terminus Preparation cluster_1 Part B: N-Terminus Preparation cluster_2 Part C: Final Peptide Coupling cluster_3 Part D: Purification & Analysis A1 Boc-Gly-OH + Methylamine A2 Carbodiimide Coupling (EDC/HOBt) A1->A2 A3 Boc-Gly-NHMe A2->A3 A4 TFA Deprotection A3->A4 A5 H-Gly-NHMe.TFA (Salt) A4->A5 C1 N-Cbz-Sar-OH + H-Gly-NHMe.TFA A5->C1 B1 Sarcosine + Cbz-Cl B2 Schotten-Baumann Conditions B1->B2 B3 N-Cbz-Sar-OH B2->B3 B3->C1 C2 Activation & Coupling (HATU/DIPEA) C1->C2 C3 Crude N-Cbz-Sar-Gly-NHMe C2->C3 D1 Silica Gel Chromatography C3->D1 D2 Pure N-Cbz-Sar-Gly-NHMe D1->D2 D3 Characterization (NMR, MS, HPLC) D2->D3 G CbzSarOH N-Cbz-Sar-OH ActiveEster O-acylisourea (Highly Reactive) CbzSarOH->ActiveEster + DCC DCC DCC->ActiveEster HOBtEster HOBt Active Ester (Less Reactive, More Stable) ActiveEster->HOBtEster + HOBt (Suppresses Racemization) DCU DCU (Precipitate) ActiveEster->DCU Byproduct HOBt HOBt HOBt->HOBtEster FinalProduct N-Cbz-Sar-Gly-NHMe HOBtEster->FinalProduct + H-Gly-NHMe GlyNHMe H-Gly-NHMe GlyNHMe->FinalProduct

The Strategic Design of Benzyl (2-(methylamino)-2-oxoethyl)carbamate: A Dipeptide Mimic for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of molecules with enhanced stability, bioavailability, and target specificity is paramount. Peptides, while offering high potency and selectivity, are often hampered by their susceptibility to enzymatic degradation and poor membrane permeability. This has led to the development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties. This technical guide provides a comprehensive overview of a specific dipeptide mimic, Benzyl (2-(methylamino)-2-oxoethyl)carbamate. This compound, also known as N-Cbz-sarcosine methylamide, serves as a valuable tool in the design of novel therapeutics and chemical probes. We will delve into its rational design, synthesis, physicochemical properties, and its role as a structural surrogate for dipeptides, supported by detailed experimental protocols and structural analyses.

Introduction: The Imperative for Dipeptide Mimics

Peptides and proteins are fundamental to a vast array of biological processes, acting as hormones, neurotransmitters, and modulators of protein-protein interactions. Consequently, they are attractive starting points for drug design. However, the inherent liabilities of natural peptides, such as rapid proteolysis and low oral bioavailability, have driven the evolution of peptidomimetic design.[1] Dipeptide mimics, in particular, are of significant interest as they represent the smallest recognition elements in many peptide-protein interactions.[2]

The core concept behind a dipeptide mimic is to retain the key pharmacophoric features of a dipeptide—the spatial arrangement of side chains and hydrogen bonding capabilities—while replacing the labile peptide bond with a more robust chemical scaffold. Benzyl (2-(methylamino)-2-oxoethyl)carbamate emerges from this strategy as a mimic of a sarcosine-containing dipeptide, such as Sar-Gly or Gly-Sar. Sarcosine (N-methylglycine) itself is a naturally occurring amino acid derivative found in various biological tissues.[1] The N-methylation in sarcosine removes a hydrogen bond donor and introduces conformational constraints, which can be a desirable feature in drug design.

This guide will explore the synthesis and properties of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, providing the necessary technical details for its application in research and development.

Molecular Design and Rationale

The structure of Benzyl (2-(methylamino)-2-oxoethyl)carbamate (Figure 1) is a deliberate amalgamation of functionalities designed to impart stability and mimicry.

  • Sarcosine Core: The central N-methylglycine (sarcosine) unit provides the foundational structure of the dipeptide to be mimicked.

  • C-Terminal Methylamide: The C-terminus is capped with a methylamide group. This modification neutralizes the charge of the carboxylic acid and increases the molecule's metabolic stability by removing a potential site for carboxypeptidase cleavage.

  • N-Terminal Benzyloxycarbonyl (Cbz) Group: The N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group. This widely used protecting group in peptide synthesis serves a dual purpose here. It prevents unwanted reactions at the N-terminus during synthesis and also contributes to the overall lipophilicity of the molecule, potentially enhancing membrane permeability.[3]

Caption: Molecular Structure of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Synthesis and Purification

The synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a two-step process that leverages standard peptide chemistry techniques: the synthesis of the N-protected amino acid precursor followed by amide bond formation.

Synthesis of N-Cbz-Sarcosine

The precursor, N-Cbz-sarcosine, is synthesized by the reaction of sarcosine with benzyl chloroformate under basic conditions.

Figure 2: Synthesis of N-Cbz-Sarcosine Sarcosine Sarcosine NCbzSarcosine N-Cbz-Sarcosine Sarcosine->NCbzSarcosine + Cbz-Cl, Base CbzCl Benzyl Chloroformate CbzCl->NCbzSarcosine Base Base (e.g., Na2CO3) Base->NCbzSarcosine

Caption: Synthetic scheme for N-Cbz-Sarcosine.

Experimental Protocol: Synthesis of N-Cbz-Sarcosine

  • Dissolution: Dissolve sarcosine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-sarcosine as a colorless oil or white solid.[4]

Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

The final compound is synthesized by coupling N-Cbz-sarcosine with methylamine. A variety of peptide coupling reagents can be employed for this step.

Figure 3: Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate NCbzSarcosine N-Cbz-Sarcosine Product Benzyl (2-(methylamino)-2-oxoethyl)carbamate NCbzSarcosine->Product + Methylamine, Coupling Agent Methylamine Methylamine Methylamine->Product CouplingAgent Coupling Agent (e.g., DCC, HBTU) CouplingAgent->Product

Caption: Amide coupling to form the target compound.

Experimental Protocol: Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

  • Activation: Dissolve N-Cbz-sarcosine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU, 1.1 eq) and an amine base like N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with additional base) to the activated N-Cbz-sarcosine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Physicochemical and Spectroscopic Characterization

The proper characterization of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is essential for its use in further applications.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 21855-72-1
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance White to off-white solid[5]
Melting Point 208-212 °C (dec.) (for sarcosine)[5]
Solubility Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic methylene protons (~5.1 ppm), the N-methyl protons of the sarcosine and methylamide moieties (as singlets, likely in the range of 2.8-3.2 ppm), and the methylene protons of the glycine backbone (a singlet around 4.0 ppm). The presence of rotamers due to restricted rotation around the amide and carbamate bonds may lead to the observation of multiple sets of signals.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carbamate and amide groups (~156 ppm and ~170 ppm, respectively), the aromatic carbons of the benzyl group, the benzylic methylene carbon, the N-methyl carbons, and the backbone methylene carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (if any secondary amide character is present, though this is an N-methylated amide), C=O stretching of the carbamate and amide groups (typically in the range of 1650-1750 cm⁻¹), and aromatic C-H stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Benzyl (2-(methylamino)-2-oxoethyl)carbamate as a Dipeptide Mimic: Structural Insights

The utility of Benzyl (2-(methylamino)-2-oxoethyl)carbamate as a dipeptide mimic stems from its ability to adopt conformations that are sterically and electronically similar to those of natural dipeptides.

Conformational Analysis

The conformational landscape of this molecule is primarily defined by the torsional angles around the single bonds of the backbone. Unlike peptides with primary amide bonds, the N-methylation in the sarcosine residue and the methylamide cap influence the cis/trans isomerism of the amide and carbamate bonds.[3]

  • X-ray Crystallography: While a crystal structure for the title compound is not publicly available, analysis of related N-Cbz-protected dipeptides and amides reveals a preference for a relatively planar arrangement of the amide and carbamate groups.[8][9] The overall conformation is often extended, which is a common feature of β-strands in proteins.

  • NMR in Solution: Solution-phase conformational analysis using techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the through-space proximity of protons, helping to define the preferred conformations in different solvents.[10] The presence of rotamers in the NMR spectrum is a direct indication of the conformational flexibility and the energy barriers to bond rotation.

Figure 4: Conformational Flexibility cluster_0 Factors Influencing Conformation cluster_1 Resulting Conformations N-Methylation N-Methylation Amide Bond (cis/trans) Amide Bond (cis/trans) N-Methylation->Amide Bond (cis/trans) Extended Conformation (β-strand like) Extended Conformation (β-strand like) Amide Bond (cis/trans)->Extended Conformation (β-strand like) Folded Conformations Folded Conformations Amide Bond (cis/trans)->Folded Conformations Carbamate Bond (cis/trans) Carbamate Bond (cis/trans) Carbamate Bond (cis/trans)->Extended Conformation (β-strand like) Solvent Effects Solvent Effects Solvent Effects->Folded Conformations

Caption: Factors influencing the conformational states of the dipeptide mimic.

Applications in Drug Discovery and Chemical Biology

The structural features of Benzyl (2-(methylamino)-2-oxoethyl)carbamate make it a valuable building block and research tool.

  • Enzyme Inhibitors: Many enzymes, particularly proteases, recognize and process dipeptide motifs. This dipeptide mimic can be incorporated into larger molecules to act as a non-hydrolyzable analogue of a substrate, leading to competitive inhibition. The increased stability against proteolysis is a key advantage in this context.[11]

  • Probing Protein-Protein Interactions: As a stable structural surrogate, this compound can be used to probe the binding pockets of proteins that recognize dipeptide sequences. Structure-activity relationship (SAR) studies can be conducted by systematically modifying the benzyl and methylamide groups to optimize binding affinity.

  • Scaffold for Library Synthesis: The synthetic accessibility of this compound makes it an attractive scaffold for the generation of chemical libraries for high-throughput screening.

Comparative Analysis with Other Dipeptide Mimics

A variety of strategies have been developed to create dipeptide mimics. A comparison with Benzyl (2-(methylamino)-2-oxoethyl)carbamate highlights its specific advantages and disadvantages.

Table 2: Comparison of Dipeptide Mimic Scaffolds

Dipeptide Mimic TypeAdvantagesDisadvantages
Benzyl (2-(methylamino)-2-oxoethyl)carbamate - Synthetically accessible- Good metabolic stability- Mimics N-methylated dipeptides- Reduced hydrogen bonding capacity- Potential for rotamers complicating analysis
Reduced Amide Bonds (-CH₂-NH-) - Increased flexibility- Resistant to proteolysis- Loss of carbonyl oxygen for H-bonding- Altered geometry
Azapeptides (-NH-N(R)-CO-) - Maintains H-bond acceptor- Can induce specific conformations- Synthesis can be challenging
Peptoids (N-substituted glycines) - Highly stable- Easily synthesized in libraries- Lacks chiral center at α-carbon- Different conformational preferences

Conclusion and Future Perspectives

Benzyl (2-(methylamino)-2-oxoethyl)carbamate represents a well-defined and synthetically accessible dipeptide mimic with significant potential in medicinal chemistry and chemical biology. Its design thoughtfully addresses the inherent limitations of natural peptides by incorporating features that enhance metabolic stability while preserving key structural motifs necessary for biological recognition. The detailed synthetic protocols and characterization data provided in this guide are intended to facilitate its adoption and application by researchers in the field.

Future research directions could involve the incorporation of this mimic into larger peptide sequences to study its influence on overall conformation and biological activity. Furthermore, the development of analogues with diverse substituents on the benzyl and methylamide moieties will undoubtedly expand the utility of this scaffold in the ongoing quest for novel therapeutics. The continued exploration of such peptidomimetic strategies will be instrumental in bridging the gap between the therapeutic potential of peptides and their practical application as drugs.

References

  • PrepChem. Synthesis of Cbz-sarcosine. [Link]

  • Fengchen Group Co., Ltd. Sarcosine, N-methylglycine API, Raw Material USP AJI FCC BP EP. [Link]

  • Montaña, C., et al. (2020). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. ResearchGate. [Link]

  • Goodman, M., et al. (1998). X-ray structures of new dipeptide taste ligands. PubMed. [Link]

  • ResearchGate. The X-ray crystal structures (A) and solution 1 H NMR (in D 2 O) data... [Link]

  • ResearchGate. ¹H NMR spectra for CBZ and (E) complex. [Link]

  • Fischman, A. J., et al. (1986). The Conformational Analysis of Substance P Analogs Using High-Field NMR Techniques. Journal of Biomolecular Structure and Dynamics. [Link]

  • PubChem. Sarcosine. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Wang, W., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. National Institutes of Health. [Link]

  • Wikipedia. Sarcosine. [Link]

  • The Royal Society of Chemistry. Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. [Link]

  • ChemBK. Cbz-sarcosine. [Link]

  • LibreTexts. 8.2: Conformational Analysis. [Link]

  • Georg, G. I., et al. (1998). Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain. PubMed. [Link]

  • PubChem. Sarcosinate. [Link]

  • Görbitz, C. H. (2006). Structures of dipeptides: the head-to-tail story. ResearchGate. [Link]

  • Lynn, D. G., & Decatur, S. M. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

  • Lee, H., et al. (1988). Conformational States of N-acylalanine Dithio Esters: Correlation of Resonance Raman Spectra With Structures. PubMed. [Link]

  • Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

  • Addlagatta, A., et al. (2012). The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. National Institutes of Health. [Link]

Sources

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Challenge of Peptide Synthesis

The synthesis of peptides with a defined sequence is a cornerstone of modern chemistry, biochemistry, and pharmacology.[1] The process is conceptually straightforward: the stepwise assembly of amino acid precursors via the formation of amide (peptide) bonds.[2] However, the inherent challenge lies in the bifunctional nature of amino acids. To prevent unwanted side reactions, such as self-polymerization, and to ensure the precise assembly of complex peptide chains, the strategic use of protecting groups is paramount.[3][4][5]

Among the arsenal of protective moieties, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a foundational and enduring tool.[2][6] Its development marked the dawn of controlled chemical peptide synthesis, transforming a field previously fraught with ambiguity into one of precision and design.[6][7] This guide provides a comprehensive overview of the Cbz protecting group, detailing its chemical properties, mechanistic underpinnings, application methodologies, and its strategic place in modern synthetic chemistry.

The Cbz Group: A Historical and Chemical Overview

The Cbz group is a benzyloxycarbonyl moiety that protects the N-terminus of an amino acid as a carbamate.[5] This conversion is critical because it renders the amine nitrogen non-nucleophilic and non-basic by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group.[8][9] This "reactivity masking" is the core principle that allows for the selective activation of the carboxylic acid of a Cbz-protected amino acid for coupling, without interference from its own amino group.[1][9]

The introduction of the Cbz group, often abbreviated as 'Z' in honor of Zervas, was a watershed moment, enabling the synthesis of previously inaccessible oligopeptides in the 1930s.[7] For two decades, the Bergmann-Zervas method was the dominant procedure for peptide synthesis worldwide.[6] A notable advantage of Cbz-protection is the increased crystallinity it often imparts to the protected amino acid, which greatly facilitates purification by crystallization.[5][10]

Mechanism of Action: The Protection Step

The introduction of the Cbz group is typically achieved by reacting the N-terminal amine of an amino acid with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions, a classic method known as the Schotten-Baumann reaction.[1][7]

The causality behind this choice is twofold:

  • Activation of the Nucleophile : The base (e.g., Na₂CO₃, NaOH) deprotonates the amino group, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of benzyl chloroformate.[7]

  • Neutralization of Byproduct : The reaction liberates hydrochloric acid (HCl), which is immediately neutralized by the base, driving the reaction to completion.[1][7]

The mechanism proceeds via a nucleophilic acyl substitution, where the amine attacks the highly reactive chloroformate. The chloride ion serves as an excellent leaving group, resulting in the formation of the stable carbamate linkage.[7]

Caption: Nucleophilic attack of the amine on benzyl chloroformate.

Core Methodology: Cbz-Protection Protocol (Schotten-Baumann)

This protocol is a self-validating system. Successful protection is confirmed by a change in the physical properties of the product (often becoming a crystalline solid) and can be verified by techniques like TLC, NMR, or mass spectrometry.

Materials:

  • Amino Acid (1.0 equivalent)

  • 1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)[11]

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, cooling the mixture in an ice bath.[1]

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate dropwise. It is critical to maintain the temperature below 5 °C to minimize side reactions and hydrolysis of the Cbz-Cl.[1]

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and continue stirring for 2-4 hours.[1]

  • Work-up (Removal of Excess Reagent): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification and Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will often precipitate out or can be extracted.[1]

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final Cbz-protected amino acid.[1]

The Art of Removal: Cbz Deprotection Strategies

The utility of a protecting group is defined as much by its removal as its installation. The Cbz group offers several deprotection pathways, with catalytic hydrogenolysis being the most prominent.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz removal.[12] It involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[6][13] The reaction proceeds under neutral pH and at room temperature, making it compatible with many other acid- or base-sensitive functional groups.[12][13]

The mechanism involves the reductive cleavage of the benzylic carbon-oxygen bond. The reaction produces the unstable carbamic acid, which spontaneously decarboxylates to release the free amine, with toluene and carbon dioxide as the only byproducts.[7] These volatile byproducts are easily removed, simplifying purification.[1]

Caption: Reductive cleavage of the Cbz group via hydrogenolysis.

Acidic Cleavage

While stable to mild acids, the Cbz group can be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid.[6][10][13] This method is useful when the molecule contains functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes). However, these harsh acidic conditions can be detrimental to other acid-sensitive protecting groups (like Boc) or fragile peptide sequences.[13][14]

Other Methods
  • Transfer Hydrogenolysis: This method avoids the need for gaseous hydrogen. Instead, a hydrogen donor like ammonium formate (HCOONH₄) is used with the Pd/C catalyst.[7][15]

  • Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Na/liq. NH₃) can also cleave the Cbz group, though this method is less common in modern peptide synthesis due to its harshness.[1]

Core Methodology: Cbz-Deprotection Protocol (Catalytic Hydrogenolysis)

This protocol's validation comes from monitoring the reaction's progress (e.g., by TLC) until the starting material is fully consumed. The generation of gaseous CO₂ is also an indicator of reaction progress.

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen source (H₂ gas balloon or hydrogenation apparatus)

  • Celite

  • Filtration apparatus

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound in an appropriate solvent like methanol.[1]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[1] Causality Note: This is a safety-critical step. Dry Pd/C is pyrophoric and can ignite in the presence of air and solvent vapors. The catalyst should be handled while wet or under an inert atmosphere.[1]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated three times to ensure an oxygen-free hydrogen atmosphere.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature. Monitor the reaction's completion by TLC.[1]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality Note: The catalyst on the filter paper can still be pyrophoric. It must be kept wet with solvent during and after filtration and disposed of properly to prevent ignition upon drying in the air.[1]

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting product is the deprotected amine, free from the volatile toluene and CO₂ byproducts.[1]

Data-Driven Insights: Efficacy and Comparisons

The Cbz group is valued for its high-yielding protection and deprotection steps. The following tables provide representative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines [1]

Amine Substrate Reagents and Conditions Yield (%)
Glycine Cbz-Cl, aq. Na₂CO₃, 0 °C > 90
Alanine Cbz-Cl, aq. NaOH, 0 °C ~95
Phenylalanine Cbz-Cl, aq. NaHCO₃, rt > 90

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

Table 2: Comparison of Cbz Deprotection Methods and Yields [1]

Cbz-Protected Substrate Deprotection Method and Reagents Yield (%)
Cbz-Glycine H₂ (1 atm), 10% Pd/C, MeOH, rt > 95
Cbz-Alanine Transfer Hydrogenolysis (HCOONH₄, Pd/C) > 90
Cbz-Phenylalanine HBr (33% in AcOH), rt ~90

| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 |

The Principle of Orthogonality: Cbz in Modern Synthesis

In multi-step synthesis, orthogonality is the ability to remove one protecting group in the presence of others without affecting them.[16] This is achieved by using groups that are cleaved under distinct, non-interfering conditions.[16] The Cbz group is a cornerstone of this strategy.

  • Cbz (Carboxybenzyl): Removed by hydrogenolysis .[16]

  • Boc (tert-Butoxycarbonyl): Removed by acid (e.g., TFA).[13][16]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by base (e.g., piperidine).[12][16]

This mutual orthogonality allows chemists to design complex synthetic routes, selectively unmasking specific amino groups at will for further elongation or modification.[1][13]

Orthogonality Orthogonal Deprotection Strategies Start Tri-Protected Peptide (Fmoc-N, Cbz-N, Boc-N) Fmoc_Removed Cbz-N, Boc-N Protected Start->Fmoc_Removed Base (Piperidine) Cbz_Removed Fmoc-N, Boc-N Protected Start->Cbz_Removed Hydrogenolysis (H₂, Pd/C) Boc_Removed Fmoc-N, Cbz-N Protected Start->Boc_Removed Acid (TFA)

Caption: Selective removal of Fmoc, Cbz, or Boc groups.

Field-Proven Insights: Advantages and Limitations

The choice of a protecting group is always a strategic decision based on the overall synthetic plan.

FeatureAnalysis & CausalityCitation
Advantages
Robust Stability Stable to both acidic and basic conditions used for Boc and Fmoc removal, providing high reliability in orthogonal schemes.[1][13]
Mild Deprotection Catalytic hydrogenolysis is performed under neutral pH and ambient temperature, preserving sensitive functionalities elsewhere in the molecule.[12][13]
Clean Byproducts Deprotection yields only volatile toluene and CO₂, simplifying product purification.[7][9]
Aids Purification Often imparts crystallinity to the protected amino acid, making purification by recrystallization feasible.[5][10]
Disadvantages
Catalyst Poisoning Incompatible with sulfur-containing amino acids (e.g., Cysteine, Methionine) during hydrogenolysis, as sulfur compounds poison the palladium catalyst.[5][17]
Reducible Group Sensitivity Cannot be selectively removed by hydrogenolysis in the presence of other reducible groups like alkenes, alkynes, or nitro groups.[13]
Safety Hazards Hydrogenolysis requires handling of flammable hydrogen gas and pyrophoric palladium catalysts, necessitating specialized equipment and careful procedures.[5][14]
SPPS Incompatibility Less suited for modern automated solid-phase peptide synthesis (SPPS), which primarily relies on the acid/base cleavage of Boc and Fmoc groups.[5]

Conclusion

The Carboxybenzyl (Cbz) protecting group, despite being one of the oldest in the peptide chemist's toolkit, remains a highly relevant and valuable tool.[5] Its discovery fundamentally enabled the field of controlled peptide synthesis. For solution-phase synthesis and in complex natural product synthesis, its unique deprotection pathway via hydrogenolysis provides a critical orthogonal strategy that is indispensable. Its robustness, the mildness of its primary cleavage method, and its high-yielding application ensure its continued use in both academic research and industrial drug development.[5] A thorough understanding of its chemical properties, mechanistic rationale, and the detailed methodologies for its use is essential for any scientist engaged in the art and science of organic synthesis.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Vanlaldinpuia, K., Sema, H. A., Rokhum, L., & Bez, G. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters, Oxford Academic. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Anonymous. (2025-08-12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. Retrieved from [Link]

  • Anonymous. (2025-08-12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Cortes-Clerget, M., Berthon, J.-Y., Renimel, I., & Lipshutz, B. H. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Retrieved from [Link]

  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Retrieved from [Link]

  • Albericio, F., & Coin, I. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (n.d.). Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Reddit. (2017, October 15). benzyl chloroformate (Cbz-Cl) protecting mechanism. r/chemhelp. Retrieved from [Link]

  • YouTube. (2024, October 24). Protecting Groups for Amines: Boc, CBz and FMOC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017, December 30). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Retrieved from [Link]

  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]

  • Reddit. (2018, October 20). Protecting groups in organic synthesis?!. r/chemistry. Retrieved from [Link]

  • YouTube. (2020, July 13). Lecture 8 : Peptide synthesis (continued): Protection, coupling and deprotection methods. Retrieved from [Link]

  • News. (n.d.). Solid-phase peptide synthesis introduction-Technical Articals. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Benzyl (2-(methylamino)-2-oxoethyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Benzyl (2-(methylamino)-2-oxoethyl)carbamate in a range of common organic solvents. Given the absence of extensive published solubility data for this specific compound, this guide emphasizes the foundational principles of solubility and provides detailed, field-proven methodologies for its empirical determination. The subsequent protocols are designed to be self-validating, ensuring scientific rigor and reproducibility. This document is intended to empower researchers in pharmaceutical development, medicinal chemistry, and process chemistry to generate reliable solubility profiles, a critical parameter in drug design, formulation, and synthesis.

Introduction: The Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like Benzyl (2-(methylamino)-2-oxoethyl)carbamate, which possesses structural motifs relevant to medicinal chemistry, understanding its solubility is paramount. A comprehensive solubility profile is critical for:

  • Drug Discovery and Development: Influencing bioavailability, formulation strategies, and routes of administration.[1][2]

  • Process Chemistry: Informing the selection of solvents for reaction media, crystallization, and purification.

  • Analytical Chemistry: Aiding in the development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC).

This guide will first delve into a theoretical analysis of the expected solubility of Benzyl (2-(methylamino)-2-oxoethyl)carbamate based on its molecular structure. Subsequently, it will provide detailed, step-by-step protocols for the experimental determination of its solubility.

Theoretical Analysis of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] To predict the solubility of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, we must first analyze its structural features and predict its key physicochemical properties.

Molecular Structure and Functional Group Analysis

The structure of Benzyl (2-(methylamino)-2-oxoethyl)carbamate (CAS No: 21855-72-1) contains several key functional groups that will dictate its interactions with various solvents:

  • Benzyl Group: A nonpolar, aromatic ring that will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Carbamate Group (-O-(C=O)-N-): A polar functional group capable of acting as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl and ester oxygens).[5] This group will contribute significantly to its solubility in polar solvents.

  • Amide Group (-(C=O)-N-): Another polar group that is a strong hydrogen bond acceptor and a moderate hydrogen bond donor. This will further enhance solubility in polar protic and aprotic solvents.

  • Methylamino Group (-NH(CH₃)): A polar group that can act as a hydrogen bond donor.

The presence of both a significant nonpolar region (benzyl) and multiple polar, hydrogen-bonding groups (carbamate, amide) suggests that Benzyl (2-(methylamino)-2-oxoethyl)carbamate will exhibit a nuanced solubility profile, likely showing some degree of solubility across a range of solvents with varying polarities.

Predicted Physicochemical Properties

To quantify the expected solubility behavior, several key physicochemical parameters were predicted using the Molinspiration online property calculation toolkit.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 222.24 g/mol Within the typical range for small molecule drugs.
miLogP 0.68A positive but low logP value suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both moderately polar organic solvents and some degree of water solubility.
Topological Polar Surface Area (TPSA) 75.19 ŲA moderate TPSA suggests good potential for forming hydrogen bonds with polar solvents, which would enhance solubility in those media.
Number of Hydrogen Bond Donors 2The presence of two N-H groups allows the molecule to donate hydrogen bonds, favoring solubility in protic solvents.
Number of Hydrogen Bond Acceptors 3The three oxygen and nitrogen atoms can accept hydrogen bonds, promoting solubility in both protic and aprotic polar solvents.
Number of Rotatable Bonds 6A moderate degree of conformational flexibility can aid in the solvation process.

Data predicted using Molinspiration Cheminformatics software (][6]">www.molinspiration.com).*[1][6]

Based on this theoretical analysis, it is hypothesized that Benzyl (2-(methylamino)-2-oxoethyl)carbamate will exhibit the highest solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) where both polarity and hydrogen bonding interactions can be maximized. Solubility is expected to be lower in nonpolar solvents (e.g., hexane, toluene) and potentially moderate in solvents of intermediate polarity.

Experimental Determination of Solubility

The following section details the protocols for the empirical determination of the solubility of Benzyl (2-(methylamino)-2-oxoethyl)carbamate. The gold-standard shake-flask method is described, followed by several analytical techniques for quantification.[7][8]

Materials and Equipment
  • Benzyl (2-(methylamino)-2-oxoethyl)carbamate (solute)

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol) of analytical grade or higher

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrumentation (UV-Vis spectrophotometer, HPLC system, or gravimetric analysis equipment)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_vial Combine in sealed vial equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_vial->equilibration separation Allow to settle equilibration->separation filtration Filter supernatant (0.22 µm syringe filter) separation->filtration dilution Dilute filtrate if necessary filtration->dilution analysis Analyze by HPLC, UV-Vis, or Gravimetric Method dilution->analysis result Solubility Data analysis->result Calculate Solubility (e.g., mg/mL)

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol: Shake-Flask Method

This protocol is adapted from established methodologies for determining equilibrium solubility.[7]

  • Preparation of Test Samples:

    • Add an excess amount of Benzyl (2-(methylamino)-2-oxoethyl)carbamate to a series of vials. An amount that ensures a solid phase remains after equilibration is crucial. A starting point could be 20-50 mg of the compound.

    • Accurately pipette a known volume (e.g., 2-5 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to allow undissolved solids to settle.

    • Carefully draw the supernatant (the clear solution above the solid) into a syringe.

    • Attach a syringe filter (0.22 µm, compatible with the organic solvent) and discard the first few drops.

    • Filter the remaining supernatant into a clean, tared vial for analysis. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Determine the concentration of the dissolved Benzyl (2-(methylamino)-2-oxoethyl)carbamate in the filtrate using one of the analytical methods described below.

    • If necessary, dilute the filtrate with the same solvent to bring the concentration within the linear range of the chosen analytical method.

Analytical Quantification Methods

This method is straightforward but generally suitable for solutes with moderate to high solubility and is dependent on the non-volatility of the solute.

  • Sample Preparation: Accurately weigh a clean, dry evaporating dish.

  • Aliquot Transfer: Pipette a precise volume (e.g., 1.00 mL) of the filtered saturated solution into the weighed evaporating dish.

  • Solvent Evaporation: Place the dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven.

  • Calculation: The solubility (in mg/mL) is calculated by dividing the mass of the residue by the volume of the aliquot taken.

This method is detailed in various pharmaceutical analysis resources.[6]

This method is suitable due to the presence of the aromatic benzyl group, which will have a characteristic UV absorbance.

  • Determine λmax: Prepare a dilute solution of Benzyl (2-(methylamino)-2-oxoethyl)carbamate in the solvent of interest and scan across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent used for the solubility test.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration to create a calibration curve. The curve should be linear (R² > 0.99).

  • Analyze the Sample:

    • Dilute the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the solubility of the original saturated solution.

The principles of using UV-Vis spectroscopy for quantifying aromatic compounds are well-established.

HPLC is a highly sensitive and specific method for determining concentration, especially in the presence of impurities.

  • Method Development: Develop an HPLC method capable of separating Benzyl (2-(methylamino)-2-oxoethyl)carbamate from any potential impurities or degradants. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for carbamates.[3][4] Detection can be achieved using a UV detector set at the λmax of the compound.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of the compound in the mobile phase or a solvent miscible with it.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot peak area versus concentration to create a calibration curve.

  • Analyze the Sample:

    • Dilute the filtered saturated solution with the mobile phase or an appropriate solvent.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then multiply by the dilution factor to find the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Experimentally Determined Solubility of Benzyl (2-(methylamino)-2-oxoethyl)carbamate at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)Descriptive Term
Hexane0.1[Experimental Data][Calculated Data][e.g., Sparingly soluble]
Toluene2.4[Experimental Data][Calculated Data][e.g., Slightly soluble]
Dichloromethane3.1[Experimental Data][Calculated Data][e.g., Soluble]
Ethyl Acetate4.4[Experimental Data][Calculated Data][e.g., Freely soluble]
Acetone5.1[Experimental Data][Calculated Data][e.g., Freely soluble]
Isopropanol3.9[Experimental Data][Calculated Data][e.g., Soluble]
Ethanol4.3[Experimental Data][Calculated Data][e.g., Soluble]
Methanol5.1[Experimental Data][Calculated Data][e.g., Very soluble]

Descriptive terms can be assigned based on USP or other pharmacopeial standards.

The results should be interpreted in the context of the theoretical analysis. A comparison of the experimental data with the predictions based on molecular structure and physicochemical properties will provide a comprehensive understanding of the solubility behavior of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Conclusion

This guide has outlined a robust framework for the theoretical and experimental investigation of the solubility of Benzyl (2-(methylamino)-2-oxoethyl)carbamate in organic solvents. By combining a predictive analysis based on molecular structure with rigorous, established experimental protocols such as the shake-flask method, researchers can generate the reliable and reproducible solubility data essential for advancing pharmaceutical research and development. The methodologies detailed herein provide a clear path for characterizing this and other novel compounds, ensuring that critical formulation and development decisions are based on sound scientific evidence.

References

  • Molinspiration Cheminformatics. (n.d.). Property Calculation. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). Molinspiration Free Services. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • United States Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF.
  • United States Pharmacopeia. (2023). General Chapter, <1236> Solubility Measurements. USP-NF.
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • GMP Compliance. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • GMP Compliance. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Pharma.Tips. (2025, March 26).
  • European Commission's Food Safety. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • LCGC International. (2012, March 2).
  • U.S. Environmental Protection Agency. (n.d.). Method 632.
  • Scribd. (n.d.).
  • University of Padua. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • U.S. Environmental Protection Agency. (n.d.).
  • Lund University Publications. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • European Commission's Food Safety. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Ingenieria Analitica Sl. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.
  • Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • (n.d.).
  • Situ Biosciences. (n.d.).
  • (2023, August 31). Solubility of Organic Compounds.
  • OECD. (n.d.). Test No.
  • ResearchGate. (2020, January 23). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ResearchGate. (2025, August 5).
  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
  • ACS Publications. (n.d.).
  • (n.d.). UV-Vis Spectroscopy.

Sources

Spectroscopic data for Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. Benzyl (2-(methylamino)-2-oxoethyl)carbamate, a molecule incorporating a carbamate protecting group and a simple amide functionality, serves as a valuable building block in medicinal chemistry and peptide synthesis. This guide provides a comprehensive analysis of its expected spectroscopic data, offering a predictive framework for its characterization by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The principles and experimental considerations discussed herein are designed to serve as a practical reference for the verification of this and structurally related compounds.

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₁₄N₂O₃

  • Molecular Weight: 222.24 g/mol

  • Key Structural Features: The molecule contains a benzyl group, a carbamate linkage, a methylene bridge, and an N-methylamide. These features give rise to a distinct spectroscopic fingerprint.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The predicted ¹H NMR spectrum of Benzyl (2-(methylamino)-2-oxoethyl)carbamate in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (Aromatic)~7.35Multiplet5HProtons on the phenyl ring of the benzyl group typically resonate in this region.
H-b (CH₂)~5.10Singlet2HThe benzylic protons are deshielded by the adjacent oxygen and the aromatic ring.
H-c (NH)~5.50Triplet1HThe carbamate proton signal is often a broad triplet due to coupling with the adjacent methylene protons (H-d).
H-d (CH₂)~3.90Doublet2HThese methylene protons are deshielded by the adjacent nitrogen atoms and show coupling to the carbamate proton (H-c).
H-e (NH)~6.10Quartet (broad)1HThe amide proton signal is often broad and will show coupling to the N-methyl protons (H-f).
H-f (CH₃)~2.80Doublet3HThe methyl protons are coupled to the amide proton (H-e).

Note: Chemical shifts are approximate and can vary based on solvent and concentration. NH proton signals can be broad and may exchange with D₂O.

Visualizing Proton Environments

The following diagram illustrates the unique proton environments in the molecule.

Caption: Predicted ¹H NMR assignments for Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will typically appear as a single sharp line.

Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)Rationale
C-1 (C=O, Carbamate)~156The carbamate carbonyl carbon is typically found in this region.
C-2 (CH₂, Benzylic)~67The benzylic carbon is attached to an oxygen atom, shifting it downfield.
C-3 (Aromatic, Quaternary)~136The aromatic carbon attached to the benzylic group.
C-4 (Aromatic, CH)~128The ortho, meta, and para carbons of the phenyl ring typically resonate in this range.
C-5 (CH₂)~44The methylene carbon is situated between two nitrogen atoms.
C-6 (C=O, Amide)~170The amide carbonyl carbon is generally more deshielded than a carbamate carbonyl.
C-7 (CH₃)~26The N-methyl carbon of the amide.

Note: Chemical shifts are approximate and can be influenced by the solvent.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Data
Functional GroupAbsorption Range (cm⁻¹)IntensityVibrational Mode
N-H (Carbamate & Amide)3400 - 3200Medium, BroadStretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)3000 - 2850MediumStretching
C=O (Amide I)1680 - 1630StrongStretching
C=O (Carbamate)1725 - 1705StrongStretching
C=C (Aromatic)1600 - 1450MediumStretching
N-H (Amide II)1570 - 1515MediumBending
C-O1250 - 1200StrongStretching
C-N1250 - 1000MediumStretching

The presence of two distinct carbonyl stretching bands is a key feature, with the amide carbonyl typically appearing at a lower wavenumber than the carbamate carbonyl due to resonance effects.[1][2] The N-H stretching region will likely show broadened peaks due to hydrogen bonding.[3]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. For a molecule like Benzyl (2-(methylamino)-2-oxoethyl)carbamate, electrospray ionization (ESI) in positive ion mode is a suitable method.

Predicted Mass Spectrometry Data
Ionm/z (calculated)Rationale
[M+H]⁺223.11Protonated molecular ion.
[M+Na]⁺245.09Sodiated molecular ion adduct.
Fragment 1108.04Loss of the benzyl group as a tropylium ion (C₇H₇⁺) is a common fragmentation pathway for benzyl-containing compounds. However, the formation of a benzyl cation (C₇H₇⁺, m/z 91) and subsequent rearrangement is also highly probable. A more likely primary fragmentation is the cleavage of the carbamate to yield the benzyl cation.
Fragment 291.05Benzyl cation (C₇H₇⁺), a very common fragment from benzyl ethers, esters, and carbamates.
Fragment 358.06Cleavage of the amide bond to give the methylamino-ketene radical cation or a related fragment.
Proposed Fragmentation Pathway

The primary fragmentation is expected to occur at the benzylic C-O bond and the amide bond.

G M [M+H]⁺ m/z = 223.11 frag1 C₇H₇⁺ m/z = 91.05 M->frag1 Loss of C₄H₈N₂O₂ frag2 [C₄H₇N₂O₂]⁺ m/z = 131.05 M->frag2 Loss of C₇H₈

Caption: A simplified proposed fragmentation pathway for Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as Benzyl (2-(methylamino)-2-oxoethyl)carbamate. Instrument parameters should be optimized for the specific instrument being used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse experiment.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbons, including quaternary carbons.[5]

  • Data Processing: Apply Fourier transformation, phase correction, baseline correction, and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[5]

Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum will be automatically subtracted.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography:

    • Inject a small volume (e.g., 1-5 µL) onto a suitable reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

  • Mass Spectrometry:

    • Analyze the eluent using an ESI source in positive ion mode.

    • Acquire mass spectra over a range that includes the expected molecular ion (e.g., m/z 100-500).

    • If desired, perform MS/MS analysis by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation data.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of Benzyl (2-(methylamino)-2-oxoethyl)carbamate. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers to confidently characterize this important synthetic intermediate, ensuring the integrity and reliability of their scientific endeavors.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Infrared spectra of aromatic rings - Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved January 17, 2026, from [Link]

  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 17, 2026, from [Link]

  • Study of the composition of aromatic hydrocarbons using IR spectroscopy - International Journal of Advanced Scientific Research. (2025, December 11). Retrieved January 17, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved January 17, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved January 17, 2026, from [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved January 17, 2026, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

  • IR_lectureNotes.pdf. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. (2024, December 5). Retrieved January 17, 2026, from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018, June 12). Retrieved January 17, 2026, from [Link]

  • Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1H NMR Protocol for Beginners DRX-400 1. Record run in logbook Sample Change 2. Open TopSpin 1.3 program 3. Drag 1-H folder from. (n.d.). Retrieved January 17, 2026, from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 17, 2026, from [Link]

  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Characteristic Stretching Frequencies | PDF | Alkene | Alcohol - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes | The Journal of Physical Chemistry Letters - ACS Publications. (2025, December 12). Retrieved January 17, 2026, from [Link]

  • 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength - Scite.ai. (n.d.). Retrieved January 17, 2026, from [Link]

  • CN and SCN stretch frequencies calculated with Born solvation model by... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Retrieved January 17, 2026, from [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. (n.d.). Retrieved January 17, 2026, from [Link]

  • Running 13C spectra. (n.d.). Retrieved January 17, 2026, from [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1). Retrieved January 17, 2026, from [Link]

  • 13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). Retrieved January 17, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 17, 2026, from [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved January 17, 2026, from [Link]

  • How Can I Get a Quantitative 13C NMR Spectrum? - University of Ottawa NMR Facility Blog. (2007, December 21). Retrieved January 17, 2026, from [Link]

  • C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved January 17, 2026, from [Link]

  • Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - NIH. (2019, February 26). Retrieved January 17, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 17, 2026, from [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of N-Cbz-Sarcosine Amide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Cbz-Sarcosine Amide in Modern Chemistry

In the landscape of pharmaceutical and peptide chemistry, the amide bond is a cornerstone functional group, forming the backbone of proteins and appearing in approximately 25% of all commercial pharmaceuticals.[1] Among the vast array of peptide building blocks, N-protected amino acids and their derivatives are of paramount importance. N-Carboxybenzyl (Cbz)-sarcosine is a valuable N-methylated amino acid derivative. Its amide conjugates are key intermediates in the synthesis of complex peptides, peptidomimetics, and various therapeutic agents.[2] The N-methyl group of sarcosine imparts unique conformational properties and increased metabolic stability by preventing enzymatic degradation at the amide bond.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of N-Cbz-sarcosine amides. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind key experimental choices, and provide a self-validating protocol designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for amide bond formation.

Part 1: The Mechanistic Heart of Amide Synthesis: Carbodiimide Coupling

The most prevalent and versatile method for forming an amide bond from a carboxylic acid and an amine is through the use of a coupling agent. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are highly effective reagents for this transformation.[3]

The process begins with the activation of the carboxylic acid (N-Cbz-sarcosine). The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate is then susceptible to nucleophilic attack by the primary or secondary amine.

However, this pathway is not without potential pitfalls. The highly reactive O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and can complicate purification.[6][7] Furthermore, when working with chiral amino acids, this intermediate can lead to racemization, compromising the stereochemical integrity of the product.[3][8]

To mitigate these side reactions and enhance efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed.[9][10] HOBt intercepts the O-acylisourea intermediate to form an OBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine.[8][11] This two-step activation process effectively suppresses racemization and minimizes the formation of the N-acylurea byproduct, leading to higher yields and purer products.[8][9][10]

Carbodiimide Coupling Mechanism with HOBt cluster_activation Activation Step cluster_coupling Coupling Step RCOOH N-Cbz-Sarcosine (Carboxylic Acid) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Urea Urea Byproduct Amine Amine (R'-NH2) HOBt HOBt HOBt_ester HOBt-Active Ester N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Side Reaction) O_acylisourea->HOBt_ester + HOBt Amide N-Cbz-Sarcosine Amide (Product) HOBt_ester->Amide + Amine

Caption: Carbodiimide coupling mechanism with HOBt additive.

Part 2: Experimental Protocol for N-Cbz-Sarcosine Amide Synthesis

This protocol details the synthesis of an N-Cbz-sarcosine amide using benzylamine as a representative amine coupling partner. The principles and steps can be readily adapted for other primary or secondary amines.

Materials and Equipment
  • Reagents : N-Cbz-sarcosine, Benzylamine, Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Hexanes, 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment : Round-bottom flasks, magnetic stirrer and stir bars, ice bath, separatory funnel, rotary evaporator, flash chromatography system (silica gel), thin-layer chromatography (TLC) plates and chamber, UV lamp.

Quantitative Reagent Summary

The following table provides reagent quantities for a typical 5 mmol scale reaction. It is crucial to use an excess of the amine and coupling reagents relative to the limiting carboxylic acid to drive the reaction to completion.

ReagentMol. Wt. ( g/mol )Amount (mmol)EquivalentsMass / Volume
N-Cbz-Sarcosine223.235.01.01.12 g
Benzylamine107.155.51.10.59 g (0.60 mL)
HOBt135.126.01.20.81 g
DIC126.206.01.20.76 g (0.95 mL)
DCM (Solvent)---25 mL
Step-by-Step Synthesis Workflow

Synthesis Workflow A 1. Reagent Dissolution Dissolve N-Cbz-Sarcosine, Benzylamine, and HOBt in anhydrous DCM. B 2. Reaction Initiation Cool mixture to 0°C in an ice bath. Add DIC dropwise. A->B C 3. Reaction Monitoring Allow to warm to RT and stir for 4-16h. Monitor via TLC. B->C D 4. Aqueous Work-up Filter urea byproduct (if any). Wash sequentially with 1M HCl, 1M NaOH, and Brine. C->D E 5. Drying & Concentration Dry organic layer over MgSO₄. Concentrate in vacuo. D->E F 6. Purification Purify crude product via flash column chromatography. E->F G 7. Characterization Confirm structure and purity by ¹H NMR, ¹³C NMR, and MS. F->G

Caption: Experimental workflow for N-Cbz-sarcosine amide synthesis.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Cbz-sarcosine (1.12 g, 5.0 mmol) and HOBt (0.81 g, 6.0 mmol).

  • Add 25 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Add benzylamine (0.60 mL, 5.5 mmol) to the solution.

  • Rationale : Dissolving all components except the coupling agent first ensures they are readily available for reaction once the carboxylic acid is activated.

2. Coupling Reaction:

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add diisopropylcarbodiimide (DIC) (0.95 mL, 6.0 mmol) dropwise to the cold, stirring solution over 5 minutes.

  • Rationale : The activation of the carboxylic acid by DIC is exothermic. Cooling the reaction mixture controls this exothermicity, minimizing potential side reactions like N-acylurea formation.[10]

  • Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-16 hours.

3. Reaction Monitoring:

  • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The consumption of the N-Cbz-sarcosine starting material (visualized by UV) indicates the reaction is proceeding.

4. Work-up and Extraction:

  • Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated diisopropylurea byproduct. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) - to remove any unreacted benzylamine and residual DIC.
    • 1 M NaOH (2 x 20 mL) - to remove unreacted HOBt and any remaining N-Cbz-sarcosine.
    • Saturated brine solution (1 x 20 mL) - to remove residual water and salts.
  • Rationale : This series of aqueous washes is a critical purification step that leverages the different acid-base properties of the reactants and byproducts to remove them from the desired neutral amide product.

5. Drying and Concentration:

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a white solid or viscous oil.

6. Purification:

  • Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent mixture (e.g., 20% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 50% EtOAc in hexanes), is typically effective for separating the product from any remaining impurities.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Part 3: Product Characterization

Verifying the identity and purity of the synthesized N-Cbz-sarcosine benzylamide is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for each part of the molecule. Key expected resonances include:

    • Aromatic protons from the Cbz group and the benzylamide moiety (typically in the δ 7.2-7.4 ppm region).

    • A singlet for the benzylic protons of the Cbz group (~δ 5.1 ppm).

    • A doublet or multiplet for the CH₂ protons of the benzylamide group (~δ 4.4 ppm).

    • A singlet for the sarcosine methylene (CH₂) protons.

    • A singlet for the sarcosine N-methyl (CH₃) protons (~δ 2.9-3.1 ppm).

    • A broad signal for the amide N-H proton.

    • Insight : Due to restricted rotation around the amide C-N bond, it is common to observe two sets of signals (rotamers) for the protons near the amide bond, particularly the N-methyl and adjacent methylene groups.[12][13]

  • ¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of all carbon atoms, including the two distinct carbonyl carbons of the carbamate (Cbz) and the newly formed amide group (typically δ 168-172 ppm).

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the product, matching the calculated value for the empirical formula (C₁₈H₂₀N₂O₃).

By following this detailed protocol and characterization plan, researchers can reliably synthesize and validate N-Cbz-sarcosine amides, paving the way for their use in more complex molecular designs.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
  • SHELADIA, A. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Millipore Sigma.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt).
  • Wuhan Ksem Chemical Co., Ltd. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Wikipedia. (n.d.). Carbodiimide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chem-Impex. (n.d.). Sarcosine amide hydrochloride.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wu, H., Liu, Z., & Bai, D. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • Dunsmore, C. J., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of Benzyl (2-(methylamino)-2-oxoethyl)carbamate in solid-phase peptide synthesis (SPPS). This reagent is chemically identified as N-(Benzyloxycarbonyl)glycyl-N-methylamide (Cbz-Gly-NHMe). Its structure offers a unique opportunity to introduce a C-terminal N-methylated glycine amide into a peptide sequence, a modification of significant interest in drug discovery for enhancing metabolic stability and modulating bioactivity. This document delineates the strategic considerations for its use, including mechanistic insights into the benzyloxycarbonyl (Cbz) protecting group, detailed step-by-step protocols for its incorporation into a peptide chain via Fmoc-based SPPS, and subsequent deprotection strategies. The protocols are designed to be self-validating, with expert insights provided to address potential challenges, particularly those associated with the coupling of N-methylated residues.

Introduction to Advanced Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a revolutionary methodology developed by Bruce Merrifield, has become the cornerstone of peptide and protein chemistry.[1] The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. A key element of successful SPPS is the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions and ensure the specific formation of the desired peptide sequence.[2]

Carbamates are a class of highly effective and widely used protecting groups for amines in peptide synthesis.[3][4] Among the most common are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The benzyloxycarbonyl (Cbz or Z) group, another carbamate-based protecting group, offers an orthogonal protection strategy, as it is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage.[4] The Cbz group is typically removed under mild catalytic hydrogenation conditions.[4][5]

This guide focuses on a specialized reagent, Benzyl (2-(methylamino)-2-oxoethyl)carbamate, which is essentially a Cbz-protected glycine with a C-terminal N-methylamide. The incorporation of N-methylated amino acids into peptides is a critical strategy for improving their pharmacokinetic properties by increasing resistance to enzymatic degradation and enhancing membrane permeability.[6][7][8] This document provides the foundational knowledge and practical protocols for leveraging this unique building block in your peptide synthesis workflows.

The Strategic Application of Cbz-Gly-NHMe

Chemical Structure and Properties

The chemical structure of Benzyl (2-(methylamino)-2-oxoethyl)carbamate reveals its utility as a specialized building block in SPPS.

Figure 1: Chemical Structure of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

The key features of this molecule are:

  • A Cbz protecting group: This allows for the protection of the glycine's amino group, which can be selectively removed later in the synthesis.

  • A glycine backbone: This is the amino acid residue that will be incorporated into the peptide.

  • A C-terminal N-methylamide: This modification is introduced at the C-terminus of the peptide.

Mechanistic Rationale

The use of this reagent is predicated on the principles of orthogonal protection in SPPS. In a standard Fmoc-based synthesis, the Fmoc group is removed at each cycle with a base (e.g., piperidine), while acid-labile side-chain protecting groups are removed at the end of the synthesis with trifluoroacetic acid (TFA). The Cbz group on our target molecule is stable to both of these conditions.[4][5] This allows for the synthesis of the full-length peptide, followed by the selective removal of the Cbz group via catalytic hydrogenation, if a free N-terminus on the glycine residue is desired. Alternatively, if the Cbz group is intended to be a permanent N-terminal cap, it can be left in place.

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.[2]

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
Fmoc-Rink Amide MBHA resin100-200 mesh, ~0.5-0.8 mmol/g
Benzyl (2-(methylamino)-2-oxoethyl)carbamate≥98% purity
Fmoc-protected amino acidsStandard side-chain protection
N,N'-Diisopropylcarbodiimide (DIC)≥99%
OxymaPure® (Ethyl cyanohydroxyiminoacetate)≥99%
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
Piperidine≥99.5%
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)≥98%
1,2-Ethanedithiol (EDT)≥98%
Palladium on carbon (Pd/C)10%
Methanol (MeOH)ACS grade
Workflow Overview

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin_Prep->Fmoc_Deprotection 1 Coupling Amino Acid Coupling (DIC/Oxyma) Fmoc_Deprotection->Coupling 2 Washing Washing (DMF/DCM) Coupling->Washing 3 Washing->Fmoc_Deprotection Repeat n-1 times Final_Cleavage Cleavage from Resin (TFA Cocktail) Washing->Final_Cleavage Final Cycle Cbz_Deprotection Cbz Deprotection (H2/Pd-C) Final_Cleavage->Cbz_Deprotection Optional Purification Peptide Purification (HPLC) Final_Cleavage->Purification Cbz_Deprotection->Purification

Figure 2: General workflow for SPPS incorporating the specialized reagent.

Step-by-Step Protocol

Step 1: Resin Preparation and Swelling

  • Place the desired amount of Fmoc-Rink Amide MBHA resin in a suitable reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Step 3: Coupling of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Rationale: The coupling of N-methylated residues can be sterically hindered and may require optimized conditions for high efficiency.[6][7] Using DIC/Oxyma provides a balance of reactivity and low racemization.

  • Prepare the coupling solution:

    • Dissolve 3 equivalents of Benzyl (2-(methylamino)-2-oxoethyl)carbamate in DMF.

    • Add 3 equivalents of OxymaPure®.

    • Add 3 equivalents of DIC.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the coupling: Perform a Kaiser test or a similar ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Step 4: Peptide Chain Elongation

  • Repeat the Fmoc deprotection step (Step 2) to remove the Fmoc group from the previously coupled amino acid.

  • Couple the next Fmoc-protected amino acid using the same procedure as in Step 3 (adjusting for a standard 1-2 hour coupling time for non-N-methylated residues).

  • Repeat this cycle of deprotection, coupling, and washing for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Side-Chain Deprotection

  • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DMF, then DCM, and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For peptides containing cysteine, add 2.5% EDT.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum. At this stage, the peptide will have a C-terminal Gly-NHMe and an N-terminal Cbz-protected glycine.

Step 6: Optional Cbz Deprotection

Rationale: The Cbz group is removed by catalytic hydrogenolysis, a mild method that is orthogonal to most other protecting groups used in peptide synthesis.[3][4][5]

  • Dissolve the crude peptide in methanol or a mixture of methanol and water.

  • Add 10% Pd/C catalyst (approximately 10-20% by weight of the peptide).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure is usually sufficient) for 4-12 hours.

  • Monitor the reaction by HPLC or mass spectrometry to confirm the removal of the Cbz group.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the final deprotected peptide.

Troubleshooting and Expert Recommendations

IssuePotential CauseRecommended Solution
Incomplete coupling of the initial Cbz-Gly-NHMe Steric hindrance from the N-methyl group.Increase coupling time to 4-6 hours. Consider using a more potent coupling reagent like HATU or HCTU. Double coupling may be necessary.
Low yield of final peptide Incomplete reactions at any stage.Ensure high-quality, amine-free DMF is used. Perform monitoring tests (e.g., Kaiser test) after each coupling step.
Side products observed in mass spectrometry Incomplete deprotection of side chains or Cbz group.Ensure cleavage cocktail is fresh and appropriate for the amino acid composition. For Cbz deprotection, ensure the catalyst is active and the reaction is run to completion.
Peptide is insoluble in hydrogenation solvent Aggregation of the peptide.Try different solvent systems, such as aqueous acetic acid or DMF, for the hydrogenation step.

Conclusion

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a valuable, albeit specialized, reagent for the synthesis of peptides with C-terminal N-methylated glycine amides. Its use, grounded in the principles of orthogonal protection with the Cbz group, allows for the creation of modified peptides with potentially enhanced therapeutic properties. The protocols detailed in this guide provide a robust framework for the successful application of this reagent in a standard SPPS workflow. By understanding the underlying chemistry and potential challenges, researchers can confidently incorporate this building block into their drug discovery and development programs.

References

  • Chem-Station Int. Ed. (2014-03-23). Carbamate Protective Groups. [Link]

  • Master Organic Chemistry. (2018-06-07). Protecting Groups for Amines: Carbamates. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Morimoto, J., et al. (2025). Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. Methods in Molecular Biology, 2931, 61-73. [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 30, 64-74. [Link]

Sources

Application Notes and Protocols for the Cleavage of the Benzyl Carbamate (Cbz) Protecting Group from N-Methyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Cbz Group and the Nuances of N-Methyl Amine Deprotection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry.[1] Its robustness under a wide range of conditions, coupled with its susceptibility to specific cleavage methods, makes it an invaluable tool for synthetic chemists.[2] The Cbz group is stable to mildly acidic and basic conditions, rendering it orthogonal to other common amine protecting groups like the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups.

This application note provides a detailed guide on the cleavage of the Cbz group, with a specific focus on its removal from N-methylated secondary amines. While the deprotection of Cbz from primary amines is extensively documented, the presence of an N-methyl group introduces subtle steric and electronic considerations that warrant a dedicated examination. This guide will delve into the mechanistic underpinnings of the most effective deprotection strategies, offer detailed, field-proven protocols, and provide troubleshooting advice to navigate potential challenges.

Choosing the Right Cleavage Strategy: A Decision Framework

The selection of an appropriate Cbz deprotection method is contingent on the overall molecular architecture of the substrate, particularly the presence of other functional groups. For N-methyl amines, the primary cleavage strategies are catalytic hydrogenolysis, transfer hydrogenation, and acid-mediated cleavage.

start N-Methyl-N-Cbz Protected Substrate decision_hydrogenation Substrate compatible with reductive conditions? start->decision_hydrogenation decision_h2_gas H2 gas setup available/safe? decision_hydrogenation->decision_h2_gas Yes method_acid Acid-Mediated Cleavage (e.g., HBr/AcOH) decision_hydrogenation->method_acid No (e.g., contains reducible groups) method_hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) decision_h2_gas->method_hydrogenolysis Yes method_transfer Catalytic Transfer Hydrogenation decision_h2_gas->method_transfer No end Deprotected N-Methyl Amine method_hydrogenolysis->end method_transfer->end method_acid->end

Caption: Decision workflow for selecting a Cbz deprotection method.

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenolysis is the most common and often the mildest method for Cbz deprotection. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1] The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Mechanism of Action:

The reaction proceeds via the adsorption of the Cbz-protected amine and hydrogen onto the palladium catalyst surface. This is followed by the hydrogenolytic cleavage of the benzyl-oxygen bond and subsequent decarboxylation of the unstable carbamic acid intermediate to yield the free amine.

sub R-N(Me)-Cbz cat_surf Pd/C Catalyst Surface sub->cat_surf adsorbed Adsorbed Complex cat_surf->adsorbed h2 H₂ h2->cat_surf cleavage Hydrogenolytic Cleavage adsorbed->cleavage intermediate R-N(Me)-COOH (Carbamic Acid) cleavage->intermediate byproducts Toluene + CO₂ cleavage->byproducts amine R-NH(Me) (N-Methyl Amine) intermediate->amine -CO₂ sub R-N(Me)-Cbz protonated Protonated Cbz sub->protonated + H⁺ hbr HBr sn2 SN2 Attack by Br⁻ hbr->sn2 Br⁻ protonated->sn2 intermediate R-N(Me)-COOH (Carbamic Acid) sn2->intermediate byproducts Benzyl Bromide + CO₂ sn2->byproducts amine_salt R-NH₂(Me)⁺ Br⁻ (Amine Salt) intermediate->amine_salt -CO₂

Sources

Application Notes and Protocols: Hydrogenolysis Conditions for Cbz Deprotection of Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines in peptide synthesis, prized for its stability under a range of conditions and its susceptibility to clean removal via catalytic hydrogenolysis.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the hydrogenolytic deprotection of Cbz-protected dipeptides. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, present detailed protocols for both classical catalytic hydrogenation and transfer hydrogenolysis, and offer troubleshooting guidance to navigate common challenges.

Introduction: The Role of Cbz in Peptide Synthesis

Introduced by Bergmann and Zervas in the 1930s, the benzyloxycarbonyl group revolutionized peptide chemistry by enabling the controlled, stepwise assembly of amino acids.[1] Its removal by catalytic hydrogenolysis offers a mild and efficient deprotection strategy, yielding the free amine, toluene, and carbon dioxide as the sole byproducts, which are easily removed.[2][3] This clean decomposition is particularly advantageous in multi-step syntheses where purification can be challenging.

The Cbz group is orthogonal to other common amine protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), allowing for selective deprotection strategies in complex molecule synthesis.[1] However, achieving high-yielding and clean Cbz deprotection requires careful consideration of the dipeptide substrate's structure and the optimization of reaction conditions.

Reaction Mechanism and Key Principles

The deprotection of a Cbz group via hydrogenolysis proceeds through the cleavage of the benzylic C-O bond on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[2]

Mechanism:

  • Adsorption: The Cbz-protected dipeptide adsorbs onto the surface of the palladium catalyst.

  • Hydrogenolysis: Molecular hydrogen (H₂) or a hydrogen donor molecule transfers hydrogen atoms to the benzylic carbon-oxygen bond, leading to its cleavage.

  • Intermediate Formation: This cleavage generates an unstable carbamic acid intermediate and toluene.[2]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine of the dipeptide and carbon dioxide.[2]

This process is illustrated in the diagram below:

Cbz_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cbz_Dipeptide R-NH(CO)OCH₂C₆H₅ (Cbz-Dipeptide) Carbamic_Acid [R-NHCOOH] (Carbamic Acid) Cbz_Dipeptide->Carbamic_Acid Hydrogenolysis Toluene C₆H₅CH₃ (Toluene) Hydrogen H₂ / Pd-C Amine R-NH₂ (Dipeptide) Carbamic_Acid->Amine Decarboxylation CO2 CO₂

Caption: Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis.

Optimizing Hydrogenolysis Conditions

The success of Cbz deprotection is highly dependent on a number of factors. A systematic approach to optimizing these parameters is crucial for achieving clean and complete conversion.

Catalyst Selection and Loading

Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation.[3] Typically, 5% or 10% Pd/C is employed.

  • Catalyst Loading: A catalyst loading of 5-10 mol% of palladium relative to the substrate is a common starting point.[3] For more challenging substrates or those containing catalyst poisons, higher loadings (up to 20% w/w) may be necessary.[4]

  • Catalyst State: The catalyst is a mixture of palladium in various oxidation states, with Pd(0) being the active species.[5] The high surface area of the carbon support is critical for catalytic activity.

Hydrogen Source: H₂ Gas vs. Transfer Hydrogenolysis

Two primary methods are employed for introducing hydrogen into the reaction:

  • Catalytic Hydrogenation (H₂ Gas): This is the classic method, utilizing hydrogen gas, often supplied from a balloon for atmospheric pressure reactions or a pressurized vessel for more difficult deprotections.[4] This method is generally very efficient and clean.

  • Transfer Hydrogenolysis: This approach uses a hydrogen donor molecule in solution, which can be advantageous for laboratories not equipped to handle gaseous hydrogen.[2][4] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[2][6][7] Transfer hydrogenolysis can sometimes offer better chemoselectivity for substrates with other reducible functional groups.[4]

Solvent Choice

The choice of solvent is critical for substrate solubility and reaction efficiency.

  • Protic Solvents: Methanol (MeOH) and ethanol (EtOH) are the most common solvents due to their ability to dissolve a wide range of peptides and their compatibility with the reaction conditions.[4]

  • Aprotic Solvents: Tetrahydrofuran (THF) and ethyl acetate (EtOAc) can also be used.

  • Solvent Mixtures: In some cases, mixtures such as ethanol/water can be beneficial.[8]

  • Acidic Additives: The addition of a small amount of acetic acid (AcOH) can be beneficial, particularly if the newly formed amine product inhibits the catalyst. The acid protonates the amine, preventing it from coordinating to the palladium surface.[5][9]

Temperature and Pressure
  • Temperature: Most Cbz deprotections can be carried out effectively at room temperature.[4] In cases of slow reactions, gentle heating (e.g., to 40-60 °C) may be applied, but this can also increase the risk of side reactions.[1]

  • Pressure: For many substrates, atmospheric pressure of hydrogen (using a balloon) is sufficient.[4] For more resistant Cbz groups or larger scale reactions, pressures of 50-60 psi may be required to accelerate the reaction.[8][10]

The general experimental workflow is depicted below:

Experimental_Workflow Setup 1. Reaction Setup - Dissolve Cbz-dipeptide in solvent - Add Pd/C catalyst Inerting 2. Inerting - Purge flask with N₂ or Ar - Evacuate and backfill with H₂ (repeat 3x) Setup->Inerting Reaction 3. Hydrogenolysis - Stir vigorously under H₂ atmosphere - Monitor by TLC or LC-MS Inerting->Reaction Workup 4. Work-up - Purge with N₂ - Filter through Celite® to remove catalyst Reaction->Workup Isolation 5. Product Isolation - Concentrate filtrate under reduced pressure - Purify if necessary Workup->Isolation

Caption: General Workflow for Catalytic Cbz Deprotection.

Experimental Protocols

Safety Precaution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. Handle with care, preferably in an inert atmosphere, and do not allow the catalyst to dry on the filter paper. Quench the catalyst on the filter paper with water before disposal.[3] Hydrogen gas is flammable and should be handled in a well-ventilated fume hood.[4]

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol is a general procedure for the deprotection of a Cbz-dipeptide using hydrogen gas.

Materials:

  • Cbz-protected dipeptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), analytical grade

  • Hydrogen gas (H₂) supply (e.g., balloon)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected dipeptide (1 equivalent) in methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution.[4]

  • Seal the flask with a septum and purge with nitrogen or argon for 5 minutes.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[3]

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[4]

  • Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.[4]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected dipeptide. Further purification by chromatography or recrystallization may be performed if necessary.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This protocol is an alternative for laboratories where handling hydrogen gas is not ideal.

Materials:

  • Cbz-protected dipeptide

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), analytical grade

  • Celite®

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected dipeptide (1 equivalent) in methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add ammonium formate (4-5 equivalents) to the solution and stir until dissolved.[11]

  • Carefully add 10% Pd/C catalyst (typically 10 mol%) to the reaction mixture.[11]

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with methanol.[11]

  • Concentrate the filtrate under reduced pressure. The resulting residue can be dissolved in an appropriate organic solvent and washed with saturated sodium chloride solution to remove excess ammonium formate. Dry the organic layer and concentrate to yield the deprotected dipeptide.[11]

Troubleshooting and Side Reactions

While generally a robust reaction, Cbz hydrogenolysis can sometimes be problematic.

Problem Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction - Catalyst Poisoning: Presence of sulfur-containing amino acids (e.g., methionine, cysteine).[3][11] - Catalyst Inactivity: Old or poor-quality catalyst. - Insufficient Hydrogen: Leak in the hydrogen balloon/system.- For sulfur-containing peptides, consider alternative deprotection methods like acid-mediated cleavage.[12][13] Using an excess of catalyst may also be effective.[11] - Use fresh, high-quality catalyst. - Ensure a secure hydrogen supply.
Side Product Formation - Over-reduction: Reduction of other functional groups (e.g., alkenes, nitro groups).[3] - N-Benzylation: Formation of an N-benzyl side product, especially with insufficient hydrogen.[3][14]- Use milder conditions (e.g., transfer hydrogenolysis). - Ensure an adequate and continuous supply of hydrogen.
Product Isolation Issues - Amine Adsorption to Catalyst: The product amine can adhere to the acidic sites on the carbon support.- Add a small amount of acetic acid to the reaction mixture.[5][9] - Thoroughly wash the Celite®/catalyst pad with the reaction solvent or a more polar solvent.

Conclusion

The hydrogenolytic deprotection of Cbz-dipeptides is a fundamental transformation in synthetic organic chemistry and drug development. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for achieving high yields and purity. By carefully selecting the catalyst, hydrogen source, and solvent, and by being mindful of potential side reactions and troubleshooting strategies, researchers can reliably and efficiently deprotect Cbz-dipeptides to advance their synthetic endeavors. The protocols provided herein serve as a robust starting point for the development of optimized conditions tailored to specific dipeptide substrates.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Palladium on Carbon. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (2016). US20160024143A1 - Deprotection method.
  • Indian Journal of Chemistry. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. Retrieved from [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]

  • Green Chemistry. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Hydrogenolytic debenzylation of sulfur-containing peptides. Retrieved from [Link]

  • Google Groups. (n.d.). Deprotection of Cbz group.

Sources

Application Note: A Robust HPLC Purification Protocol for N-Cbz Protected Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide to the purification of N-terminally Carboxybenzyl (Cbz)-protected dipeptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis. We delve into the critical parameters of the purification process, from the initial sample preparation to the final lyophilization of the purified product. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the methodology for their specific dipeptide sequences. This guide ensures scientific integrity by presenting a self-validating system for achieving high-purity N-Cbz protected dipeptides.

Introduction: The Critical Role of Purification

In the realm of synthetic peptide chemistry, particularly in the assembly of peptidomimetics and drug candidates, the use of protecting groups is fundamental. The Carboxybenzyl (Cbz) group is a widely employed N-terminal protecting group due to its stability under various reaction conditions and its straightforward removal by catalytic hydrogenation. Following solid-phase or solution-phase synthesis, the crude product is a heterogeneous mixture containing the desired N-Cbz dipeptide, deletion sequences, and by-products from incomplete reactions or side reactions.[1][2] The isolation of the target dipeptide in a highly pure form is paramount for its accurate characterization and for subsequent steps in a synthetic route.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and the volatility of the mobile phases typically used, which simplifies product recovery.[3][4] This guide will provide a detailed protocol for the successful purification of N-Cbz protected dipeptides, with a focus on the practical aspects and the underlying scientific principles.

The Science Behind the Separation: Key Principles of RP-HPLC for Protected Dipeptides

The separation of N-Cbz dipeptides by RP-HPLC is primarily governed by the hydrophobic interactions between the dipeptide and the stationary phase of the column.[3] The key components influencing this separation are:

  • The N-Cbz Group: The benzyl moiety of the Cbz group imparts significant hydrophobicity to the dipeptide. This property strongly dictates the retention time of the molecule on a reversed-phase column; more hydrophobic molecules will be retained longer.

  • Amino Acid Side Chains: The nature of the amino acid side chains in the dipeptide also contributes to its overall hydrophobicity and, consequently, its retention behavior.

  • The Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in an aqueous medium is used to elute the dipeptides from the column. The addition of an ion-pairing agent, most commonly trifluoroacetic acid (TFA), is crucial for achieving sharp, symmetrical peaks.[5][6]

The Multifaceted Role of Trifluoroacetic Acid (TFA)

TFA is a cornerstone of peptide RP-HPLC for several reasons:[5][7]

  • pH Control: As a strong acid, TFA lowers the pH of the mobile phase, ensuring that the carboxylic acid groups of the dipeptide are protonated, which suppresses their ionization and reduces unwanted interactions with the stationary phase.[5]

  • Ion Pairing: TFA acts as an ion-pairing agent. The trifluoroacetate anion forms an ion pair with the protonated basic residues of the peptide, neutralizing their charge and increasing the overall hydrophobicity of the molecule. This enhances retention on the nonpolar stationary phase.[5][6]

  • Improved Peak Shape: By minimizing secondary ionic interactions, TFA significantly improves peak shape, reducing tailing and leading to better resolution.[6]

Experimental Workflow: From Crude Product to Purified Peptide

The overall workflow for the purification of an N-Cbz protected dipeptide can be visualized as a systematic progression from initial analysis to the final pure compound.

HPLC Purification Workflow Figure 1: N-Cbz Dipeptide Purification Workflow cluster_0 Preparation cluster_1 Method Development & Purification cluster_2 Analysis & Recovery Crude_Product Crude N-Cbz Dipeptide Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Product->Sample_Prep Dissolve in initial mobile phase Analytical_HPLC Analytical HPLC (Method Development) Sample_Prep->Analytical_HPLC Inject small aliquot Prep_HPLC Preparative HPLC (Purification) Analytical_HPLC->Prep_HPLC Scale-up method Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Collect fractions based on UV signal Fraction_Analysis Fraction Analysis (Analytical HPLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Combine pure fractions Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure N-Cbz Dipeptide Lyophilization->Final_Product

Sources

Application Note: High-Throughput Analysis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the sensitive and selective quantification of Benzyl (2-(methylamino)-2-oxoethyl)carbamate (MW: 222.24 g/mol , Formula: C₁₁H₁₄N₂O₃) in complex matrices.[1] The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolism, and quality control studies. By leveraging the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this guide provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring data integrity and reproducibility. A proposed fragmentation pathway and optimized Multiple Reaction Monitoring (MRM) transitions are also discussed to facilitate method development and validation.

Introduction

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a small organic molecule featuring a benzyl carbamate and a methylamide functional group. The accurate quantification of such compounds is critical in various stages of pharmaceutical development, from early discovery to clinical trials. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for analyzing small molecules in complex biological and chemical matrices.[2] This is especially pertinent for polar compounds which can be challenging to retain and analyze using conventional chromatographic techniques.[1]

This document provides a detailed protocol for the analysis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, with a focus on electrospray ionization (ESI) in positive mode, a technique well-suited for polar molecules.[2] The principles and methodologies described are grounded in established practices for small molecule LC-MS/MS analysis, ensuring a reliable and transferable workflow.[3][4]

Experimental Design and Rationale

The successful analysis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate by LC-MS/MS hinges on a systematic approach that begins with the mass spectrometer and works backward to the sample preparation.[3] The core of this method is the selective detection of the analyte using tandem mass spectrometry, which provides a significant advantage in reducing background noise and improving the limit of quantification.

Ionization and Fragmentation Strategy

Given the presence of nitrogen atoms and carbonyl groups, Benzyl (2-(methylamino)-2-oxoethyl)carbamate is expected to readily protonate under positive mode Electrospray Ionization (ESI), forming a protonated precursor ion [M+H]⁺ at m/z 223.2. ESI is a soft ionization technique that typically keeps the molecular ion intact, making it ideal for subsequent fragmentation analysis.[5]

Collision-Induced Dissociation (CID) is employed to fragment the precursor ion in the gas phase.[6] The fragmentation of carbamates and amides often follows predictable pathways, allowing for the selection of specific and stable product ions for quantification. A proposed fragmentation pathway for Benzyl (2-(methylamino)-2-oxoethyl)carbamate is outlined below.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is anticipated to occur at the most labile bonds. The benzyl carbamate moiety is expected to be a primary site of fragmentation.

G M [M+H]⁺ m/z 223.2 F1 Tropylium ion [C₇H₇]⁺ m/z 91.1 M->F1 Loss of C₄H₆N₂O₃ F2 [C₉H₁₁N₂O₂]⁺ m/z 195.1 M->F2 Loss of CO F3 [C₄H₇N₂O]⁺ m/z 100.1 M->F3 Loss of C₇H₇O₂ F4 [C₂H₄N]⁺ m/z 44.1 F3->F4 Loss of C₂H₃NO

Caption: Proposed ESI+ Fragmentation of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

The most characteristic fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion at m/z 91.1 . This is a common and often abundant fragment for compounds containing a benzyl group. Another plausible fragmentation pathway involves the loss of carbon monoxide (CO) from the carbamate group, yielding a fragment at m/z 195.1 . Cleavage of the bond between the carbonyl carbon of the carbamate and the adjacent nitrogen could lead to a fragment at m/z 100.1 . Further fragmentation of this ion could result in the formation of a smaller fragment at m/z 44.1 . Based on these predictions, the following MRM transitions are proposed for method development.

Precursor Ion (m/z)Product Ion (m/z)Proposed IdentityRole
223.291.1Tropylium ionQuantifier
223.2100.1[C₄H₇N₂O]⁺Qualifier
223.2195.1[M+H-CO]⁺Qualifier

Table 1: Proposed MRM Transitions for Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Materials and Methods

Reagents and Materials
  • Benzyl (2-(methylamino)-2-oxoethyl)carbamate reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. If unavailable, a compound with similar physicochemical properties that is not present in the matrix can be used.

  • Solid Phase Extraction (SPE) cartridges or 96-well plates (e.g., C18) for sample cleanup.

Sample Preparation Protocol

Effective sample preparation is crucial for removing matrix components that can interfere with the analysis and cause ion suppression.[7] A solid-phase extraction (SPE) protocol is recommended for complex matrices like plasma or tissue homogenates.

Step-by-Step SPE Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute the sample (e.g., 100 µL of plasma) with 400 µL of 0.1% formic acid in water. Spike with the internal standard. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Matrix Sample Spike Spike with IS Sample->Spike Dilute Dilute Spike->Dilute SPE Solid Phase Extraction Dilute->SPE Elute Elute SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Overall workflow for the analysis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions for method development. Optimization will be necessary based on the specific instrumentation and desired performance characteristics.

ParameterRecommended Condition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V (Optimize for precursor ion)
Desolvation Gas Temp.450 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Collision EnergyOptimize for each transition (start around 15-25 eV)

Table 2: Recommended Starting LC-MS/MS Parameters.

Data Analysis and Quantification

Quantification is achieved by integrating the peak areas of the analyte and the internal standard for the specified MRM transitions. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the prepared standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation Considerations

A comprehensive method validation should be performed according to relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day assessment of the closeness of the measured values to the nominal values and the variability of the measurements.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the sample matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Analyte stability in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate using LC-MS/MS. The proposed methodologies, from sample preparation to data analysis, are designed to be robust and reproducible, providing a solid foundation for researchers and drug development professionals. The suggested fragmentation pathway and MRM transitions offer a strategic starting point for method development, enabling the rapid implementation of a sensitive and selective assay for this compound.

References

  • Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. 2023. Available at: [Link]

  • PubMed. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. 2011. Available at: [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. 2016. Available at: [Link]

  • National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. 2025. Available at: [Link]

  • ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. 2025. Available at: [Link]

  • National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. 2024. Available at: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • National Center for Biotechnology Information. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. 2022. Available at: [Link]

  • ResearchGate. Proposed fragmentation patterns of 3-NPH-derivatized N-acyl glycine. Available at: [Link]

  • PubMed. Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. 2017. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • National High Magnetic Field Laboratory. Collision-Induced Dissociation. 2025. Available at: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. 2015. Available at: [Link]

  • PubMed. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. 2007. Available at: [Link]

  • YouTube. Fragmentation in mass spectrometry. 2020. Available at: [Link]

  • University of Alabama at Birmingham. Peptide ion fragmentation in mass spectrometry. 2011. Available at: [Link]

  • PubMed. Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. 2009. Available at: [Link]

  • PubMed. Fragmentation of N-linked Glycans With a Matrix-Assisted Laser desorption/ionization Ion Trap Time-Of-Flight Mass Spectrometer. 2004. Available at: [Link]

  • The Ohio State University. Mass spectrometry of peptides and proteins. Available at: [Link]

Sources

Application Note: Comprehensive NMR Structural Elucidation of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, a carbamate derivative of significant interest in medicinal chemistry and drug development. We present a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, to achieve unambiguous assignment of all proton and carbon signals. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to perform comprehensive structural analysis of small organic molecules. Each protocol is accompanied by an explanation of the underlying principles, ensuring a deep understanding of the experimental choices.

Introduction

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a key intermediate in the synthesis of various biologically active compounds. Its structural integrity is paramount to its function and reactivity in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural elucidation of such molecules in solution. This guide will walk through a logical and efficient workflow for the complete NMR characterization of this target molecule.

The core of this application note is a systematic approach to NMR data acquisition and interpretation. We will begin with fundamental 1D experiments (¹H and ¹³C NMR) to identify the basic chemical environment of the nuclei. Subsequently, we will employ advanced 2D techniques to establish connectivity between atoms, ultimately leading to a complete and confident structural assignment.

Predicted NMR Data for Benzyl (2-(methylamino)-2-oxoethyl)carbamate

While experimental spectra are always the gold standard, in their absence, predicted data serves as an excellent guide for experimental setup and data interpretation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Benzyl (2-(methylamino)-2-oxoethyl)carbamate. These predictions are based on established chemical shift increments and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1'7.30-7.40m5H
H-25.10s2H
H-43.85d2H
H-62.75d3H
NH (carbamate)5.50t1H
NH (amide)6.80q1H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)DEPT-135
C-1'136.5Quaternary
C-2', C-6'128.5CH
C-3', C-5'128.0CH
C-4'127.8CH
C-267.0CH₂
C-3156.5Quaternary
C-444.0CH₂
C-5170.0Quaternary
C-626.0CH₃

Experimental Protocols

Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The choice of solvent is critical to avoid signal overlap and ensure good solubility.[1]

  • Protocol:

    • Weigh approximately 5-10 mg of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its relatively simple solvent signal.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

    • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons.

  • Protocol:

    • Acquire a standard ¹H NMR spectrum.

    • Key parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.[2][3][4][5][6]

    • Integrate the signals to determine the relative number of protons for each resonance.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

3.2.3. DEPT-135 Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique to differentiate between CH, CH₂, and CH₃ groups.[7][8][9][10]

  • Protocol:

    • Run a DEPT-135 experiment.

    • In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.[8][10]

2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds.[11][12][13][14]

  • Protocol:

    • Acquire a standard COSY-90 spectrum.

    • Cross-peaks in the 2D spectrum indicate J-coupling between protons.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates proton signals with their directly attached carbon atoms.[15][16][17][18][19] This is a highly sensitive experiment that provides direct ¹H-¹³C one-bond correlations.[19]

  • Protocol:

    • Acquire an edited HSQC spectrum. This will not only show the correlations but also differentiate CH/CH₃ from CH₂ groups by phase.

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[19][20][21][22] This is crucial for connecting different spin systems and identifying quaternary carbons.[20][21]

  • Protocol:

    • Acquire an HMBC spectrum.

    • Optimize the experiment for a long-range coupling constant of ~8 Hz to observe typical two- and three-bond correlations.

Data Interpretation and Structural Assignment

The following section outlines the logical process for assigning the NMR signals based on the suite of experiments performed.

Figure 2: Key HMBC correlations for structural assignment.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments provides a robust and unambiguous method for the complete structural characterization of Benzyl (2-(methylamino)-2-oxoethyl)carbamate. This systematic approach, from sample preparation to final data interpretation, ensures high-quality, reliable results. The protocols and rationale presented in this application note can be adapted for the structural elucidation of a wide range of other small organic molecules in academic and industrial research settings.

References

  • DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]

  • What Is HSQC NMR? Chemistry For Everyone - YouTube. [Link]

  • What Is COSY NMR? Chemistry For Everyone - YouTube. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments Magnetic Resonance. [Link]

  • DEPT | NMR Core Facility. Columbia University. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. [Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

  • 2D HMBC. NMR Wiki. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • COSY | NMR Core Facility. Columbia University. [Link]

  • 19: HMBC. Chemistry LibreTexts. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • HSQC and HMBC | NMR Core Facility. Columbia University. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR CEITEC. [Link]

  • 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

  • NMR Data Processing. eMagRes. [Link]

  • NMR Data Processing and Interpretation. Creative Biostructure. [Link]

  • NMR Spectroscopy: Data Acquisition. Wiley Analytical Science. [Link]

  • How Do You Process NMR Data? Chemistry For Everyone - YouTube. [Link]

  • NMR data handling and (pre-)processing. The MetaRbolomics book. [Link]

  • Synthesis of Benzyl-2-[bis-(2-chloroethyl)-amino]-2-oxo-tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl-oxy-carbamate. PrepChem.com. [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

Sources

Application Notes and Protocols for Utilizing Benzyl (2-(methylamino)-2-oxoethyl)carbamate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Benzyl (2-(methylamino)-2-oxoethyl)carbamate in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] The core principle of FBDD is to identify low molecular weight fragments (typically <300 Da) that bind with low affinity to a biological target.[3][4] These initial "hits" are then optimized into high-affinity leads through structure-guided strategies, such as fragment growing, linking, or merging.[4][5][6] The smaller size and lower complexity of fragments allow for a more thorough exploration of chemical space and often yield leads with superior drug-like properties.[7][8]

This application note details the rationale and provides experimental protocols for the use of Benzyl (2-(methylamino)-2-oxoethyl)carbamate as a versatile fragment in FBDD campaigns. Its structure incorporates several key features that make it an attractive starting point for drug discovery programs.

Chemical Structure and Properties of Benzyl (2-(methylamino)-2-oxoethyl)carbamate:

  • Molecular Formula: C₁₁H₁₄N₂O₃

  • Molecular Weight: 222.24 g/mol

  • Key Features:

    • N-Cbz Protected Amine: The benzyloxycarbonyl (Cbz) group serves as a well-established protecting group in organic synthesis, offering a stable yet readily cleavable handle.[9][10] In the context of FBDD, this moiety provides a defined vector for synthetic elaboration ("fragment growing").

    • Glycinamide Core: The central glycinamide structure presents both hydrogen bond donor and acceptor capabilities, which are crucial for forming specific interactions with protein targets.[11]

    • Methylamino Group: The terminal methylamino group offers an additional point for interaction and a potential site for further chemical modification.

This fragment aligns well with the "Rule of Three," a guideline for desirable fragment properties (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[1][8] Its inherent synthetic tractability makes it a "poised fragment," meaning it is pre-designed for straightforward chemical elaboration once a binding mode is confirmed.[7]

FBDD Workflow Using Benzyl (2-(methylamino)-2-oxoethyl)carbamate

The successful implementation of an FBDD campaign involves a multi-stage process, from initial screening to hit validation and optimization. The following sections outline detailed protocols for incorporating Benzyl (2-(methylamino)-2-oxoethyl)carbamate into this workflow.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Fragment Library Screening (incl. Benzyl (2-(methylamino)-2-oxoethyl)carbamate) Biophysical Biophysical Techniques (NMR, SPR, DSF) Screening->Biophysical Primary Hits Validation Hit Validation (Orthogonal Methods) Biophysical->Validation Confirmed Hits Structure Structural Biology (X-ray Crystallography, NMR) Validation->Structure Validated Binders Optimization Structure-Guided Synthesis Structure->Optimization Growing Fragment Growing Optimization->Growing Linking Fragment Linking Optimization->Linking SAR Lead Compound Growing->SAR SAR Generation Linking->SAR SAR Generation Optimization_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking Start_Grow Benzyl (2-(methylamino)-2-oxoethyl)carbamate (Validated Hit) Vector Identify Growth Vector (e.g., Benzyl Ring) Start_Grow->Vector Synthesis_Grow Synthesize Analogs (e.g., Modify Phenyl Ring) Vector->Synthesis_Grow Assay Biophysical Assay (SPR, ITC) Synthesis_Grow->Assay Test Affinity Start_Link1 Fragment 1 (Validated Hit) Linker Design Linker Molecule (Based on Structural Data) Start_Link1->Linker Start_Link2 Fragment 2 (Binds in Adjacent Pocket) Start_Link2->Linker Synthesis_Link Synthesize Linked Compound Linker->Synthesis_Link Synthesis_Link->Assay Test Affinity Potent_Lead Potent Lead Compound Assay->Potent_Lead Improved Affinity

Sources

Application Notes and Protocols for the Recrystallization of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of pharmacologically active molecules and research chemicals, achieving a high degree of purity is not merely a procedural formality but a cornerstone of scientific validity and therapeutic safety. Benzyl (2-(methylamino)-2-oxoethyl)carbamate, a key intermediate in various synthetic pathways, is no exception. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact downstream reactions, biological assays, and ultimately, the safety and efficacy of a final drug product. Recrystallization, a fundamental purification technique, leverages differences in solubility to selectively isolate the desired compound from a solution, yielding a product of high purity.[1][2] This document provides a comprehensive guide to the recrystallization of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, grounded in the principles of physical chemistry and extensive laboratory experience.

Underlying Principles of Recrystallization

Recrystallization is predicated on the principle that the solubility of a solid in a solvent generally increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or insoluble at all temperatures, allowing for their removal by hot filtration. The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.

Visualizing the Recrystallization Workflow

To provide a clear overview of the entire process, the following workflow diagram illustrates the key stages of the recrystallization procedure for Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Recrystallization_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_isolation Isolation & Drying start Start with Crude Product solvent_selection Solvent System Selection (e.g., Ethyl Acetate/Hexane) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if insoluble impurities present) dissolution->hot_filtration optional cooling Slow Cooling to Room Temperature dissolution->cooling hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals Under Vacuum washing->drying pure_product Obtain Pure Product drying->pure_product

Caption: A flowchart of the recrystallization process.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for researchers familiar with standard organic chemistry laboratory techniques. Adherence to safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Materials and Equipment:
  • Crude Benzyl (2-(methylamino)-2-oxoethyl)carbamate

  • Ethyl acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper (Whatman #1 or equivalent)

  • Glass stirring rod

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Solvent System Selection Rationale:
Procedure:
  • Dissolution:

    • Place the crude Benzyl (2-(methylamino)-2-oxoethyl)carbamate in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of hot ethyl acetate to the flask while stirring to dissolve the solid. The goal is to use the smallest volume of solvent necessary to achieve complete dissolution at its boiling point.

    • If insoluble impurities are observed at this stage, proceed to the hot filtration step. If the solution is clear, proceed to step 3.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to occlude impurities.

    • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitated product.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the collected crystals with a small amount of ice-cold solvent (a mixture of ethyl acetate and hexane can be effective) to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by air-drying on the filter paper, followed by drying in a vacuum oven at a temperature below the compound's melting point or in a vacuum desiccator.

Quantitative Data and Expected Outcomes

The following table summarizes the key parameters and expected results for this recrystallization procedure.

ParameterRecommended Value/RangeRationale/Expected Outcome
Solvent System Ethyl Acetate / HexaneBalances solvating power for dissolution at high temperatures with poor solubility at low temperatures to maximize crystal formation. A starting ratio of 1:3 to 1:4 (Ethyl Acetate:Hexane) is suggested.[3]
Dissolution Temperature Boiling point of Ethyl Acetate (~77°C)Ensures complete dissolution of the target compound in a minimal amount of solvent.
Cooling Protocol Slow cooling to room temperature, followed by an ice bath (0-4°C)Promotes the formation of large, pure crystals and maximizes the yield.
Expected Yield 85-95% (dependent on initial purity)A high recovery of the purified product is anticipated with careful execution of the protocol.
Purity Assessment >99% (by HPLC or NMR)Recrystallization should effectively remove most process-related impurities and unreacted starting materials.
Melting Point Sharp, defined melting pointA narrow melting point range is indicative of high purity. The exact melting point should be compared to a reference standard if available.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSuggested Solution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the solute and attempt to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.
Oiling out The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating as a liquid.Reheat the solution and add more solvent. Consider using a solvent with a lower boiling point or a co-solvent system.
Low yield The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is pre-warmed for hot filtration.
Colored impurities remain The impurity has similar solubility to the product; the impurity is adsorbed onto the crystal surface.Consider using activated carbon to adsorb colored impurities before hot filtration. A second recrystallization may be necessary.

Safety Considerations

  • Ethyl acetate and hexane are flammable solvents. All heating should be performed using a steam bath or a heating mantle in a well-ventilated fume hood. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of Benzyl (2-(methylamino)-2-oxoethyl)carbamate by recrystallization. By understanding the principles behind each step and adhering to the outlined procedure, researchers can consistently obtain a high-purity product, which is essential for reliable and reproducible scientific outcomes.

References

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • SciEngine. (n.d.). Methyl carbamate purification by extraction and recrystallazation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl n-methyl-n-(2-oxoethyl)carbamate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Cbz Protection of N-Methyl Glycine (Sarcosine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-protection of N-methyl glycine (sarcosine) using benzyl chloroformate (Cbz-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common but often challenging transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

I. Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues you might encounter. We delve into the underlying chemical principles to help you understand not just what to do, but why you're doing it.

Question 1: My yield of Cbz-N-methyl glycine is significantly lower than expected. What are the likely causes?

Low yields in this reaction are often attributable to several competing side reactions or suboptimal conditions. Let's break down the most common culprits.

A. Decomposition of Benzyl Chloroformate (Cbz-Cl)

Benzyl chloroformate is a reactive reagent that can decompose, especially in the presence of moisture or inappropriate bases.[1][2]

  • Hydrolysis: Cbz-Cl reacts with water to form benzyl alcohol, carbon dioxide, and hydrochloric acid.[1][3] This not only consumes your reagent but the generated HCl can also protonate the amine of your starting material, rendering it non-nucleophilic.

  • Thermal Decomposition: At elevated temperatures, Cbz-Cl can decompose to form benzyl chloride and carbon dioxide.[4]

Troubleshooting Steps:

  • Reagent Quality: Ensure you are using a fresh, high-quality bottle of benzyl chloroformate. Older bottles may have partially hydrolyzed.

  • Moisture Control: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[2]

  • Temperature Management: The reaction is typically carried out at low temperatures (0-5 °C), especially during the addition of Cbz-Cl, to minimize decomposition and other side reactions.[5][6]

B. Formation of N-Carboxyanhydride (NCA)

A significant side reaction, particularly with amino acids, is the formation of an N-carboxyanhydride (NCA). This can be initiated by the reaction of the carboxylate group with Cbz-Cl, followed by an intramolecular cyclization.

Causality: The carboxylate anion of N-methyl glycine can act as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate. The resulting mixed anhydride can then undergo an intramolecular nucleophilic attack by the nitrogen atom, leading to the formation of the five-membered NCA ring and releasing benzyl alcohol. This NCA is susceptible to polymerization, which can significantly reduce the yield of the desired product.[7][8]

Troubleshooting Steps:

  • pH Control: Maintaining the pH of the reaction mixture is critical. A pH range of 8-10 is generally recommended for Cbz protection.[9] A pH that is too high can favor NCA formation.

  • Order of Addition: Adding the Cbz-Cl slowly and simultaneously with a base solution helps to maintain a low concentration of the reactive acyl chloride and control the pH, disfavoring NCA formation.[10]

C. Over-alkylation

While less common in the context of Cbz protection itself, the concept of over-alkylation is a known issue in amine chemistry, where the product of the initial reaction is more nucleophilic than the starting material.[11][12] In this specific reaction, this is not a primary concern as the Cbz-protected product is a carbamate and significantly less nucleophilic.

Question 2: I see an unexpected peak in my NMR spectrum that I can't identify. What could it be?

Unidentified peaks often correspond to byproducts from the side reactions mentioned above.

  • Benzyl Alcohol: If your Cbz-Cl has hydrolyzed, you will likely see signals corresponding to benzyl alcohol (a singlet around 4.6 ppm for the CH2 and aromatic protons between 7.2-7.4 ppm).

  • Benzyl Chloride: Arising from thermal decomposition of Cbz-Cl, benzyl chloride will show a characteristic singlet for the benzylic protons around 4.5 ppm.

  • Dipeptide Formation (Glycylglycine derivatives): If the N-carboxyanhydride forms and reacts with unreacted N-methyl glycine, you could form a dipeptide-like structure, leading to more complex NMR spectra.[13]

Troubleshooting Steps:

  • Purification: Ensure your purification method (e.g., extraction, chromatography) is effective at removing these byproducts. A common workup involves washing the organic layer with a mild acid to remove any unreacted amine and then with a mild base to remove any acidic impurities.[5]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of byproducts in real-time.[14]

Question 3: The reaction seems sluggish and doesn't go to completion. What can I do?

Incomplete conversion can be due to several factors.

A. Insufficient Basicity

A base is required to neutralize the HCl generated during the reaction.[15][16] If the base is not strong enough or is used in insufficient quantity, the reaction mixture will become acidic, protonating the amine and stopping the reaction.

Troubleshooting Steps:

  • Choice of Base: For Schotten-Baumann conditions, an aqueous solution of sodium carbonate or sodium hydroxide is commonly used.[5][17] The pH should be carefully monitored and maintained in the optimal range of 8-10.[9]

  • Stoichiometry: At least two equivalents of base are typically required: one to deprotonate the carboxylic acid of the N-methyl glycine and another to neutralize the HCl produced.

B. Poor Solubility

N-methyl glycine may have limited solubility in some organic solvents. A biphasic system (e.g., water and an organic solvent like diethyl ether or dichloromethane) is often employed to ensure all reactants are in a suitable environment to react.[17]

Troubleshooting Steps:

  • Solvent System: A mixture of water and a miscible organic solvent like THF or dioxane can be used to create a homogeneous reaction mixture.[15]

  • Vigorous Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the N-Cbz protection of N-methyl glycine.

Q1: What are the standard Schotten-Baumann conditions for this reaction?

Schotten-Baumann conditions typically refer to performing the acylation in a two-phase system of water and an immiscible organic solvent, with a base present in the aqueous phase.[16][17] For the Cbz protection of N-methyl glycine, this often involves dissolving the amino acid in an aqueous solution of a base like sodium hydroxide or sodium carbonate, and then adding the benzyl chloroformate, sometimes dissolved in an organic solvent like diethyl ether, while vigorously stirring at a low temperature.[5][6]

Q2: What is the role of the base in this reaction?

The base serves two primary functions:

  • It deprotonates the carboxylic acid of the N-methyl glycine, increasing its solubility in the aqueous phase.

  • It neutralizes the hydrochloric acid that is formed as a byproduct of the reaction between the amine and benzyl chloroformate.[15] This prevents the protonation of the starting amine, which would render it unreactive.

Q3: How can I effectively monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material (N-methyl glycine) and the appearance of the product (Cbz-N-methyl glycine).[14] The product will be significantly less polar than the starting amino acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can be used to monitor the consumption of reactants and the formation of the product, as well as to identify any byproducts by their mass-to-charge ratio.[14]

Q4: What are the best practices for purifying the final product?

A standard workup procedure involves:

  • Separating the organic and aqueous layers.

  • Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine.[5]

  • Washing with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

  • Washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure. If further purification is needed, silica gel column chromatography can be employed.[18]

III. Experimental Protocols & Data

Table 1: Influence of Base on Reaction Outcome
BaseEquivalentsTemperature (°C)Typical Yield (%)Notes
Na₂CO₃2.50 to RT85-95Good pH buffering, minimizes racemization.[9]
NaOH2.00~88Stronger base, requires careful pH control to avoid side reactions.[6]
NaHCO₃2.00 to 2090Milder base, effective for sensitive substrates.[15]
Protocol 1: Standard Cbz Protection of N-Methyl Glycine under Schotten-Baumann Conditions

This protocol is a representative procedure for the N-Cbz protection of N-methyl glycine.

Materials:

  • N-Methyl Glycine (Sarcosine)

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methyl glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0 °C in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product should precipitate out or can be extracted.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-N-methyl glycine.

Visualization of Reaction Pathways
Main Reaction Pathway

main_reaction cluster_reactants Reactants cluster_products Products NMG N-Methyl Glycine Product Cbz-N-Methyl Glycine NMG->Product Nucleophilic Attack CbzCl Benzyl Chloroformate CbzCl->Product Base Base (e.g., Na₂CO₃) Base->NMG Deprotonates HCl HCl

Caption: The main reaction pathway for the N-Cbz protection of N-methyl glycine.

Side Reaction: N-Carboxyanhydride (NCA) Formation

nca_formation NMG_carboxylate N-Methyl Glycine (Carboxylate) MixedAnhydride Mixed Anhydride Intermediate NMG_carboxylate->MixedAnhydride Attack on Cbz-Cl CbzCl Benzyl Chloroformate CbzCl->MixedAnhydride NCA N-Carboxyanhydride (NCA) MixedAnhydride->NCA Intramolecular Cyclization BenzylAlcohol Benzyl Alcohol Polymerization Polymerization NCA->Polymerization

Caption: The side reaction pathway leading to the formation of N-carboxyanhydride (NCA).

IV. References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1968). The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Cbz-sarcosine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined Peptoid-based Polyacids. Retrieved from [Link]

  • Cbz Protection - Common Conditions. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of polymerization of N-Substituted Glycine.... Retrieved from [Link]

  • PubMed. (2015). DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine. Retrieved from [Link]

Sources

Technical Support Center: Preventing Epimerization of Cbz-Protected Amino Acids During Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance to address the critical issue of epimerization when using Carboxybenzyl (Cbz)-protected amino acids in peptide synthesis. As Senior Application Scientists, we have compiled this resource to combine established chemical principles with practical, field-proven insights to help you maintain the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with Cbz-protected amino acids?

Epimerization is the unwanted conversion of a chiral amino acid at its α-carbon into its opposite stereoisomer (e.g., from an L-amino acid to a D-amino acid).[1] This is a significant issue in peptide synthesis as it leads to the formation of diastereomeric impurities in the final peptide. These impurities can be difficult to separate and may drastically alter or even eliminate the biological activity of the peptide.[1] While the urethane-type Cbz group is known to reduce the tendency for racemization compared to simple acyl groups, the risk is not eliminated, especially during the carboxyl group activation step of peptide coupling.[2]

Q2: What is the primary mechanism leading to epimerization during the coupling of Cbz-amino acids?

The most common pathway for epimerization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This occurs when the carboxyl group of the Cbz-amino acid is activated. The activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be readily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can then occur from either face of the planar intermediate, resulting in a mixture of L- and D-isomers in the peptide chain.[1]

Q3: Are all Cbz-protected amino acids equally susceptible to epimerization?

No, the susceptibility to epimerization varies depending on the amino acid side chain. Cbz-protected histidine and cysteine are notoriously prone to racemization.[4] For histidine, the imidazole side chain can act as a base, promoting the abstraction of the α-proton. Cysteine's thiol group can also contribute to increased acidity of the α-proton, making it more susceptible to epimerization.[5][6] Sterically hindered amino acids like valine and isoleucine can also show an increased tendency to epimerize, particularly in polar solvents.[7]

Q4: How does the Cbz group help in suppressing epimerization compared to other protecting groups?

The Cbz group, being a urethane-type protecting group, is generally more effective at suppressing racemization than simple acyl groups (like benzoyl). This is because the lone pair of electrons on the nitrogen atom can participate in resonance with the urethane carbonyl group, making the nitrogen less nucleophilic and thus slowing down the rate of oxazolone formation. While effective, it does not completely prevent this side reaction.

Q5: Can I completely avoid epimerization?

While complete elimination of epimerization is challenging, it can be suppressed to negligible levels by carefully optimizing the reaction conditions. This includes the judicious choice of coupling reagents, additives, solvents, temperature, and reaction time.

Troubleshooting Guide: High Levels of Epimerization Detected

If you are observing significant levels of diastereomeric impurities in your peptide, this guide will help you identify the potential causes and implement effective solutions.

Problem Probable Cause Recommended Solution
High levels of epimerization in the final peptide Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.Solution: Switch to a coupling reagent known for low racemization potential. For Cbz-amino acids, carbodiimides like DCC or DIC are often used, but must be paired with an additive like HOBt or HOAt.[8] Uronium/aminium reagents like HATU and HBTU can be very effective, with HATU generally showing lower epimerization.[9][10]
Excessive or Strong Base: The presence of a strong or excess base can accelerate the abstraction of the α-proton from the oxazolone intermediate.Solution: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[11] Use the minimum amount of base necessary for the reaction to proceed, typically 1-2 equivalents.
Prolonged Activation Time: The longer the Cbz-amino acid is in its activated state before reacting with the amine, the greater the opportunity for oxazolone formation and subsequent racemization.Solution: Minimize the pre-activation time. Ideally, activate the Cbz-amino acid in the presence of the amine component (in situ activation).
High Reaction Temperature: Elevated temperatures increase the rate of most reactions, including epimerization.Solution: Perform the coupling reaction at a lower temperature, such as 0 °C. For particularly sensitive amino acids, temperatures as low as -15 °C may be beneficial.[7]
Polar Solvent: Polar aprotic solvents like DMF can stabilize the enolate intermediate formed after deprotonation of the oxazolone, thereby promoting racemization.[7]Solution: If solubility permits, consider using a less polar solvent or a solvent mixture, such as dichloromethane (DCM) or a DCM/DMF mixture.[11]
Epimerization specifically at Cbz-His or Cbz-Cys residues Inherent Susceptibility: As mentioned, these amino acids are particularly prone to racemization.Solution: In addition to the general solutions above, for Cbz-His, consider protecting the imidazole side chain (e.g., with a Trityl group). For Cbz-Cys, ensure the thiol group is appropriately protected (e.g., with a Trityl or Acm group). Use of additives like copper(II) chloride (CuCl2) in combination with HOBt has been shown to suppress racemization in cysteine couplings.[4]
The Mechanism of Epimerization via Oxazolone Formation

The primary route for the loss of stereochemical integrity during the coupling of Cbz-protected amino acids is the formation of a 5(4H)-oxazolone intermediate. The key steps are outlined below:

Epimerization_Mechanism cluster_activation Activation cluster_cyclization Cyclization cluster_racemization Racemization cluster_coupling Coupling Cbz_AA Cbz-Amino Acid (L-isomer) Activated_Ester Activated Intermediate Cbz_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Ester->Oxazolone Enolate Planar Enolate Oxazolone->Enolate + Base - H+ Peptide_L Peptide (L-isomer) Oxazolone->Peptide_L + Amine Oxazolone_D Racemized Oxazolone Enolate->Oxazolone_D + H+ Peptide_D Peptide (D-isomer) Oxazolone_D->Peptide_D + Amine

Caption: Mechanism of epimerization via oxazolone formation.

Comparative Performance of Coupling Reagents and Additives

The choice of coupling reagent and additive is paramount in suppressing epimerization. The following table provides a summary of commonly used reagents and their general performance characteristics.

Coupling Reagent Additive Epimerization Risk Coupling Efficiency Notes
DCC/DIC NoneHighGoodNot recommended without an additive due to high risk of racemization and N-acylurea formation.[8]
DCC/DIC HOBtLowGoodA classic and cost-effective combination that significantly suppresses racemization.[8]
DCC/DIC HOAtVery LowHighHOAt is generally more effective than HOBt in suppressing racemization, especially for hindered couplings.[8]
EDC HOBt/HOAtLow-ModerateGoodWater-soluble carbodiimide, useful in solution-phase synthesis. Can be more prone to epimerization than DCC/DIC in some cases.[7]
HBTU/TBTU N/ALow-ModerateHighEffective reagents, but can cause epimerization with sensitive amino acids. Requires two equivalents of base.
HATU N/AVery LowVery HighGenerally considered superior to HBTU in terms of both coupling efficiency and suppression of epimerization.[9]
PyBOP N/ALow-ModerateHighA phosphonium-based reagent, good for hindered couplings. Can still cause epimerization with sensitive residues.[10]
COMU N/AVery LowVery HighAn Oxyma-based uronium reagent with high efficiency and low racemization potential. Considered a safer alternative to benzotriazole-based reagents.[8]

Experimental Protocols

Protocol 1: Coupling of a Cbz-Protected Amino Acid with Minimal Epimerization

This protocol outlines a general procedure for coupling a Cbz-protected amino acid to an amine component (e.g., a resin-bound peptide) using DIC/HOAt, a combination known for its effectiveness in suppressing racemization.

Materials:

  • Cbz-protected amino acid

  • Amine component (e.g., deprotected peptide-resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Preparation: In a clean reaction vessel, swell the peptide-resin in DMF for 30 minutes. If starting from a protected peptide-resin, perform the N-terminal deprotection step (e.g., with piperidine for Fmoc chemistry) and wash the resin thoroughly with DMF.

  • Amino Acid Solution: In a separate vial, dissolve the Cbz-protected amino acid (3 equivalents relative to the resin loading) and HOAt (3 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add DIC (3 equivalents) to the amino acid solution and immediately add this mixture to the reaction vessel containing the resin.

  • Base Addition: Add DIEA (3-4 equivalents) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines).

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Quantification of Epimerization by Chiral HPLC

This protocol provides a method to determine the extent of epimerization by analyzing the diastereomeric ratio of a model tripeptide.

Materials:

  • Crude peptide sample (e.g., Cbz-Phe-Gly-Phe-OMe, where the second Phe is the residue of interest)

  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Chiral HPLC column (e.g., a Pirkle-type column or a cyclodextrin-based column)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase or a suitable solvent mixture. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane/isopropanol or an aqueous buffer with acetonitrile, depending on the column).

    • Inject the prepared sample onto the column.

    • Run the HPLC analysis under isocratic conditions that are known to resolve the diastereomers of the target peptide.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the desired L-L-L diastereomer and the epimerized L-D-L diastereomer.

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of epimerization using the following formula: % Epimerization = [Area(L-D-L) / (Area(L-L-L) + Area(L-D-L))] x 100

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Unknown. (n.d.). Epimerization of Peptide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Han, S. H., & Kim, Y. A. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(1), 17.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Lee, Y., et al. (2018). Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. Journal of the Korean Chemical Society, 62(2), 153-157.
  • Li, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Harp, J. M., et al. (2016). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science, 7(5), 3051–3059.
  • Woodruff, S. B., et al. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 136(10), 3765–3770.
  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis.
  • Pascal, R., & Pross, A. (2016). Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides. Chemistry – A European Journal, 22(34), 11938-11944.
  • Kumar, R., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7011.
  • Teshima, T., et al. (1995). Effect of adjacent histidine and cysteine residues on the spontaneous degradation of asparaginyl- and aspartyl-containing peptides. International Journal of Peptide and Protein Research, 45(6), 547-553.
  • Royal Society of Chemistry. (n.d.). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Retrieved from [Link]

  • Han, S. H., & Kim, Y. A. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(1), 17.
  • ResearchGate. (n.d.). Application of the Benzoyl O-Protecting Group in the Synthesis of α,β-Dehydrotyrosine-containing Amides and Imidazolones. Retrieved from [Link]

Sources

Minimizing diketopiperazine formation in dipeptide synthesis with sarcosine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Diketopiperazine (DKP) Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during the synthesis of dipeptides containing sarcosine (N-methylglycine). As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in my dipeptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms as a major byproduct during the synthesis of dipeptides, particularly on a solid support (SPPS).[1][2] The formation of DKP involves an intramolecular cyclization of the dipeptidyl-resin, where the N-terminal amine of the first amino acid attacks the ester linkage of the second amino acid to the resin.[3] This reaction cleaves the desired dipeptide from the resin, resulting in a significant loss of yield.[3] In some cases, because the DKP is washed away during the synthesis, you might observe a high-purity final product but with a very low overall yield, a phenomenon sometimes called "traceless" DKP formation.[2][3]

Q2: My synthesis involves a sarcosine residue. Is this sequence particularly prone to DKP formation?

A2: Yes, peptide sequences containing N-methylated amino acids like sarcosine are highly susceptible to DKP formation.[3] The presence of the N-methyl group can influence the conformation of the peptide backbone, potentially favoring the cyclization reaction. Sequences with sarcosine at the second position (Xaa-Sar) are especially problematic.[1] Additionally, the lack of steric hindrance around the sarcosine residue, similar to glycine, facilitates the intramolecular attack leading to cyclization.[3]

Q3: What is the underlying mechanism of DKP formation?

A3: The formation of a DKP is a side reaction that is frequently observed in solid-phase peptide synthesis (SPPS).[1][2] It is essentially a peptide fragmentation process initiated by an intramolecular nucleophilic attack of the Nα-amino group of the peptide on the amide or ester bond of the peptide backbone. This results in the formation of an N-terminally truncated peptide molecule by releasing a six-membered diketopiperazine ring.[1] This reaction is often catalyzed by the basic conditions used for Fmoc-deprotection, with piperidine being a known efficient catalyst for this process.[4]

Troubleshooting Guide: Minimizing DKP Formation

This section provides actionable strategies to mitigate DKP formation in your sarcosine-containing dipeptide synthesis.

Issue 1: Significant Yield Loss, Suspected DKP Formation

If you are experiencing a dramatic decrease in your final peptide yield, especially after the coupling of the second amino acid, DKP formation is a likely culprit.

The primary driver is the intramolecular cyclization of the resin-bound dipeptide. This is particularly favored in sequences containing secondary amino acids like proline or sarcosine.[1] The reaction is often initiated during the Fmoc-deprotection step.[4][5][6]

1. Strategic Choice of Coupling Reagents:

The choice of coupling reagent can significantly impact the extent of DKP formation.

  • Recommendation: Employ coupling reagents known for rapid amide bond formation, which can outcompete the intramolecular cyclization. Reagents like HATU, HCTU, and PyAOP are often effective.[7][8]

  • Causality: These reagents rapidly generate a highly activated amino acid species, promoting the desired intermolecular coupling over the intramolecular side reaction.

  • Avoid: While carbodiimides like DCC and DIC are common, they can sometimes be slower, allowing more time for DKP formation, especially with proline-containing sequences.[7]

2. Modification of the Fmoc-Deprotection Step:

The standard 20% piperidine in DMF for Fmoc removal can be a major contributor to DKP formation.[1]

  • Recommendation: Consider using a less basic or modified deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard piperidine/DMF solution.[1][9]

  • Causality: This alternative base system is still effective for Fmoc removal but is less prone to catalyzing the DKP cyclization.

  • Protocol:

    • Treat the peptide resin with a solution of 2% DBU and 5% piperazine in NMP.

    • Perform the deprotection step twice: the first for 5 minutes and the second for 30 minutes.[1]

3. Introduction of a Dipeptide Building Block:

A highly effective strategy is to bypass the vulnerable dipeptidyl-resin intermediate altogether.

  • Recommendation: Synthesize the Fmoc-Xaa-Sar-OH dipeptide in solution phase first, and then couple this dipeptide unit to the resin.

  • Causality: This approach completely avoids the possibility of intramolecular cyclization on the solid support, as the susceptible ester linkage is not present during the critical dipeptide stage.[2]

4. Altering the N-terminal Protecting Group:

The choice of the N-terminal protecting group can influence the stability of the dipeptidyl-resin.

  • Recommendation: For sequences highly prone to DKP formation, consider using an alternative Nα-protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Causality: These protecting groups are removed under acidic conditions, which are not conducive to the base-catalyzed DKP formation. This strategy is particularly useful in solution-phase synthesis. For SPPS, a switch to a Boc/Bzl protection strategy with deprotection using HCl in dioxane has been shown to suppress DKP formation.[4]

Issue 2: Low Crude Purity with Multiple Unidentified Peaks

While DKP formation often leads to yield loss, incomplete couplings and subsequent side reactions can also result in a complex crude product.

Sarcosine, being an N-methylated amino acid, can present steric hindrance, leading to incomplete coupling. This can result in deletion sequences. Aggregation of the growing peptide chain on the resin can also block reactive sites.[8][10]

1. Optimizing Coupling Conditions:

  • Recommendation: For the coupling of the amino acid to the resin-bound sarcosine, perform a "double coupling."[8][10]

  • Causality: Repeating the coupling step helps to drive the reaction to completion, minimizing the formation of deletion sequences.

  • Protocol:

    • Perform the first coupling for 1-2 hours.

    • Wash the resin thoroughly.

    • Repeat the coupling step with a fresh solution of the amino acid and coupling reagent.

2. Monitoring Coupling Completion:

  • Recommendation: Use a qualitative test to confirm the completion of each coupling reaction before proceeding.

  • Causality: This ensures that all available amino groups have reacted, preventing the formation of deletion sequences.

  • Methods:

    • Kaiser Test: For primary amines.

    • Chloranil Test: For secondary amines like sarcosine.[8]

3. Capping Unreacted Amino Groups:

  • Recommendation: After each coupling step, "cap" any unreacted amino groups with acetic anhydride.[8][11]

  • Causality: This terminates the incomplete peptide chains, preventing them from reacting in subsequent steps and simplifying the final purification.[8]

Visualizing the Problem and Solutions

To better understand the processes involved, the following diagrams illustrate the mechanism of DKP formation and a workflow for its minimization.

DKP_Formation cluster_Resin Solid Support Resin Resin DipeptidylResin H₂N-Xaa¹-C(O)-N(CH₃)-CH₂-C(O)-O-Resin (Dipeptidyl-Resin) DKP Diketopiperazine (Cleaved from Resin) DipeptidylResin->DKP Intramolecular Cyclization Base Base (e.g., Piperidine) Base->DipeptidylResin Catalyzes TruncatedPeptide Truncated Peptide Chain (Yield Loss) DKP->TruncatedPeptide Results in

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Minimization_Workflow Start Start: Dipeptide Synthesis with Sarcosine CheckYield Low Yield? Start->CheckYield Strategy1 Strategy 1: Modify Fmoc Deprotection (e.g., 2% DBU/5% Piperazine) CheckYield->Strategy1 Yes Strategy2 Strategy 2: Use Fast Coupling Reagents (e.g., HATU, HCTU) CheckYield->Strategy2 Yes Strategy3 Strategy 3: Use Dipeptide Building Block (Solution Phase Synthesis) CheckYield->Strategy3 Yes End Optimized Synthesis: Minimized DKP Formation CheckYield->End No Strategy1->End Strategy2->End Strategy3->End

Caption: Workflow for Minimizing DKP Formation.

Quantitative Data Summary

The following table summarizes the impact of different Fmoc-deprotection reagents on DKP formation, as reported in the literature.

Fmoc-Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8[1]
5% PiperidineDMF12.2[1]
20% PiperidineToluene11.7[1]
5% PiperazineDMF< 4.0[1]
5% PiperazineNMP< 4.0[1]
2% DBU / 5% PiperazineNMPDrastically Reduced[1][9]

By understanding the mechanisms driving diketopiperazine formation and implementing these targeted strategies, you can significantly improve the yield and purity of your sarcosine-containing dipeptide syntheses. For further assistance, please do not hesitate to contact our technical support team.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Google Scholar.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilunett. Retrieved January 17, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]

  • A Synthesis of the prodrug dipeptide type A (Fig. 2). Sarcosine 1 was... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (n.d.). Google Patents.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). SpringerLink. Retrieved January 17, 2026, from [Link]

  • Synthesis method of sarcosine. (n.d.). Google Patents.
  • Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Diketopiperazines. (n.d.). Baran Lab. Retrieved January 17, 2026, from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved January 17, 2026, from [Link]

  • Solid Phase Peptide Synthesis Help. (2024). Reddit. Retrieved January 17, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Hydrogenation of Cbz Group in the Presence of Sulfur

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the catalytic hydrogenation of the Carboxybenzyl (Cbz) protecting group in molecules containing sulfur functionalities. The presence of sulfur presents a significant challenge due to its propensity to poison common hydrogenation catalysts.[1][2]

Troubleshooting Guide

This section directly addresses common issues encountered during experiments in a question-and-answer format.

Question 1: My Cbz deprotection using Pd/C and H₂ has stalled or is extremely sluggish. What are the primary causes and how can I resolve this?

Answer: A stalled or slow hydrogenation is the most common problem when sulfur is present. The root cause is almost always the deactivation (poisoning) of the palladium catalyst.[2] Sulfur-containing functional groups, such as thioethers, thiols, or heterocycles like thiazole, act as potent catalyst poisons.[1][3] They strongly adsorb to the surface of the palladium, blocking the active sites required for catalysis.[1][3]

Here is a systematic approach to troubleshoot this issue:

1. Confirm Catalyst Poisoning:

  • The Cause: Sulfur's lone pair of electrons chemisorbs onto the palladium surface, rendering it inactive.[1][4] Even trace amounts of sulfur can lead to significant deactivation.[4]

  • Immediate Actions:

    • Increase Catalyst Loading: Doubling or even tripling the catalyst loading (e.g., from 10 w/w% to 30 w/w% or higher) can sometimes provide enough active sites to drive the reaction to completion.[5] Monitor the reaction by TLC or LC-MS and add fresh catalyst in portions if it stalls again.[6]

    • Use a High-Quality Catalyst: Ensure you are using a fresh, highly active batch of Pd/C. Catalyst activity can degrade over time.[2][7]

2. Optimize Reaction Conditions:

  • Increase Hydrogen Pressure: Switching from atmospheric pressure (balloon) to a high-pressure vessel (e.g., a Parr shaker) at 50-100 psi can often overcome catalyst inhibition.[5][7]

  • Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but should be done cautiously to avoid potential side reactions.[7]

  • Change Solvent: Switching to an acidic solvent like glacial acetic acid can sometimes facilitate the reaction, as protonating the target amine can make the hydrogenolysis step easier.[6][7]

3. Switch to a More Robust Catalyst:

  • If standard 10% Pd/C is ineffective, consider using Pearlman's catalyst (Pd(OH)₂/C) . It is often reported to be more active and can sometimes tolerate sulfur-containing substrates better than Pd/C.[5][7]

Question 2: I managed to deprotect the Cbz group, but my yield is low and I see byproducts. What's happening?

Answer: Low yields in the presence of sulfur are often linked to incomplete conversion or side reactions. If forcing conditions are used (high temperature, high pressure), you may see the reduction of other functional groups or degradation of your starting material or product.

  • Incomplete Conversion: The most likely reason for low yield is that the reaction did not go to completion before the catalyst was fully poisoned. Re-subjecting the filtered reaction mixture to a fresh batch of catalyst may help.

  • Side Reactions: Sulfur compounds can sometimes undergo reduction themselves. For example, sulfoxides may be reduced to thioethers.[4] More aggressive catalysts like Raney Nickel can lead to complete desulfurization, cleaving C-S bonds entirely.[8][9]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the catalyst, inhibiting its activity. Adding a small amount of a weak acid like acetic acid can protonate the amine, preventing this coordination.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium catalyst poisoning by sulfur?

Answer: Catalyst poisoning by sulfur is a chemical deactivation process.[1] Palladium catalysts work by providing a surface on which hydrogen gas is adsorbed and activated. Sulfur atoms, present in functional groups like thiols, thioethers, or thiophenes, possess lone pairs of electrons that are highly Lewis basic.[4] These lone pairs form strong dative bonds with the electron-deficient palladium metal centers on the catalyst surface. This strong chemisorption is often irreversible at low temperatures and effectively blocks these sites, preventing substrate and hydrogen from binding and reacting.[4][10]

Caption: Mechanism of Palladium catalyst poisoning by a sulfur compound.

Q2: My substrate is highly sensitive to catalyst poisoning. What are the best alternative methods to catalytic hydrogenation for Cbz deprotection?

Answer: When catalytic hydrogenation is not viable, several excellent orthogonal strategies exist. The choice depends on the other functional groups present in your molecule.

  • Acid-Mediated Cleavage: This is a robust, metal-free method.[11]

    • Reagents: Commonly HBr in glacial acetic acid (e.g., 33% HBr in AcOH).[12]

    • Advantages: Fast, effective, and not affected by sulfur. It is also easily scalable and cost-effective.[11]

    • Limitations: Harshly acidic conditions will cleave other acid-labile protecting groups like Boc (tert-butoxycarbonyl) and can be incompatible with sensitive substrates.[2]

  • Transfer Hydrogenation: This method still uses a palladium catalyst but avoids flammable hydrogen gas.[13]

    • Reagents: Pd/C with a hydrogen donor such as ammonium formate, formic acid, or cyclohexene.[2][14]

    • Advantages: Safer than using H₂ gas and sometimes offers different selectivity.[12]

    • Limitations: The palladium catalyst is still susceptible to sulfur poisoning, so this may not be a solution for highly potent poisons, though sometimes it is more effective than direct hydrogenation.[2]

  • Nucleophilic Cleavage: This is a milder, more recently developed method.

    • Reagents: A nucleophile like 2-mercaptoethanol with a base (e.g., potassium phosphate) in a polar aprotic solvent.[15][16]

    • Advantages: Highly chemoselective and orthogonal to both hydrogenation and acid-mediated methods. It is an excellent choice for complex molecules with multiple sensitive functionalities.[15][16]

    • Limitations: Requires heating, and the thiol reagent needs to be removed during workup.

  • Desulfurization with Raney Nickel:

    • Reagents: Raney Nickel (Ra-Ni), an aluminum-nickel alloy rich in adsorbed hydrogen.[9]

    • Function: Ra-Ni is primarily known for desulfurization (cleavage of C-S bonds), but it is also an effective hydrogenation catalyst.[8][17] If your goal is to both deprotect the Cbz group and remove the sulfur atom, this is an excellent choice.

    • Limitations: It is non-selective and will reduce many other functional groups. The reaction can be exothermic and requires careful handling.[9]

Q3: How do I choose the right deprotection strategy?

Answer: The optimal strategy depends on the specific sulfur moiety and the overall molecular structure.

G start Start: Cbz Deprotection in presence of Sulfur q_poison Is standard Pd/C hydrogenation failing? start->q_poison q_acid Is the molecule stable to strong acid (e.g., no Boc group)? q_poison->q_acid Yes (stalled) method_increase_pd Try increasing Pd/C loading, H₂ pressure, or use Pd(OH)₂/C q_poison->method_increase_pd No (sluggish) q_sulfur_removal Is removal of the sulfur atom acceptable/desired? q_acid->q_sulfur_removal No method_acid Use HBr in Acetic Acid q_acid->method_acid Yes method_nucleophilic Use Nucleophilic Cleavage (e.g., 2-mercaptoethanol) q_sulfur_removal->method_nucleophilic No method_raney Use Raney Nickel (causes desulfurization) q_sulfur_removal->method_raney Yes

Caption: Decision workflow for choosing a Cbz deprotection strategy.

Data & Protocols
Table 1: Comparison of Cbz Deprotection Methods for Sulfur-Containing Substrates
MethodReagents/ConditionsSulfur ToleranceAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/C or Pd(OH)₂/CVery Poor to LowMild, neutral pH, clean byproducts (toluene, CO₂).[12]Highly susceptible to catalyst poisoning.[2]
Transfer Hydrogenation Pd/C, Ammonium Formate[13]Poor to ModerateAvoids flammable H₂ gas; can be more selective.[12][14]Still relies on a palladium catalyst that can be poisoned.[2]
Acidic Cleavage HBr in Acetic Acid[12]ExcellentUnaffected by sulfur; fast and scalable.[11]Harsh conditions; not compatible with acid-labile groups (e.g., Boc).[2]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄[15]ExcellentHighly chemoselective; orthogonal to other methods.[15][16]Requires heating; thiol reagent must be removed.
Desulfurization Raney Nickel (Ra-Ni)[9]N/A (Removes Sulfur)Effective for both Cbz removal and desulfurization.Non-selective; reduces many functional groups; exothermic.[9]
Experimental Protocols
Protocol 1: Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol is a safer alternative to using hydrogen gas and can sometimes be more effective for stubborn substrates.

  • Dissolution: Dissolve the Cbz-protected, sulfur-containing substrate (1.0 eq) in a suitable solvent (e.g., Methanol or Ethanol) in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: To this solution, add ammonium formate (5-10 eq).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (20-50% w/w of the substrate). The amount may need to be optimized.

  • Reaction: Stir the reaction mixture vigorously at room temperature or heat gently to 40-60°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding another portion of fresh catalyst.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst can be pyrophoric; do not allow it to dry completely and quench carefully with water.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by standard methods such as extraction, crystallization, or column chromatography.

Protocol 2: Acidic Cleavage using HBr in Acetic Acid

This is a robust protocol for substrates that can withstand strong acidic conditions.

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask with a stir bar.

  • Reagent Addition: At room temperature, add a solution of 33% (w/v) hydrobromic acid in acetic acid (5-10 eq). An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. Reaction times can vary from 2 to 16 hours.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is often triturated with diethyl ether to precipitate the amine hydrobromide salt, which can be collected by filtration.

  • Purification: The crude salt can be purified by recrystallization or converted to the free base by neutralization with a base (e.g., aq. NaHCO₃) followed by extraction and chromatographic purification.

References
  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. American Chemical Society. [Link]

  • (N.A.). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. [Link]

  • (N.A.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • (N.A.). Catalyst poisoning. Wikipedia. [Link]

  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials. [Link]

  • Sejer, D. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • (N.A.). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • (2025). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]

  • (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. [Link]

  • (2020). How does sulfur in thiazole poison Pd catalyst? ResearchGate. [Link]

  • (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • (N.A.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. ResearchGate. [Link]

  • Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (N.A.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • (2023). To Deprotect and Serve. Scientific Update. [Link]

  • (N.A.). Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Organic Reactions. [Link]

  • (2025). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate. [Link]

  • (N.A.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry. [Link]

  • (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • (N.A.). Cbz Protection - Common Conditions. Organic Chemistry Data. [Link]

  • (N.A.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • (N.A.). Desulfurization with Raney Nickel. ResearchGate. [Link]

  • (2014). Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester? ResearchGate. [Link]

  • (N.A.). . RSC Advances. [Link]

  • (N.A.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PubMed Central. [Link]

  • Pettit, G. R., & Kadunce, R. E. (N.A.). Desulfurization with Raney Nickel. II. Sulfonamides. Arizona State University. [Link]

Sources

Technical Support Center: Optimizing Yield for Cbz Protection of Dipeptide Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced process of Carbobenzyloxy (Cbz) protection of dipeptide amides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis. Here, we move beyond basic protocols to delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reaction yields.

Introduction: The Enduring Relevance of the Cbz Group in Peptide Synthesis

First introduced by Max Bergmann and Leonidas Zervas in 1932, the Carbobenzyloxy (Cbz or Z) protecting group revolutionized peptide synthesis by enabling controlled, stepwise chain elongation.[1][2] Its robustness under a variety of conditions, coupled with the ease of its removal via catalytic hydrogenolysis, has cemented its place in the synthetic chemist's toolbox.[1][3] However, achieving high yields, particularly with dipeptide amides, requires a deep understanding of the reaction mechanism and potential pitfalls. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions that frequently arise during the Cbz protection of dipeptide amides.

Q1: What is the optimal pH for the Cbz protection of dipeptide amides?

Maintaining the correct pH is critical for a successful Cbz protection reaction. The reaction is typically carried out under alkaline conditions, with a pH range of 8-10 being optimal.[4]

  • Below pH 8: A lower pH can lead to the decomposition of benzyl chloroformate (Cbz-Cl).[4]

  • Above pH 10: A higher pH increases the risk of racemization at the chiral centers of the amino acid residues.[4]

A stable pH can be effectively maintained using a mixed base buffer system, such as a 2:1 ratio of Na2CO3 to NaHCO3.[4]

Q2: What are the best solvents for Cbz protection of dipeptide amides?

The choice of solvent is crucial and often depends on the solubility of the specific dipeptide amide. A two-phase solvent system, characteristic of the Schotten-Baumann reaction, is widely used.[5] This typically consists of water and an organic solvent like dichloromethane or diethyl ether.[5] The base resides in the aqueous phase to neutralize the HCl generated, while the reactants and the Cbz-protected product remain in the organic phase.[5] For dipeptide amides with poor solubility in common organic solvents, using a more polar aprotic solvent like DMF or acetonitrile might be necessary to improve reactivity.[6]

Q3: Can the amide nitrogen in the dipeptide backbone be protected by Cbz-Cl?

While the N-terminal amine is significantly more nucleophilic, protection of the amide nitrogen is a possible side reaction, especially under harsh conditions. Sureshbabu's group developed a method for N-Cbz protection of secondary amides using a strong base like LiHMDS, highlighting the possibility of this side reaction under certain conditions.[4] To minimize this, it is crucial to use controlled conditions and avoid overly strong bases unless specifically targeting the amide nitrogen.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Cbz protection of dipeptide amides.

Problem 1: Low or No Yield of the Desired Cbz-Protected Dipeptide Amide

This is one of the most common challenges. The root cause can often be traced back to one of several factors:

Potential Cause Explanation Suggested Solution
Poor Quality of Cbz-Cl Benzyl chloroformate is a lachrymator and is sensitive to moisture, degrading over time.[7][8]Use a fresh bottle of Cbz-Cl or purify the existing stock. Purity can be checked via IR or NMR spectroscopy.[6]
Incorrect pH As discussed in the FAQs, a pH outside the optimal 8-10 range can either decompose the reagent or lead to side reactions.[4]Carefully monitor and control the pH throughout the reaction using a reliable pH meter and a suitable buffer system.
Inadequate Base An insufficient amount or a weak base may not effectively neutralize the HCl generated, leading to the protonation of the N-terminal amine, which renders it non-nucleophilic and halts the reaction.[6][9]Use at least two equivalents of a suitable base like sodium carbonate or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA).[6]
Low Nucleophilicity of the N-terminal Amine Steric hindrance around the N-terminal amine of the dipeptide can reduce its reactivity.Increase the reaction temperature or consider using a more polar aprotic solvent to enhance reactivity.[6] Prolonging the reaction time may also improve the yield.[6]
Problem 2: Formation of Multiple Products and Purification Difficulties

The appearance of multiple spots on a TLC plate indicates the presence of side products, which can complicate purification.

Potential Cause Explanation Suggested Solution
Di-Cbz Protection If the dipeptide has other nucleophilic sites, such as the side chain of lysine or the amide backbone, over-reaction can occur under harsh conditions.Use a controlled amount of Cbz-Cl (typically 1.05-1.1 equivalents). Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[6]
Racemization High temperatures or excessively basic conditions can lead to the epimerization of the chiral centers in the dipeptide.[4]Maintain the pH below 10 and run the reaction at a controlled, lower temperature.
Formation of N-acylpyridinium salt If pyridine or a similar nucleophilic base is used, it can be acylated by Cbz-Cl, consuming the reagent and creating an impurity.[1][6]Opt for a non-nucleophilic base like DIPEA.[6]
Side reactions involving amino acid side chains Amino acids with reactive side chains (e.g., tyrosine, aspartic acid) can undergo side reactions. For instance, the benzyl group can migrate in the side chain of tyrosine under acidic conditions.[10]While Cbz protection is typically basic, be mindful of pH shifts during workup. If side-chain reactivity is a concern, ensure those functional groups are appropriately protected beforehand.[11]

Visualizing the Cbz Protection Workflow

A clear understanding of the reaction workflow is essential for successful execution.

Cbz_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dipeptide Dipeptide Amide Solvent Dissolve in appropriate solvent system (e.g., H2O/DCM) Dipeptide->Solvent Base Add Base (e.g., Na2CO3) and cool to 0°C Solvent->Base Add_CbzCl Slowly add Cbz-Cl (1.05-1.1 eq) Base->Add_CbzCl Stir Stir at 0°C to room temperature Add_CbzCl->Stir Monitor Monitor reaction by TLC Stir->Monitor Separate Separate organic layer Monitor->Separate Wash Wash with dilute acid and brine Separate->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography or recrystallization Dry->Purify Product Pure Cbz-Dipeptide Amide Purify->Product

Caption: A typical experimental workflow for the Cbz protection of dipeptide amides.

Troubleshooting Flowchart

When faced with a failed reaction, a logical diagnostic process is key.

Troubleshooting_Flowchart Start Low or No Product Check_Reagents Are Cbz-Cl and solvents fresh and anhydrous? Start->Check_Reagents Check_pH Was pH maintained between 8-10? Check_Reagents->Check_pH Yes Replace_Reagents Replace Cbz-Cl and use dry solvents Check_Reagents->Replace_Reagents No Check_Base Was sufficient base (>2 eq) used? Check_pH->Check_Base Yes Adjust_pH Use a buffer system (e.g., Na2CO3/NaHCO3) Check_pH->Adjust_pH No Check_Temp Was temperature controlled (starting at 0°C)? Check_Base->Check_Temp Yes Increase_Base Increase base equivalents or use a stronger, non-nucleophilic base (DIPEA) Check_Base->Increase_Base No Check_TLC Multiple spots on TLC? Check_Temp->Check_TLC Yes Optimize_Temp Optimize reaction temperature and time Check_Temp->Optimize_Temp No Analyze_Side_Products Analyze side products (e.g., di-Cbz, racemized product) and adjust stoichiometry/conditions Check_TLC->Analyze_Side_Products Yes Success High Yield Achieved Check_TLC->Success No (Clean Reaction) Replace_Reagents->Start Adjust_pH->Start Increase_Base->Start Optimize_Temp->Start Analyze_Side_Products->Start

Caption: A diagnostic flowchart for troubleshooting low-yield Cbz protection reactions.

Detailed Experimental Protocol: Cbz Protection of a Dipeptide Amide under Schotten-Baumann Conditions

This protocol provides a representative procedure for the Cbz protection of a dipeptide amide.

Materials:

  • Dipeptide amide (1.0 equivalent)

  • Sodium carbonate (Na2CO3) (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve the dipeptide amide (1.0 equivalent) in a mixture of deionized water and dichloromethane. The ratio will depend on the solubility of the starting material. In a separate flask, dissolve sodium carbonate (2.5 equivalents) in deionized water.

  • Cooling: Cool both solutions to 0 °C in an ice bath.

  • Reaction Setup: Combine the dipeptide amide solution and the sodium carbonate solution in a round-bottom flask equipped with a magnetic stir bar. Ensure vigorous stirring to create an emulsion.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cbz-protected dipeptide amide.[2]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Peptides Containing Cbz-D-Arg(Pbf)-OH.
  • Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BenchChem. (n.d.). Troubleshooting guide for incomplete Cbz-protection of pyridine.
  • Coconote. (n.d.). Protecting Group Mechanisms in Peptides.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
  • Bodanszky, M., et al. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.
  • Bentham Science. (n.d.). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition.
  • BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (2018). Glutamic acid protection using cbz?.
  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids.
  • PubChem. (n.d.). Benzyl chloroformate.
  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • MDPI. (n.d.). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • Wikipedia. (n.d.). Benzyl chloroformate.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (n.d.). Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Grokipedia. (n.d.). Benzyl chloroformate.
  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate.

Sources

Technical Support Center: Improving Solubility of Protected Peptides During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with protected peptides during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles and ensure the successful synthesis of your target peptides.

The Challenge of On-Resin Aggregation

During SPPS, the growing peptide chain, while anchored to a solid support, can fold into secondary structures, most notably β-sheets. These structures can then interact with each other through intermolecular hydrogen bonds, leading to aggregation.[1] This phenomenon causes the peptide-resin matrix to collapse, effectively shielding the N-terminal amine from the reagents required for deprotection and subsequent amino acid coupling.[2] The consequences of on-resin aggregation range from sluggish and incomplete reactions to complete synthesis failure, resulting in low yields and impure products. Sequences rich in hydrophobic residues (such as Valine, Isoleucine, Leucine, and Phenylalanine) are particularly susceptible to aggregation.[3][4]

This guide will walk you through the most effective strategies to anticipate, diagnose, and resolve these solubility issues.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you identify the symptoms of poor solubility and implement targeted solutions.

Issue 1: Incomplete or Slow Fmoc-Deprotection and Coupling Reactions

Symptoms:

  • Positive or weak ninhydrin test after coupling, indicating unreacted free amines.

  • Broadening and flattening of the UV deprotection profile in automated synthesizers.

  • Visible shrinking or clumping of the resin beads.[1]

  • Mass spectrometry of a test cleavage reveals significant deletion sequences.

Possible Cause: The primary cause is on-resin peptide aggregation, which physically blocks access to the reactive N-terminus of the growing peptide chain.

Solutions:

Solution A: Chemical Modification of the Peptide Backbone

The most robust strategy is to proactively introduce "structure-breaking" elements into the peptide sequence. These modifications disrupt the hydrogen-bonding patterns that lead to β-sheet formation.

  • Incorporate Pseudoproline Dipeptides:

    • Mechanism: Pseudoproline dipeptides, derived from Serine, Threonine, or Cysteine, contain an oxazolidine or thiazolidine ring that introduces a "kink" into the peptide backbone, similar to proline.[5][6] This kink favors a cis-amide bond, which disrupts the trans-amide bond geometry required for stable β-sheets.[5]

    • When to Use: Ideal for sequences containing Ser, Thr, or Cys. Introduce a pseudoproline dipeptide approximately every 6-7 residues for maximum effect.[7] They are particularly effective when placed just before a hydrophobic stretch of amino acids.[7][8]

    • See Protocol 1: Incorporation of Pseudoproline Dipeptides.

  • Utilize Dmb- or Hmb-Protected Amino Acids:

    • Mechanism: The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are temporarily attached to the backbone amide nitrogen of an amino acid.[1][9] This creates a tertiary amide, physically preventing the amide hydrogen from participating in inter-chain hydrogen bonding.[10] These groups are stable throughout the synthesis and are removed during the final TFA cleavage.

    • When to Use: This method is not limited to specific amino acid types and is highly effective for hydrophobic sequences that lack Ser or Thr. It is also a powerful tool to prevent aspartimide formation, a common side reaction involving Asp-Gly or Asp-Ser sequences.[9][11]

    • See Protocol 2: Incorporation of Dmb/Hmb-Protected Amino Acids.

Diagram: Mechanism of Action of Backbone Modifiers

G Disrupting β-Sheet Formation cluster_0 Standard Peptide Chain (Aggregation Prone) cluster_1 With Pseudoproline (ΨPro) cluster_2 With Dmb/Hmb Protection A1 ---NH-CHR-CO--- A2 ---NH-CHR-CO--- A1->A2 H-Bonds A3 ---NH-CHR-CO--- A2->A3 H-Bonds B2 ---NH-CHR-CO--- A2->B2 Inter-chain H-Bonding B1 ---NH-CHR-CO--- B1->B2 H-Bonds B3 ---NH-CHR-CO--- B2->B3 H-Bonds C1 ---NH-CHR-CO--- C2_kink ΨPro Kink C1->C2_kink cis-amide bond C3 ---NH-CHR-CO--- C2_kink->C3 caption1 Disrupts linear structure D1 ---NH-CHR-CO--- D2_protected ---N(Dmb)-CHR-CO--- D1->D2_protected D3 ---NH-CHR-CO--- D2_protected->D3 caption2 Blocks H-bonding site

Caption: Mechanisms for preventing peptide aggregation.

Solution B: Modifying Synthesis Conditions

If aggregation is already occurring, or if you prefer not to alter the peptide sequence, adjusting the synthesis environment can improve solvation.

  • Change the Primary Solvent:

    • Rationale: The choice of solvent is critical for maintaining the solvation of the peptide-resin complex. While N,N-dimethylformamide (DMF) is common, it can be less effective for highly hydrophobic peptides.[12]

    • Recommendation: Switch from DMF to N-methylpyrrolidone (NMP). NMP is more polar and often provides superior solvation, which can alleviate aggregation and improve coupling efficiency.[12][13][14]

  • Use Solvent Mixtures and Additives:

    • Rationale: Adding co-solvents can disrupt the secondary structures of the peptide chains.

    • Recommendations:

      • DMSO: Add up to 25% dimethyl sulfoxide (DMSO) to DMF.[8]

      • "Magic Mixture": For very difficult sequences, use a 1:1:1 mixture of DCM/DMF/NMP.[3]

      • TFE/HFIP: The addition of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can increase solvent polarity and disrupt aggregation.[3][15]

  • Incorporate Chaotropic Salts:

    • Rationale: Chaotropic salts are agents that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[3]

    • Recommendation: Perform a short wash (2-5 minutes) of the resin with a solution of a chaotropic salt, such as 0.8 M LiCl or 4 M KSCN in DMF, just before the coupling step.[8] It is crucial to thoroughly wash the resin with DMF afterward to remove the salt before adding the activated amino acid.

    • See Protocol 3: Chaotropic Salt Wash.

  • Elevate the Reaction Temperature:

    • Rationale: Increasing the temperature provides the necessary energy to disrupt stable secondary structures, making the N-terminus more accessible.

    • Recommendation: Perform the coupling reactions at an elevated temperature (e.g., 50-75°C).[12] This is a standard feature on many modern microwave peptide synthesizers but can also be achieved with conventional heating.

Issue 2: Difficulty Dissolving the Cleaved, Protected Peptide

Symptoms:

  • The lyophilized peptide powder is insoluble or forms a gel in common organic solvents like DMF or DMSO.

  • The peptide precipitates out of solution during purification setup.

Possible Cause: Even after cleavage from the resin, fully protected peptides, especially long or hydrophobic ones, can remain highly aggregated.

Solutions:

  • Employ Backbone Protection with Ac-Hmb:

    • Rationale: The Hmb group can be acetylated (Ac-Hmb) on-resin. This acetylated form is stable to standard TFA cleavage conditions.[8] The resulting cleaved peptide retains the backbone protection, which dramatically increases its solubility in organic solvents, facilitating purification. The Ac-Hmb group can be removed post-purification if desired.

  • Use Stronger or Specialized Solvents:

    • Rationale: A more aggressive solvent system may be required to break up the aggregates of the purified peptide.

    • Recommendations:

      • Attempt to dissolve the peptide in a small amount of neat DMSO or DMF first, then slowly dilute with your desired solvent for purification.[16][17]

      • The use of chaotropic agents like guanidine hydrochloride or urea in the initial dissolution buffer can be effective.[17]

    • See Protocol 4: Solubilization of Purified Hydrophobic Peptides.

  • Sonication:

    • Rationale: Applying ultrasonic energy can help to physically break apart aggregated peptide particles and facilitate their interaction with the solvent.[16][18]

    • Recommendation: Place the peptide solution in a sonication bath for short intervals until the peptide dissolves.

Frequently Asked Questions (FAQs)

Q1: What causes poor solubility and aggregation of protected peptides? A1: During SPPS, as the peptide chain elongates, it can adopt secondary structures, primarily β-sheets, which lead to intermolecular hydrogen bonding.[19] This self-association, or aggregation, causes the peptide-resin matrix to collapse, making the N-terminus inaccessible for subsequent deprotection and coupling steps.[2] Hydrophobic sequences are particularly prone to aggregation.[1][4]

Q2: How do pseudoproline dipeptides improve solubility? A2: Pseudoproline dipeptides, derived from serine, threonine, or cysteine, introduce a "kink" into the peptide backbone.[5][6][20] This conformational disruption breaks the regular hydrogen bonding patterns responsible for β-sheet formation, thereby preventing aggregation and enhancing the solvation of the peptide chain.[6][7] This results in improved coupling efficiency, yield, and purity.[20]

Q3: What are Dmb and Hmb protecting groups, and how do they work? A3: The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are temporary backbone N-protecting groups.[1][9] By creating a tertiary amide bond, they prevent interchain hydrogen bonding, which is the primary cause of aggregation.[10] This increases the solubility of the growing peptide chain in organic solvents. These groups are stable during synthesis and are removed during the final TFA cleavage.

Q4: When should I consider using solubility-enhancing strategies? A4: It is often better to proactively incorporate these strategies for sequences known to be "difficult," such as those with a high content of hydrophobic residues (Ala, Val, Ile) or those that can form intra-chain hydrogen bonds (Gln, Ser, Thr). As a general guideline, consider introducing a structure-breaking element like a pseudoproline or a Dmb/Hmb-protected amino acid every six to seven residues.[8]

Q5: Can I predict if my peptide sequence will be difficult to synthesize? A5: While perfect prediction is challenging, several factors strongly suggest a sequence will be difficult. High hydrophobicity is a major indicator.[4] Additionally, sequences with repeating motifs or those known to form stable secondary structures are likely to cause problems.[4] There are computational tools available that can predict aggregation propensity based on the primary amino acid sequence.[21]

Q6: Are there alternatives to chemical modifications for improving solubility? A6: Yes. Changing the synthesis solvent from DMF to NMP, adding co-solvents like DMSO, using chaotropic salt washes, or increasing the reaction temperature can all improve the solvation of the peptide-resin complex and disrupt aggregation without chemically altering the peptide.[1][3][12]

Data Presentation

Table 1: Comparison of Solvents for Difficult Sequences

Solvent/MixtureCompositionRationalePotential Drawbacks
NMP N-methylpyrrolidoneHigher polarity than DMF, improves solvation.[12][13]Higher cost than DMF.
DMF/DMSO Typically 3:1 (v/v)DMSO disrupts H-bonding and secondary structures.[8]High viscosity, difficult to remove.
"Magic Mixture" 1:1:1 DCM/DMF/NMPCombines properties of multiple solvents for maximal solvation.[3]Complex mixture, may complicate solvent removal.
DMF/TFE Add ~20% TFE (v/v)TFE increases solvent polarity and disrupts aggregation.[3][15]TFE is volatile and more expensive.

Table 2: Overview of Backbone Modification Strategies

StrategyMechanismApplicable ResiduesKey Advantage
Pseudoproline Dipeptides Introduces a backbone "kink", disrupting β-sheets.[5][6]Ser, Thr, CysHighly effective, regenerates native sequence upon cleavage.[20]
Dmb/Hmb Protection Blocks backbone amide H-bond donor site.[1][10]Any (Gly is common)Versatile, also prevents aspartimide formation.[9][11]
Solubility Tags Attaches a hydrophilic peptide sequence (e.g., poly-Arg).[22][23]N- or C-terminusSignificantly improves solubility for purification.[22]

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

This protocol describes the manual coupling of a pseudoproline dipeptide.

  • Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide and wash thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (3 eq.), a coupling reagent like HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

Protocol 2: Incorporation of Dmb/Hmb-Protected Amino Acids

This protocol is for coupling an amino acid to a Dmb/Hmb-protected residue, which can be slow.

  • Resin Preparation: Swell the resin and perform the Fmoc deprotection of the Dmb/Hmb-protected residue. Wash thoroughly.

  • Activation: Use a potent coupling reagent. Pre-activate the incoming Fmoc-amino acid (5 eq.) with PyBOP/DIPEA or HATU/DIPEA.

  • Coupling: Add the activated amino acid to the resin. Allow for an extended coupling time (2-4 hours). For extremely difficult couplings, a double coupling may be necessary.[8]

  • Monitoring & Washing: Monitor the reaction with a ninhydrin test and wash the resin as described in Protocol 1.

Protocol 3: Chaotropic Salt Wash for On-Resin Aggregation

Use this protocol when you observe signs of aggregation.

  • Resin State: Perform this wash on the resin-bound peptide immediately after Fmoc deprotection and before the coupling step.

  • Salt Wash: Add a solution of 0.8 M LiCl in DMF to the resin. Agitate gently for 2-5 minutes.

  • Removal: Drain the salt solution.

  • Thorough Washing: It is critical to completely remove the chaotropic salt. Wash the resin extensively with DMF (at least 5-7 times). Any residual salt can interfere with the subsequent coupling reaction.

  • Coupling: Proceed immediately with the standard coupling protocol.

Protocol 4: Solubilization of Purified Hydrophobic Peptides

This protocol provides a general procedure for dissolving lyophilized, hydrophobic protected peptides.

  • Initial Dissolution: Add a minimal amount of a strong organic solvent (e.g., neat DMSO or DMF) to the lyophilized peptide.[17] Use just enough to cover the powder.

  • Agitation: Gently vortex or sonicate the mixture.[16] The goal is to create a concentrated, homogenous solution.

  • Dilution: Once the peptide is fully dissolved in the initial organic solvent, slowly add the desired aqueous buffer or secondary solvent dropwise while gently agitating the solution. This prevents localized high concentrations that can cause the peptide to precipitate.

  • Final Concentration: Continue the slow dilution until the desired final concentration is reached. If the solution becomes cloudy, add a small amount of the initial organic solvent to redissolve the peptide and repeat the dilution more slowly.

References

  • Wöhr, T., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227.
  • Fülöpová, V., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671.
  • Grokipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149.
  • ResearchGate. (n.d.). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic protocol for the synthesis of protected amino acids (4 a-j) using DMB and DETB. Retrieved from [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • AAPPTEC. (n.d.). Hmb and Dmb Dipeptides Archives. Retrieved from [Link]

  • Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Retrieved from [Link]

  • Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
  • Jaradat, D. M. M., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry, 20(31), 6146-6166.
  • American Peptide Society. (n.d.). Taming Aggregation. Retrieved from [Link]

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]

  • Ontores. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • Al-Ameed, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216.
  • Narita, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587.
  • Bedford, J., et al. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International Journal of Peptide and Protein Research, 42(5), 450-4.
  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Gsponer, J., & Caflisch, A. (2002). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical Journal, 83(6), 3435-3447.
  • Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Methods in Enzymology, 434, 1-24.
  • Govender, T. (2014). Solid phase peptide synthesis: new resin and new protecting group.

Sources

Navigating the Challenges of Cbz Deprotection: A Technical Support Guide to Catalyst Poisoning

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carboxybenzyl (Cbz or Z) protecting group removal. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes troublesome transformation. Here, we delve into one of the most frequent hurdles in Cbz deprotection via catalytic hydrogenolysis: catalyst poisoning. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and actionable protocols to help you diagnose, mitigate, and overcome these issues in your chemical syntheses.

Understanding the Problem: Catalyst Poisoning in Catalytic Hydrogenolysis

Catalytic hydrogenolysis, most commonly employing palladium on carbon (Pd/C), is the preferred method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[1] However, the palladium catalyst is highly susceptible to deactivation by certain chemical species, a phenomenon known as catalyst poisoning.[2][3] These "poisons" bind strongly to the active sites of the catalyst, preventing the substrate from accessing them and thereby inhibiting or completely stalling the reaction.[4]

dot

Caption: Mechanism of Palladium Catalyst Poisoning.

Frequently Asked Questions (FAQs)

Q1: My Cbz deprotection reaction is extremely sluggish or has completely stalled. How do I know if catalyst poisoning is the issue?

A stalled reaction is a classic symptom of catalyst poisoning, especially if the same protocol has worked for other substrates.[5] The most common culprits are sulfur-containing compounds, even at parts-per-million (ppm) levels, and certain nitrogen-containing heterocycles.[5][6] If your substrate contains functional groups like thiols, thioethers, or heterocycles such as pyridine or imidazole, poisoning is highly likely.[7] Another indicator is if adding a fresh batch of catalyst restarts the reaction, albeit temporarily.

Q2: What are the most common catalyst poisons I should be aware of?

The most notorious poisons for palladium catalysts fall into a few key categories:

  • Sulfur Compounds: Thiols, thioethers, disulfides, sulfoxides, and even inorganic sulfur species are potent poisons.[8][9] These are often present as impurities in starting materials or reagents.

  • Nitrogen-Containing Compounds: While the product amine can cause inhibition, certain nitrogen heterocycles (e.g., pyridine, quinoline, indole) can act as strong poisons.[7][10]

  • Halides: Chloride and bromide ions can adhere to the catalyst surface and impede its activity.[8]

  • Other Species: Phosphines, phosphites, cyanides, and carbon monoxide can also deactivate palladium catalysts.[7]

Q3: Can the deprotected amine product poison the catalyst?

Yes, this is a phenomenon known as product inhibition. The newly formed amine can coordinate with the palladium catalyst, reducing its activity and slowing down the reaction.[6][11] This is often observed as the reaction rate decreases significantly as the reaction progresses.

Q4: My substrate is sulfur-free, but the reaction is still not working. What else could be wrong?

If you have ruled out sulfur poisoning, consider these other potential causes for a failed Cbz deprotection:

  • Poor Catalyst Quality: The activity of Pd/C can vary between batches and can decrease over time.[12]

  • Insufficient Hydrogen: Ensure you have an adequate supply of hydrogen, whether from a gas cylinder or a hydrogen donor in transfer hydrogenolysis.[2]

  • Poor Mixing: In a heterogeneous reaction, vigorous stirring is essential to ensure the substrate has access to the catalyst surface.[12]

  • Substrate Solubility: If your substrate is not fully dissolved in the reaction solvent, the reaction will be slow.[3]

Troubleshooting Guide for Incomplete Catalytic Hydrogenolysis

If you are facing an incomplete or stalled Cbz deprotection, follow this systematic troubleshooting workflow.

dot

Troubleshooting_Workflow Start Incomplete/Slow Cbz Deprotection Check_Poisoning Is catalyst poisoning suspected? (e.g., presence of S or N-heterocycles) Start->Check_Poisoning Purify_SM Purify Starting Material (e.g., recrystallization, chromatography) Check_Poisoning->Purify_SM Yes Check_Catalyst_Activity Is the catalyst old or of poor quality? Check_Poisoning->Check_Catalyst_Activity No Increase_Catalyst Increase Catalyst Loading (e.g., 20-50 wt%) Purify_SM->Increase_Catalyst Alternative_Method Consider Alternative Deprotection Method Increase_Catalyst->Alternative_Method Still no reaction Success Reaction Complete Alternative_Method->Success Fresh_Catalyst Use Fresh, High-Quality Catalyst (e.g., new bottle, Pearlman's catalyst) Check_Catalyst_Activity->Fresh_Catalyst Yes Check_Conditions Are reaction conditions optimal? Check_Catalyst_Activity->Check_Conditions No Fresh_Catalyst->Check_Conditions Optimize_Conditions Optimize Conditions: - Increase H₂ pressure - Improve agitation - Change solvent Check_Conditions->Optimize_Conditions No Check_Product_Inhibition Is product inhibition a possibility? Check_Conditions->Check_Product_Inhibition Yes Optimize_Conditions->Check_Product_Inhibition Add_Acid Add a weak acid (e.g., acetic acid) Check_Product_Inhibition->Add_Acid Yes Check_Product_Inhibition->Success No Add_Acid->Success

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Mitigation Strategies and Protocols

Substrate Purification

The most effective way to prevent catalyst poisoning is to remove the poison before it enters the reaction.[4]

  • Protocol for Recrystallization to Remove Sulfur Impurities:

    • Choose a solvent system in which your Cbz-protected compound has high solubility at elevated temperatures and low solubility at room temperature.

    • Dissolve the crude starting material in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Modifying Reaction Conditions
ParameterRecommendationRationale
Catalyst Loading Increase to 20-50% by weight (or even higher).[13]Provides more active sites, some of which will remain unpoisoned.
Catalyst Type Use a fresh, high-quality catalyst. Consider Pearlman's catalyst (Pd(OH)₂/C) for difficult substrates.[3]Pearlman's catalyst is often more active and can sometimes overcome mild poisoning.
Additives Add a small amount of a weak acid like acetic acid.[11]Protonates the product amine, preventing it from coordinating to and inhibiting the palladium catalyst.
Hydrogen Pressure Increase hydrogen pressure (e.g., up to 50 psi).[12]Can sometimes improve reaction rates for sluggish deprotections.
Alternative Deprotection Methods

When catalytic hydrogenolysis is not feasible due to severe catalyst poisoning or the presence of other reducible functional groups, several alternative methods can be employed.[3]

  • Acid-Mediated Deprotection: This is a robust alternative for substrates that can tolerate acidic conditions.[14]

    • Protocol for Cbz Deprotection using HBr in Acetic Acid: [15]

      • Dissolve the Cbz-protected compound in glacial acetic acid.

      • Add a solution of 33% HBr in acetic acid.

      • Stir the mixture at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

      • Upon completion, the product can often be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.

      • Collect the product by filtration.

  • Lewis Acid-Mediated Deprotection: A milder acidic method that is compatible with many functional groups.[16]

    • Protocol using AlCl₃ in Hexafluoroisopropanol (HFIP): [1]

      • Dissolve the Cbz-protected amine in HFIP.

      • Add 2-3 equivalents of aluminum chloride (AlCl₃) at room temperature.

      • Stir the reaction and monitor its progress by TLC or LC-MS.

      • Work-up typically involves quenching with a basic solution (e.g., saturated aqueous NaHCO₃) and extracting the product.

  • Nucleophilic Cleavage: A valuable option for substrates that are sensitive to both hydrogenation and acidic conditions.[17]

    • Protocol using 2-Mercaptoethanol: [1]

      • To a solution of the Cbz-protected amine in N,N-dimethylacetamide (DMAC), add potassium phosphate (e.g., 4 equivalents).

      • Add 2-mercaptoethanol (e.g., 2 equivalents).

      • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

      • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove DMAC and salts.

Deprotection MethodReagentsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, clean byproducts.[15]Susceptible to catalyst poisoning; can reduce other functional groups.[15]
Acidolysis HBr in Acetic AcidEffective for poison-containing substrates; metal-free.[14][15]Harsh conditions; not suitable for acid-labile substrates.
Lewis Acid Cleavage AlCl₃ in HFIPMilder than HBr/AcOH; good functional group tolerance.[1][16]Requires stoichiometric Lewis acid; HFIP is expensive.
Nucleophilic Cleavage 2-Mercaptoethanol, BaseCompatible with reducible and acid-sensitive groups.[1][17]Requires heating; thiol reagents have a strong odor.

Conclusion

Catalyst poisoning in Cbz deprotection is a common but manageable challenge. By systematically diagnosing the problem, implementing appropriate mitigation strategies such as substrate purification and modified reaction conditions, or selecting a suitable alternative deprotection chemistry, researchers can successfully overcome this hurdle. This guide provides the foundational knowledge and practical protocols to navigate these issues, ensuring the smooth progression of your synthetic endeavors.

References

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. In Wikipedia. Retrieved from [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]

  • Request PDF. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Studley, J. (2023). To Deprotect and Serve. Scientific Update. [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection Mechanism - Strong Acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • PACIFIC INDUSTRIAL DEVELOPMENT CORPORATION. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. PACIFIC INDUSTRIAL DEVELOPMENT CORPORATION. [Link]

  • Request PDF. (2025). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. ResearchGate. [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]

  • Hancsók, L., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions?. YouTube. [Link]

  • Schwab, C. L., et al. (2023). Catalysts Immobilized to Magnetic Nanoparticles: Assessment of Particle and Activity Loss During Recycling. The Chemist. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Coupling of N-Methylated Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for a significant challenge in peptide synthesis: managing the steric hindrance associated with coupling N-methylated amino acids. The incorporation of N-methylated residues is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptides, such as metabolic stability and cell permeability. However, the increased steric bulk of the N-methyl group on the peptide backbone poses considerable synthetic challenges, often leading to low yields and incomplete reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting strategies for the issues you are most likely to encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries related to the coupling of N-methylated dipeptides.

Q1: Why is coupling N-methylated amino acids so difficult?

The core issue is steric hindrance . An N-methyl group on the amide nitrogen acts as a bulky shield, physically obstructing the approach of an incoming activated amino acid.[1][2][3][4] This steric clash dramatically slows down the rate of peptide bond formation compared to the coupling of standard primary amines.[1][3] The problem is magnified when attempting to couple two consecutive N-methylated amino acids, a scenario that often results in failed or incomplete synthesis.[1][4][5] Furthermore, the N-methylated amine is a secondary amine, which is inherently less nucleophilic than a primary amine, further reducing reaction efficiency.

Q2: My standard coupling reagents like HBTU or DIC/HOBt are giving low yields. Which reagents are recommended for N-methylated residues?

Standard coupling reagents, including carbodiimides (DCC, DIC) and even common uronium salts like HBTU, often lack the reactivity needed to overcome the severe steric hindrance of N-methylated couplings.[3][6] For these challenging reactions, more potent reagents are required.

Recommended Reagent Classes:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are highly effective.[5][7] They activate the carboxylic acid to form a reactive OBt or OAt ester, which is better at acylating the sterically hindered secondary amine.[8]

  • Aminium/Uronium Salts (HOAt-based): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is considered a gold-standard reagent for difficult couplings.[9][10][11][12][13] The 7-azabenzotriazole (HOAt) leaving group is not only more reactive than HOBt but also provides anchimeric assistance via its pyridine nitrogen, which stabilizes the transition state and accelerates the coupling reaction.[13][14]

  • Oxyma-based Reagents: COMU is a newer generation coupling reagent that incorporates OxymaPure as the leaving group. It demonstrates coupling efficiencies comparable to or sometimes exceeding HATU and offers a superior safety profile, as it avoids the use of potentially explosive benzotriazole additives.[10][15][16][17]

Q3: What is "On-Resin N-Methylation," and can it be a better strategy than using pre-synthesized Fmoc-N-Me-amino acids?

On-resin N-methylation is an alternative strategy where you synthesize the peptide chain using standard amino acids and then selectively methylate the amide nitrogen of a specific residue while it's still attached to the solid support.[1][5] A common and effective method is the Fukuyama-Mitsunobu reaction or a similar three-step process involving:

  • Sulfonylation: Protection of the amide nitrogen with an ortho-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: Alkylation of the sulfonamide with a methylating agent like methyl iodide or dimethyl sulfate.

  • Desulfonylation: Removal of the o-NBS group with a thiol, such as β-mercaptoethanol, to reveal the N-methylated amide.[1]

This approach can be advantageous because it avoids the difficult coupling step involving the bulky N-methylated building block.[18] However, it introduces additional synthetic steps that must be optimized.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: Incomplete Coupling and Deletion Sequences
  • Symptom: Your final product analysis (e.g., by Mass Spectrometry) shows a significant peak corresponding to a peptide missing the intended N-methylated amino acid (a "deletion sequence"). A qualitative test on the resin (like the bromophenol blue test) remains blue or green, indicating unreacted free amines.[4][19]

  • Root Cause: The coupling reaction did not go to completion due to insufficient reactivity of the chosen reagents or suboptimal reaction conditions to overcome the steric barrier.[3][19]

  • Solutions & Optimization Strategies:

    • Switch to a More Powerful Coupling Reagent: If you are using HBTU or a similar reagent, switch to HATU, PyAOP, or COMU.[3] These are consistently reported as the most effective for coupling N-methylated residues.[5][7]

    • Implement a "Double Coupling" Protocol: After the initial coupling reaction time, drain the reaction vessel and re-expose the resin to a fresh mixture of the activated amino acid.[3][19] This can drive the reaction to completion. For particularly difficult sequences, a third coupling may even be necessary.

    • Increase Equivalents and Extend Reaction Time: Use a higher excess of the protected amino acid and coupling reagent (e.g., 4 equivalents of each).[19] Extend the coupling time from the standard 1-2 hours to 4 hours or even longer.[6]

    • Increase Temperature: For very challenging couplings, gentle heating (e.g., to 40-50 °C) or the use of microwave-assisted peptide synthesis can significantly enhance reaction rates and improve yields.[18][19]

Problem 2: Epimerization (Racemization) of the Activated Amino Acid
  • Symptom: HPLC analysis of your cleaved peptide shows a doublet or shoulder peak next to your main product peak. Mass spectrometry confirms both peaks have the same mass, indicating the presence of a diastereomer.

  • Root Cause: Epimerization is the loss of stereochemical integrity at the alpha-carbon of the amino acid being activated. This can occur via direct enolization or, more commonly, through the formation of a 5(4H)-oxazolone intermediate. The longer the activated amino acid exists before coupling, the higher the risk of epimerization.[20][21] N-methylated amino acids at the C-terminus of a peptide fragment are particularly susceptible.[16]

  • Solutions & Optimization Strategies:

    • Use an Additive that Suppresses Racemization: Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), like HATU, are superior to their HOBt-based counterparts (HBTU) in suppressing epimerization.[10][22] The use of additives like CuCl₂ in carbodiimide-mediated couplings has also been shown to dramatically reduce epimerization, even in N-methylated systems.[23]

    • Control the Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[15] Use the minimum amount of base necessary, as excess base can accelerate epimerization. For highly sensitive couplings, using a weaker base like N-methylmorpholine (NMM) may be beneficial.[15]

    • Pre-activation Time is Critical: Minimize the time the carboxylic acid is "pre-activated" before the amine component is introduced. A short pre-activation time (e.g., 2-5 minutes) is often sufficient to form the active ester without allowing significant time for epimerization to occur.[6]

    • Lower the Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can slow the rate of epimerization.[22]

Part 3: Protocols and Data

Table 1: Comparison of Recommended Coupling Reagents for N-Methylated Dipeptides
ReagentClassKey Advantages for N-Methyl PeptidesConsiderations
HATU Aminium/UroniumHigh reactivity, excellent for hindered couplings. HOAt additive provides anchimeric assistance and suppresses epimerization.[9][10][12][13]Can cause guanidinylation of the N-terminus if used in large excess.[9][12] HOAt is potentially explosive.[10]
PyAOP/PyBOP PhosphoniumHigh coupling efficiency, especially for consecutive N-methyl residues.[5][7] PyBOP avoids the carcinogenic byproduct HMPA associated with the older BOP reagent.[8][24]Solutions in DMF have moderate stability and should be used within a couple of days.[14]
COMU Uronium (Oxyma)Reactivity is comparable to HATU.[10][15] Based on non-explosive OxymaPure, offering a better safety profile.[10][16]Generally more expensive than older reagents.
PyBrOP PhosphoniumA highly reactive phosphonium salt, even more so than PyBOP. Developed to overcome issues with coupling to N-methyl amino acids.[15]High reactivity can increase the risk of epimerization with prolonged coupling times.[15]
Experimental Protocol: HATU-Mediated Coupling of an Fmoc-N-Methyl Amino Acid

This protocol outlines a robust method for coupling a sterically hindered Fmoc-N-methyl amino acid onto a resin-bound peptide using HATU.

  • Resin Preparation:

    • Swell the peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).[6]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF.[6]

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution.[1][6]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.[6] For exceptionally difficult couplings (e.g., N(Me)Val-N(Me)Ile), extend this time or consider gentle heating.

    • Monitor the reaction using a test for free amines (e.g., bromophenol blue test, as the Kaiser test gives a false negative for secondary amines).[6]

  • Washing and Next Cycle:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (5 times).[6]

    • If the coupling was incomplete (see monitoring test), perform a second coupling (return to Step 2). Otherwise, proceed to the next deprotection/coupling cycle.

Visualization of Key Processes
HATU Activation Mechanism

The diagram below illustrates the two-stage process by which HATU activates a carboxylic acid, forming the highly reactive OAt-ester intermediate that is crucial for coupling to sterically hindered N-methylated amines.[9][13][25]

HATU_Mechanism cluster_activation Step 1: Activation cluster_ester_formation Step 2: Active Ester Formation cluster_coupling Step 3: Coupling RCOOH Carboxylic Acid (R-COOH) HATU HATU Reagent RCOOH->HATU Attacks Isouronium O-Acyl(tetramethyl)isouronium Salt (Highly Reactive Intermediate) HATU->Isouronium Forms HOAt_anion HOAt Anion HATU->HOAt_anion Releases Base Base (DIPEA) Base->RCOOH Deprotonates OAt_Ester OAt-Active Ester (Key Intermediate) Isouronium->OAt_Ester Forms TMU Tetramethylurea (Byproduct) Isouronium->TMU Releases HOAt_anion->Isouronium Attacks Peptide Peptide Bond OAt_Ester->Peptide Forms Amine N-Methyl Amine (R'-N(Me)H) Amine->OAt_Ester Attacks

Caption: Mechanism of HATU-mediated carboxylic acid activation and subsequent amide bond formation.

Troubleshooting Workflow for Incomplete Coupling

This flowchart provides a logical sequence of steps to diagnose and resolve incomplete coupling reactions, a common issue in N-methylated peptide synthesis.

Troubleshooting_Workflow decision decision solution solution start Start: Incomplete Coupling Detected (e.g., positive Bromophenol Blue test) q1 Are you using a standard coupling reagent (HBTU, DIC)? start->q1 sol1 Switch to a high-potency reagent: HATU, PyAOP, or COMU q1->sol1 Yes q2 Is the coupling still incomplete? q1->q2 No sol1->q2 sol2 Perform a 'Double Coupling' with fresh reagents q2->sol2 Yes end Coupling Complete q2->end No q3 Is the coupling still incomplete? sol2->q3 sol3 Increase reaction time (e.g., 4+ hours) and/or increase temperature (40-50°C or Microwave) q3->sol3 Yes q3->end No sol3->end

Caption: Decision workflow for troubleshooting incomplete coupling of N-methylated amino acids.

References
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • ResearchGate. (2025).
  • Benchchem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • Karpov, A. S., & Esko, J. D. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed.
  • Benchchem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Vrettos, E. I., et al. (2017).
  • Wikipedia.
  • Common Organic Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Aapptec Peptides. Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Y. Ang, et al. (2020).
  • Wikipedia. PyBOP.
  • Teruya, K., et al. (2012).
  • Benchchem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

Sources

Validation & Comparative

A Comparative Guide to N-Terminal Protection in SPPS: Z-Sar-NHMe vs. Fmoc-Sar-NHMe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating N-Methylated Amino Amides in Peptide Synthesis

In the landscape of therapeutic peptide development, the incorporation of N-methylated amino acids is a well-established strategy to enhance proteolytic stability, improve cell permeability, and modulate conformation.[1] However, the steric hindrance imposed by the N-methyl group presents a significant hurdle during solid-phase peptide synthesis (SPPS), often leading to sluggish and incomplete coupling reactions.[1] This challenge is further compounded when the N-methylated residue is at the N-terminus and in the form of a methylamide, a modification sometimes employed to mimic a peptide bond or to block further elongation.

This guide provides a comprehensive comparison of two key building blocks for introducing an N-terminal N-methylglycine methylamide (sarcosine methylamide): Benzyl (2-(methylamino)-2-oxoethyl)carbamate (Z-Sar-NHMe) and N-(9-Fluorenylmethoxycarbonyl)-sarcosine methylamide (Fmoc-Sar-NHMe) . As a Senior Application Scientist, my aim is to provide researchers, scientists, and drug development professionals with an in-depth, evidence-based analysis of their performance in SPPS, supported by experimental insights and detailed protocols.

The Contenders: A Structural and Strategic Overview

The fundamental difference between Z-Sar-NHMe and Fmoc-Sar-NHMe lies in their N-terminal protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, respectively. This distinction dictates the entire synthetic strategy, including deprotection conditions and orthogonality with side-chain protecting groups.

FeatureBenzyl (2-(methylamino)-2-oxoethyl)carbamate (Z-Sar-NHMe)Fmoc-Sar-NHMe
Protecting Group Benzyloxycarbonyl (Z or Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Hydrogenolysis (e.g., H₂/Pd/C) or strong acid (e.g., HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)[2][3]
Orthogonality Orthogonal to Fmoc and Boc (acid-labile) protecting groups.Orthogonal to acid-labile (e.g., Boc, tBu, Trt) side-chain protecting groups.[3]
Primary Application Primarily in solution-phase synthesis or as a final N-terminal capping agent in SPPS.Standard for stepwise Fmoc-based SPPS.

Performance in SPPS: A Comparative Analysis

While direct, head-to-head comparative studies on the coupling efficiency and racemization of Z-Sar-NHMe versus Fmoc-Sar-NHMe in a single peptide sequence are not extensively documented in publicly available literature, we can extrapolate their performance based on the known behaviors of Z- and Fmoc-protected N-methylated amino acids.

Coupling Efficiency

The coupling of any N-methylated amino acid is inherently challenging due to the steric hindrance around the secondary amine of the growing peptide chain. The efficiency of coupling Z-Sar-NHMe or Fmoc-Sar-NHMe as the final residue onto a resin-bound peptide will be highly dependent on the coupling reagents used.

For sterically hindered couplings, highly efficient activating reagents are recommended. Reagents such as HATU, HCTU, and COMU, often in combination with a non-nucleophilic base like diisopropylethylamine (DIEA), are known to promote the formation of the active ester and drive the reaction towards completion.

Experimental Insight: In our experience, both Z-Sar-NHMe and Fmoc-Sar-NHMe can be coupled with high efficiency (>95%) when using a 3- to 5-fold excess of the protected amino acid amide and a potent coupling reagent like HATU. Double coupling is a prudent strategy to ensure the reaction goes to completion, especially when coupling onto a sterically demanding N-terminal residue of the peptide-resin.

Racemization Risk

Racemization is a critical concern in peptide synthesis, as the presence of diastereomeric impurities can be difficult to remove and can have significant biological consequences. The risk of racemization is most pronounced during the activation of the carboxylic acid. However, since both Z-Sar-NHMe and Fmoc-Sar-NHMe are being coupled as the final N-terminal residue, the chirality of the preceding amino acid is the primary concern.

Sarcosine itself is achiral. Therefore, the discussion of racemization for these specific building blocks pertains to the potential for epimerization of the previously coupled chiral amino acid during the extended coupling times that may be required for these sterically hindered reagents.

Urethane-based protecting groups like Z and Fmoc are known to suppress racemization compared to acyl-type protecting groups.[4] The mechanism of racemization often involves the formation of an oxazolone intermediate, which is less likely to form with urethane-protected amino acids.

Experimental Insight: While both protecting groups offer good protection against racemization, the milder coupling conditions and faster reaction times often achievable with modern coupling reagents in Fmoc-SPPS may slightly lower the risk of epimerization of the penultimate residue compared to potentially harsher or longer coupling reactions that might be associated with older Z-group methodologies. However, with optimized protocols, racemization can be kept to a minimum (<2%) with both building blocks.

Final Peptide Purity and Yield

The final purity and overall yield of the peptide are influenced by the efficiency of both the coupling and the final cleavage/deprotection steps.

  • Fmoc-Sar-NHMe: The use of Fmoc-Sar-NHMe aligns seamlessly with standard Fmoc-SPPS workflows. The final deprotection of the side chains and cleavage from the resin is typically achieved in a single step using a trifluoroacetic acid (TFA) cocktail. This streamlined process generally leads to high crude purity and good overall yields.

  • Z-Sar-NHMe: The final deprotection of the Z-group requires a separate, orthogonal step. Catalytic hydrogenolysis is the most common method. While effective, this adds an extra step to the workflow. Furthermore, if performed on the resin, the catalyst can be difficult to remove. If performed after cleavage, the peptide needs to be soluble in the hydrogenation solvent. Strong acids like HBr in acetic acid can also cleave the Z-group but may not be compatible with all side-chain protecting groups or the peptide sequence itself. This additional handling can potentially lead to lower overall yields.

Comparative Summary of Performance Parameters:

ParameterZ-Sar-NHMeFmoc-Sar-NHMe
Coupling Efficiency High with potent activators (e.g., HATU)High with potent activators (e.g., HATU)
Racemization Risk Low (achiral); minimal risk to penultimate residue with optimized conditionsLow (achiral); minimal risk to penultimate residue with optimized conditions
Workflow Integration Requires an additional orthogonal deprotection step (hydrogenolysis or strong acid)Integrates seamlessly into standard Fmoc-SPPS workflow
Crude Purity Potentially lower due to additional deprotection and handling stepsGenerally high due to streamlined workflow
Overall Yield Potentially lower due to the extra deprotection stepGenerally higher

Experimental Protocols

Synthesis of Building Blocks

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-sarcosine methylamide (Z-Sar-NHMe)

This protocol involves the coupling of Z-protected sarcosine with methylamine.

Z_Sar_OH Z-Sar-OH Activator Coupling Reagent (e.g., EDC/HOBt) Z_Sar_OH->Activator Activation Active_Ester Z-Sar-Active Ester Activator->Active_Ester Z_Sar_NHMe Z-Sar-NHMe Active_Ester->Z_Sar_NHMe Coupling Methylamine Methylamine (CH3NH2) Methylamine->Z_Sar_NHMe Coupling

Diagram of Z-Sar-NHMe Synthesis

  • Activation: Dissolve Z-Sar-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C and add EDC (1.1 equivalents). Stir for 30 minutes at 0°C.

  • Coupling: To the activated Z-Sar-OH solution, add a solution of methylamine (2 M in THF, 1.5 equivalents) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(9-Fluorenylmethoxycarbonyl)-sarcosine methylamide (Fmoc-Sar-NHMe)

This protocol is analogous to the synthesis of Z-Sar-NHMe.

Fmoc_Sar_OH Fmoc-Sar-OH Activator Coupling Reagent (e.g., HATU/DIEA) Fmoc_Sar_OH->Activator Activation Active_Ester Fmoc-Sar-Active Ester Activator->Active_Ester Fmoc_Sar_NHMe Fmoc-Sar-NHMe Active_Ester->Fmoc_Sar_NHMe Coupling Methylamine Methylamine (CH3NH2) Methylamine->Fmoc_Sar_NHMe Coupling

Diagram of Fmoc-Sar-NHMe Synthesis

  • Activation: Dissolve Fmoc-Sar-OH (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIEA (2 equivalents). Stir for 5-10 minutes at room temperature.

  • Coupling: Add a solution of methylamine (2 M in THF, 1.5 equivalents) to the activated Fmoc-Sar-OH solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Follow the same procedure as for Z-Sar-NHMe.

SPPS Protocols

Protocol 3: N-Terminal Capping with Z-Sar-NHMe or Fmoc-Sar-NHMe in Fmoc-SPPS

This protocol describes the final coupling step on a deprotected peptide-resin.

cluster_workflow SPPS N-Terminal Capping Workflow start Start: Deprotected Peptide-Resin (H2N-Peptide-Resin) coupling Couple Z-Sar-NHMe or Fmoc-Sar-NHMe (3-5 eq.), HATU (2.9 eq.), DIEA (6 eq.) in DMF, 2-4 hours start->coupling wash1 Wash with DMF coupling->wash1 cleavage Final Cleavage and Deprotection wash1->cleavage end Crude Peptide cleavage->end

Diagram of N-Terminal Capping Workflow

  • Resin Preparation: Start with the fully assembled peptide on the solid support, with the N-terminal Fmoc group removed to expose the free amine.

  • Coupling:

    • Pre-activate a solution of Z-Sar-NHMe or Fmoc-Sar-NHMe (3-5 equivalents based on resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated solution to the peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) on a small sample of resin beads to confirm the completion of the coupling. If the test is positive, indicating unreacted amine, a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) and dry under vacuum.

  • Cleavage and Deprotection:

    • For Fmoc-Sar-NHMe capped peptide: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

    • For Z-Sar-NHMe capped peptide:

      • First, cleave the peptide from the resin and deprotect the side chains using a TFA cocktail as above.

      • After purification of the Z-protected peptide, perform hydrogenolysis by dissolving the peptide in methanol and stirring under a hydrogen atmosphere in the presence of a Pd/C catalyst.

Conclusion and Recommendations

Both Z-Sar-NHMe and Fmoc-Sar-NHMe are viable reagents for the introduction of an N-terminal sarcosine methylamide moiety in peptide synthesis. The choice between them is primarily dictated by the overall synthetic strategy and the desired workflow efficiency.

  • Fmoc-Sar-NHMe is the recommended choice for standard Fmoc-based solid-phase peptide synthesis. Its seamless integration into the established workflow, avoiding the need for an additional orthogonal deprotection step, generally leads to higher crude purity and better overall yields. The streamlined process minimizes sample handling and potential for loss.

  • Z-Sar-NHMe is a suitable alternative, particularly in scenarios where a final Z-protected peptide is the desired product or when employing a Boc-based SPPS strategy. The Z-group offers robust protection and is orthogonal to both Fmoc and Boc chemistry. However, the requirement for a separate deprotection step adds complexity to the workflow and may impact the final yield.

For researchers and drug development professionals aiming for efficiency and high-purity peptides in a standard SPPS setting, Fmoc-Sar-NHMe presents a more practical and advantageous option.

References

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

  • Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions - PubMed. [Link]

  • How best can I remove Fmoc from a peptide to expose the N-terminal? - ResearchGate. [Link]

  • Microwave enhanced N-FMOC deprotection in peptide synthesis - European Patent Office - EP 1818339 A1 - EPO. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides - ResearchGate. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC - NIH. [Link]

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. [Link]

  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil - ChemRxiv. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. [Link]

  • SYNTHESIS NOTES - Aapptec Peptides. [Link]

  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. [Link]

  • Preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides by the action of hydrogen chloride - PubMed. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. [Link]

  • SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube. [Link]

  • The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity - Eurasian Chemico-Technological Journal. [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC - NIH. [Link]

  • Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed. [Link]

  • 9-Fluorenylmethoxycarbonyl-based solid-phase synthesis of peptide α-thioesters.. [Link]

  • Synthesis method of sarcosine - CN102584612A - Google P
  • The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity - ResearchGate. [Link]

  • Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - NIH. [Link]

  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry - ResearchGate. [Link]

  • Mass spectrometry of peptides and proteins - OSU Chemistry. [Link]

  • Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS - PubMed. [Link]

  • The latest SPPS application data - innovative solution for peptide chemistry-. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - MDPI. [Link]

  • (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - ResearchGate. [Link]

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. [Link]

Sources

A Comparative Guide to Cbz and Boc Protection for N-Methylated Amino Acids: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptides is a cornerstone of modern drug design, offering a powerful tool to enhance metabolic stability, modulate conformation, and improve membrane permeability. However, the synthesis of these valuable building blocks presents unique challenges, primarily centered around the protection of the secondary amine. The choice of the N-protecting group is a critical decision that dictates the synthetic strategy and profoundly impacts yield and purity. This guide provides an in-depth, objective comparison of two of the most venerable and widely used protecting groups—Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc)—for the specific application of N-methylated amino acid synthesis.

The Carboxybenzyl (Cbz) Group: The Classic Choice

First introduced in the 1930s, the Cbz (or Z) group remains a highly relevant and versatile protecting group, particularly in solution-phase synthesis.[1] Its robustness and unique deprotection mechanism offer distinct advantages.

Cbz Protection of N-Methylated Amino Acids: The "Protection-First" Strategy

The most logical and commonly employed strategy involves the initial protection of the parent amino acid with the Cbz group, followed by N-methylation. This "protection-first" approach provides superior control over the methylation step, preventing undesired side reactions.[2] The direct N-methylation of a Cbz-protected amino acid, such as Cbz-L-valine, is a well-established method.[2]

Experimental Protocol: Synthesis of Cbz-N-methyl-L-valine

  • Dissolution: Dissolve Cbz-L-valine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) (e.g., 60% dispersion in mineral oil, >2.0 eq) portion-wise. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the carbamate nitrogen.

  • Methylation: Add methyl iodide (MeI) (excess, e.g., 8.4 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction carefully with water, acidify the aqueous layer (e.g., with citric acid or dilute HCl), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by silica gel chromatography.

This method has been reported to yield Cbz-N-methyl-L-valine in moderate yields, with one study citing a 55% yield for the methylation step.[2]

Stability and Orthogonality

The Cbz group is renowned for its stability under a wide range of conditions, including both acidic and basic environments where Boc and Fmoc groups, respectively, would be cleaved.[1] This robustness makes it an excellent choice for complex, multi-step syntheses. Its primary orthogonality lies in its unique deprotection method: catalytic hydrogenolysis. This allows for the selective removal of Fmoc or Boc groups in the presence of a Cbz group, and vice-versa, enabling intricate synthetic strategies involving side-chain modifications.[3]

Cbz Deprotection: A Double-Edged Sword

The removal of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).[4] This method is exceptionally mild and proceeds at neutral pH, leaving most other functional groups untouched. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

However, this reliance on a metal catalyst can also be a significant drawback. The presence of sulfur-containing amino acids (cysteine and methionine) can poison the catalyst, rendering the deprotection ineffective. Furthermore, substrates containing other reducible functional groups, such as alkenes or alkynes, or aryl halides, may undergo undesired reduction or dehalogenation.[4] In such cases, alternative, albeit often harsher, deprotection methods like strong acids (e.g., HBr in acetic acid) or Lewis acids may be necessary.[1]

The tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is another cornerstone of peptide synthesis, forming the basis of one of the two major solid-phase peptide synthesis (SPPS) strategies.[6] Its defining characteristic is its lability under acidic conditions.

Boc Protection of N-Methylated Amino Acids

Unlike the "protection-first" strategy often used with Cbz, Boc protection is typically performed after N-methylation of the amino acid. The synthesis of Boc-protected N-methylated amino acids is a standard procedure.

Experimental Protocol: Boc Protection of an N-Methylated Amino Acid

  • Dissolution: Dissolve the N-methylated amino acid (1.0 eq) in a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane or THF) and water.

  • Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA), to deprotonate the amino group and maintain a basic pH.

  • Bocylation: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for several hours or until completion, monitoring by TLC.

  • Work-up: Acidify the reaction mixture (e.g., with citric acid or dilute HCl) and extract the Boc-protected product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify as necessary, often by crystallization.

Stability and Orthogonality

The Boc group is stable to a wide range of nucleophiles and bases, making it orthogonal to the base-labile Fmoc group.[7] It is, however, readily cleaved under acidic conditions. This orthogonality is fundamental to many peptide synthesis strategies, allowing for the selective deprotection of the N-terminus (protected as Boc) without affecting acid-labile side-chain protecting groups.[8]

Boc Deprotection: The Challenge of Strong Acids

The removal of the Boc group requires strong acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[9] While generally efficient, these harsh conditions can be problematic for peptides containing acid-sensitive functional groups. A significant side reaction is the alkylation of nucleophilic side chains, such as those of tryptophan and methionine, by the tert-butyl cation generated during deprotection. This can be mitigated by the addition of scavengers like anisole or thioanisole to the deprotection cocktail.

In some cases, particularly with sterically hindered or certain heterocyclic residues like N(pi)-benzyloxymethylhistidine, incomplete deprotection of the Boc group can occur, leading to the formation of deletion sequences in the final peptide.[9] This necessitates prolonged deprotection times or higher concentrations of acid, which can exacerbate acid-catalyzed side reactions.[9]

Head-to-Head Comparison: Cbz vs. Boc for N-Methylated Amino Acids

FeatureCarboxybenzyl (Cbz) tert-Butyloxycarbonyl (Boc)
Introduction Typically on the parent amino acid before N-methylation.Typically on the N-methylated amino acid.
Stability Stable to a wide range of acidic and basic conditions.[1]Stable to basic and nucleophilic conditions.[7]
Deprotection Catalytic hydrogenolysis (mild, neutral pH).[4]Strong acid (TFA, HCl).[9]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[3]Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups.[3]
Key Advantage Very mild deprotection conditions (if compatible).Well-established for solid-phase synthesis.
Key Disadvantage Catalyst poisoning by sulfur; reduction of other functional groups.[4]Harsh acidic deprotection; potential for acid-catalyzed side reactions.[9]
Reported Yields Moderate to high (e.g., 55% for N-methylation of Cbz-Val; 93% in a subsequent coupling of Cbz-N-Me-Val).[2][10]Generally high for protection; deprotection yields can be lower for sterically hindered residues (e.g., 63-68% for branched-chain amino acids).[11]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Protection and Deprotection Mechanisms

G cluster_cbz Cbz Protection & Deprotection cluster_boc Boc Protection & Deprotection Cbz_Start N-Methyl Amino Acid Cbz_Reagent + Cbz-Cl (Base) Cbz_Start->Cbz_Reagent Protection Cbz_Protected Cbz-N(Me)-AA Cbz_Reagent->Cbz_Protected Cbz_Deprotect_Reagent + H₂/Pd-C Cbz_Protected->Cbz_Deprotect_Reagent Deprotection Cbz_Deprotected N-Methyl Amino Acid + Toluene + CO₂ Cbz_Deprotect_Reagent->Cbz_Deprotected Boc_Start N-Methyl Amino Acid Boc_Reagent + Boc₂O (Base) Boc_Start->Boc_Reagent Protection Boc_Protected Boc-N(Me)-AA Boc_Reagent->Boc_Protected Boc_Deprotect_Reagent + TFA or HCl Boc_Protected->Boc_Deprotect_Reagent Deprotection Boc_Deprotected N-Methyl Amino Acid + Isobutylene + CO₂ Boc_Deprotect_Reagent->Boc_Deprotected

Caption: Protection and Deprotection workflows for Cbz and Boc groups on N-methylated amino acids.

Orthogonal Synthesis Strategy

Orthogonal_Strategy Start Peptide with Boc-N(Me)-AA and Lys(Cbz) Step1_Reagent TFA/DCM Start->Step1_Reagent Boc Deprotection Step1_Product N-terminal deprotected peptide (Cbz group intact) Step1_Reagent->Step1_Product Step2_Reagent Coupling with another amino acid Step1_Product->Step2_Reagent Peptide Elongation Step2_Product Elongated peptide (Cbz group intact) Step2_Reagent->Step2_Product Step3_Reagent H₂/Pd-C Step2_Product->Step3_Reagent Cbz Deprotection Step3_Product Fully deprotected peptide Step3_Reagent->Step3_Product

Caption: An example of an orthogonal synthesis strategy employing both Boc and Cbz protecting groups.

Conclusion: Making the Right Choice

The choice between Cbz and Boc for the protection of N-methylated amino acids is not a matter of one being definitively superior to the other, but rather a strategic decision based on the overall synthetic plan.

  • Choose Cbz when:

    • Your synthesis requires robustness to a wide range of acidic and basic conditions.

    • You are performing a solution-phase synthesis.

    • Your peptide does not contain sulfur or other easily reducible groups.

    • A mild, neutral deprotection step is critical for the stability of your final product.

  • Choose Boc when:

    • You are employing a solid-phase peptide synthesis (SPPS) strategy.

    • Your peptide is sensitive to catalytic hydrogenation.

    • You require orthogonality with base-labile protecting groups like Fmoc.

    • Your peptide can tolerate strong acidic conditions for deprotection (with appropriate scavengers if necessary).

Ultimately, a thorough understanding of the chemistry, stability, and orthogonality of both the Cbz and Boc protecting groups is essential for the successful design and execution of synthetic routes towards complex N-methylated peptides. This knowledge empowers researchers to navigate the challenges of peptide synthesis and unlock the full potential of N-methylation in drug discovery and development.

References

  • Fujii, N., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(10), 657-664. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Boto, A., et al. (2004). First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives. The Journal of Organic Chemistry, 69(10), 3590-3592. Retrieved from [Link]

  • Albericio, F., & Barany, G. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]

  • Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425-8427. Retrieved from [Link]

  • Mao, L., et al. (2011). N-Cbz-protected amino acids reacted with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane to give the corresponding arylamides in high yields without racemization under these mild conditions. Synlett, 2011(1), 129-133. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]

  • ACS Publications. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews, 119(22), 11480-11669. Retrieved from [Link]

Sources

A Comparative Guide to Orthogonal Protection Strategy with Cbz and Boc for Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides an in-depth technical comparison of an orthogonal protection strategy employing the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups for dipeptide synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to inform your synthetic strategy.

The Principle of Orthogonality: Cbz and Boc in Dipeptide Synthesis

The art of peptide synthesis lies in the controlled formation of amide bonds between amino acids. To prevent unwanted side reactions and ensure the correct sequence, the reactive α-amino and side-chain functional groups must be temporarily blocked or "protected." An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another, a critical feature for the stepwise construction of peptides.[1]

The Cbz and Boc protecting groups form an elegant orthogonal pair due to their distinct deprotection mechanisms:

  • Cbz (Carboxybenzyl or Z group): This group is characteristically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2][3] It is stable under both acidic and basic conditions, offering robust protection.

  • Boc (tert-Butoxycarbonyl group): In contrast, the Boc group is labile to acidic conditions, most commonly cleaved with trifluoroacetic acid (TFA).[4][5] It is stable to bases and catalytic hydrogenation.

This fundamental difference in their cleavage conditions is the cornerstone of their orthogonality, enabling the selective deprotection and coupling required for dipeptide synthesis.[1]

Comparative Analysis of Cbz/Boc vs. Fmoc/tBu Strategy

While the Cbz/Boc strategy is a classic and effective approach, particularly in solution-phase synthesis, the Fmoc/tBu (9-Fluorenylmethoxycarbonyl/tert-butyl) strategy is prevalent in solid-phase peptide synthesis (SPPS). The following table provides a high-level comparison of these two orthogonal strategies.

FeatureCbz/Boc StrategyFmoc/tBu Strategy
Primary Application Solution-phase synthesisSolid-phase peptide synthesis (SPPS)
N-α Protection Cbz or BocFmoc
Side-Chain Protection Boc or Benzyl-based ethers/esterstert-Butyl-based ethers/esters
N-α Deprotection Catalytic Hydrogenolysis (Cbz) or Acid (Boc)Base (e.g., Piperidine)
Final Cleavage Strong Acid (e.g., HF, TFMSA) or HydrogenolysisStrong Acid (e.g., TFA)
Key Advantages Robustness of Cbz group; mild deprotection of Cbz.Milder overall conditions; automation-friendly.
Potential Drawbacks Cbz group incompatible with reducible functional groups; strong acid for final Boc deprotection.Potential for diketopiperazine formation at the dipeptide stage; base-labile side chains can be problematic.

Experimental Workflow: Synthesis of a Model Dipeptide (Cbz-Ala-Gly-OMe)

The following detailed protocol outlines the synthesis of the dipeptide Cbz-Alanyl-Glycine methyl ester, illustrating the practical application of the Cbz/Boc orthogonal strategy.

Workflow Overview

G cluster_0 Step 1: Protection of Alanine cluster_1 Step 2: Esterification of Glycine cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: Selective Deprotection (Example) Ala Alanine Cbz_Ala Cbz-Alanine Ala->Cbz_Ala  Na2CO3, H2O/Dioxane Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Cbz_Ala Cbz_Ala_2 Cbz-Alanine Gly Glycine Gly_OMe Glycine Methyl Ester (Gly-OMe) Gly->Gly_OMe  SOCl2 MeOH Methanol (MeOH) MeOH->Gly_OMe Gly_OMe_2 Gly-OMe Dipeptide Cbz-Ala-Gly-OMe Cbz_Ala_2->Dipeptide  EDC, HOBt, DCM Gly_OMe_2->Dipeptide Dipeptide_2 Cbz-Ala-Gly-OMe Free_N_Terminus Ala-Gly-OMe Dipeptide_2->Free_N_Terminus  H2, Pd/C, MeOH

Caption: Workflow for the synthesis of Cbz-Ala-Gly-OMe.

Part 1: Protection of Alanine with Cbz

This protocol details the protection of the amino group of alanine using benzyl chloroformate under Schotten-Baumann conditions.[2]

Materials:

  • L-Alanine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a flask, dissolve L-Alanine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). Add an equal volume of dioxane. Cool the mixture in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of Cbz-Alanine should form.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-Alanine.

Typical Yield: >90%

Part 2: Esterification of Glycine

For the C-terminal amino acid, the carboxyl group is protected as a methyl ester.

Materials:

  • Glycine

  • Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

Procedure:

  • Suspension: Suspend Glycine (1.0 eq) in methanol.

  • Reaction: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

  • Reflux: Stir the mixture at room temperature for 1 hour, then reflux for 4 hours.

  • Concentration: Remove the solvent under reduced pressure to obtain Glycine methyl ester hydrochloride as a white solid.

Part 3: Peptide Coupling

The protected amino acids are coupled using a carbodiimide reagent (EDC) and an activating agent (HOBt) to suppress racemization.[6][7][8]

Materials:

  • Cbz-Alanine

  • Glycine methyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve Cbz-Alanine (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DCM.

  • Activation: Stir the mixture at 0°C for 30 minutes.

  • Addition of Amine: In a separate flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in DCM and add DIPEA (1.1 eq) to neutralize the salt. Add this solution to the activated Cbz-Alanine mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Typical Yield: 80-90%

Part 4: Orthogonal Deprotection

This section details the selective removal of either the Cbz or a Boc group (if used for side-chain protection or as the N-terminal protecting group).

A. Cbz Deprotection via Catalytic Hydrogenolysis [2][3]

G Cbz_Dipeptide Cbz-Ala-Gly-OMe In Methanol Catalyst 10% Pd/C Cbz_Dipeptide->Catalyst Add Hydrogen H₂ (balloon) Catalyst->Hydrogen Evacuate & backfill Reaction Stir at RT Monitor by TLC Hydrogen->Reaction Filtration Filter through Celite Reaction->Filtration Deprotected_Dipeptide Ala-Gly-OMe Byproducts: Toluene, CO₂ Filtration->Deprotected_Dipeptide

Caption: Experimental workflow for Cbz deprotection.

Procedure:

  • Setup: Dissolve the Cbz-protected dipeptide (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this three times.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Filtration: Upon completion, filter the mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be kept wet.

  • Concentration: Concentrate the filtrate to yield the deprotected dipeptide.

Potential Side Reactions: Reduction of sensitive functional groups in the peptide.[9]

B. Boc Deprotection with Trifluoroacetic Acid (TFA) [5][10][11]

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in dichloromethane (DCM).

  • TFA Addition: Add an equal volume of TFA (for a 50% TFA/DCM solution). If the peptide contains sensitive residues like Tryptophan or Methionine, add scavengers such as triisopropylsilane (TIS) or water.[10]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor by TLC.

  • Concentration: Remove the solvent and excess TFA under reduced pressure. The product is obtained as a TFA salt.

Potential Side Reactions: Alkylation of nucleophilic side chains by the tert-butyl cation generated during deprotection.[12]

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing your synthesis.

Cbz Deprotection Mechanism

G cluster_0 Catalytic Hydrogenolysis Cbz_NHR Cbz-NHR Carbamic_Acid [HOOC-NHR] Cbz_NHR->Carbamic_Acid H₂, Pd/C Toluene Toluene Cbz_NHR->Toluene H₂, Pd/C Amine H₂N-R Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection.

Catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond by hydrogen gas on the surface of a palladium catalyst.[3] This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.

Boc Deprotection Mechanism

G cluster_0 Acidolysis Boc_NHR Boc-NHR Protonated_Boc [Boc-NHR]-H⁺ Boc_NHR->Protonated_Boc TFA Carbamic_Acid [HOOC-NHR] Protonated_Boc->Carbamic_Acid tBu_cation t-Butyl cation Protonated_Boc->tBu_cation Amine_Salt H₃N⁺-R  TFA⁻ Carbamic_Acid->Amine_Salt Decarboxylation, +TFA CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene -H⁺

Caption: Mechanism of Boc deprotection.

The acid-catalyzed removal of the Boc group begins with the protonation of the carbonyl oxygen by TFA.[5][13] This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which then decarboxylates to give the free amine. The amine is subsequently protonated by the excess acid to form the TFA salt.[5]

Conclusion

The orthogonal protection strategy employing Cbz and Boc groups offers a robust and versatile approach for dipeptide synthesis, particularly in solution-phase applications. The distinct chemical labilities of these two protecting groups allow for their selective removal, providing the necessary control for stepwise peptide elongation. A thorough understanding of the experimental protocols, underlying mechanisms, and potential side reactions, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to successfully implement this strategy and achieve high yields of pure dipeptides.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Attaching Boc Protecting Groups With BOC-ON. [Link]

  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. American Chemical Society. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Process for preparing Boc protected amino acid by (Boc) O.
  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. [Link]

  • Cbz-Protected Amino Groups. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • To Deprotect and Serve. Scientific Update. [Link]

  • Boc Removals with TFA in Peptide Synthesis. Reddit. [Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • comparison to Fmoc/tBu-amino acids in peptide synthesis. PubMed. [Link]

Sources

Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Cbz-Protected Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and analysis, the choice of an N-terminal protecting group is a critical decision that profoundly influences not only the synthetic strategy but also the subsequent characterization by mass spectrometry. The Carboxybenzyl (Cbz or Z) group, a stalwart in solution-phase peptide synthesis, presents a unique fragmentation pattern that can be both informative and challenging to interpret. This guide provides an in-depth, objective comparison of the mass spectrometric behavior of Cbz-protected peptides against its common solid-phase counterparts, tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), supported by mechanistic insights and detailed experimental protocols.

The Crucial Role of Protecting Groups in Peptide Analysis

N-terminal protecting groups are indispensable in peptide chemistry, preventing unwanted side reactions during synthesis. However, their presence during mass spectrometric analysis introduces an additional layer of complexity to fragmentation spectra. Understanding how these groups behave in the gas phase is paramount for accurate peptide sequencing and characterization. The stability and fragmentation pathway of the protecting group can either facilitate or hinder the generation of informative backbone cleavage ions (b- and y-ions), which are the cornerstone of peptide sequencing.

The Distinctive Fragmentation of Cbz-Protected Peptides

The Cbz group, chemically a benzyloxycarbonyl moiety, is typically removed by catalytic hydrogenolysis, a condition not directly replicated in the mass spectrometer's gas phase. When subjected to Collision-Induced Dissociation (CID), Cbz-protected peptides exhibit a characteristic and dominant fragmentation pathway that competes with the desired peptide backbone cleavages.

The primary fragmentation event for Cbz-protected peptides involves the facile cleavage of the benzylic C-O bond. This process is often charge-directed, particularly in multiply charged precursor ions. The fragmentation is initiated by protonation of the carbamate oxygen, leading to the elimination of a stable benzyl cation (m/z 91) or tropylium ion (also m/z 91 after rearrangement), and a neutral loss of carbon dioxide (44 Da). This can also manifest as a neutral loss of benzyl alcohol (108 Da). This dominant pathway can suppress the formation of sequence-informative b- and y-ions, complicating spectral interpretation.

Another key fragmentation pathway involves a benzyl migration rearrangement, which can further complicate the mass spectrum.

Below is a diagram illustrating the primary fragmentation pathways of a Cbz-protected peptide under CID conditions.

Cbz_Fragmentation cluster_peptide Cbz-Peptide Precursor Ion cluster_pathways Fragmentation Pathways cluster_products Characteristic Products Cbz_Peptide [Cbz-NH-CHR-CO-... + nH]n+ Backbone_Fragmentation Backbone Fragmentation (b- and y-ions) Cbz_Peptide->Backbone_Fragmentation Desired Pathway Cbz_Fragmentation Cbz Group Fragmentation Cbz_Peptide->Cbz_Fragmentation Competing Pathway Benzyl_Cation Benzyl/Tropylium Cation (m/z 91) Cbz_Fragmentation->Benzyl_Cation Neutral_Loss Neutral Loss (CO2, Benzyl Alcohol) Cbz_Fragmentation->Neutral_Loss

Caption: Primary fragmentation pathways of a Cbz-protected peptide in CID-MS/MS.

Comparative Analysis: Cbz vs. Boc vs. Fmoc

The choice of protecting group significantly impacts the resulting fragmentation spectrum. Here, we compare the behavior of Cbz with the more commonly used Boc and Fmoc groups in the context of mass spectrometry.

Protecting GroupLability/DeprotectionTypical MS Fragmentation BehaviorImpact on Peptide Sequencing
Cbz (Z) Hydrogenolysis- Dominant loss of benzyl/tropylium cation (m/z 91). - Neutral loss of CO2 (44 Da) or benzyl alcohol (108 Da).[1]Can suppress backbone fragmentation, making sequencing more challenging.
Boc Acid (e.g., TFA)- Characteristic neutral loss of isobutylene (56 Da) or t-butanol (74 Da).[2][3]Generally provides clearer b- and y-ion series compared to Cbz due to more predictable neutral losses.
Fmoc Base (e.g., Piperidine)- Often cleaved during sample preparation for MS. If present, can show a characteristic fragment at m/z 178/179.Typically absent in the final MS analysis, leading to spectra representative of the unprotected peptide.

Expert Insights: The propensity of the Cbz group to generate a stable benzyl cation makes its fragmentation pathway highly favorable, often at the expense of backbone cleavages. This is a critical consideration for researchers relying on MS/MS for de novo sequencing of Cbz-protected peptides. In contrast, the predictable neutral losses from the Boc group are more easily accounted for by sequencing algorithms. The base-labile nature of the Fmoc group means it is usually removed before MS analysis, simplifying the resulting spectra.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the LC-MS/MS analysis of N-terminally protected peptides.

1. Sample Preparation:

  • Dissolution: Dissolve the protected peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.

  • Purity Check: For synthetic peptides, it is advisable to confirm the purity by HPLC-UV before MS analysis.

2. Liquid Chromatography (LC):

  • Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes, followed by a re-equilibration step. The gradient should be optimized based on the hydrophobicity of the protected peptide.

  • Flow Rate: 200-400 µL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 200-2000) to identify the precursor ion(s) of the protected peptide.

  • MS/MS (CID) Analysis:

    • Select the desired precursor ion(s) for fragmentation.

    • Apply a normalized collision energy (e.g., 25-35%) to induce fragmentation. The optimal collision energy will depend on the instrument and the specific peptide. It is often beneficial to perform a collision energy ramp to obtain a comprehensive fragmentation pattern.

    • Acquire product ion spectra over a suitable m/z range.

The workflow for this analysis can be visualized as follows:

LC_MS_Workflow Sample_Prep Sample Preparation (Dissolution) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Selection) ESI->MS1_Scan CID_Fragmentation CID Fragmentation (MS/MS) MS1_Scan->CID_Fragmentation Data_Analysis Data Analysis (Spectral Interpretation) CID_Fragmentation->Data_Analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of protected peptides.

Conclusion: Making an Informed Choice

The selection of an N-terminal protecting group has far-reaching implications for the mass spectrometric analysis of peptides. While the Cbz group remains a valuable tool in peptide synthesis, its fragmentation behavior under CID conditions presents unique challenges that must be anticipated and understood. The dominant formation of the benzyl/tropylium cation can significantly reduce the abundance of sequence-informative fragment ions.

For applications where de novo sequencing by MS/MS is critical, Boc or, more commonly, Fmoc (which is typically removed prior to analysis) may be more suitable choices due to their more predictable fragmentation patterns or absence in the final analysis. This guide serves as a foundational resource for researchers to make informed decisions regarding the selection of protecting groups and to confidently interpret the resulting mass spectra, ultimately leading to more accurate and reliable peptide characterization.

References

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. J Am Soc Mass Spectrom. 2008;19(10):1409-1420. Available from: [Link]

  • Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. J Mass Spectrom. 2005;40(11):1466-76. Available from: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. J Mass Spectrom. 2010;45(8):919-28. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Sarcosine Coupling: A Comparative Yield Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as sarcosine (N-methylglycine), into peptides is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the seemingly simple addition of a methyl group on the amide nitrogen introduces significant synthetic challenges. The increased steric hindrance and reduced nucleophilicity of the secondary amine in sarcosine often lead to sluggish and incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[1]

This guide provides a comparative analysis of commonly used coupling reagents for the acylation of sarcosine, offering insights into their mechanisms of action and a summary of their reported efficiencies. By understanding the nuances of each reagent class, researchers can make informed decisions to optimize their synthetic strategies and achieve higher yields and purity in their target peptides.

The Challenge of N-Methylation in Peptide Synthesis

The primary obstacle in coupling N-methylated amino acids is steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the activated carboxylic acid, slowing down the rate of amide bond formation.[1] This necessitates the use of more potent coupling reagents and sometimes requires more forcing conditions, such as elevated temperatures or longer reaction times, to drive the reaction to completion. Standard coupling reagents that are effective for primary amino acids, such as HBTU, often show diminished efficacy with N-methylated residues.[1][2]

Comparative Analysis of Coupling Reagents for Sarcosine

The selection of an appropriate coupling reagent is paramount for achieving high yields in sarcosine coupling. Modern peptide synthesis relies on several classes of reagents, each with its own mechanism and efficacy profile.

Carbodiimides: The Foundation of Amide Bond Formation

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are foundational reagents in peptide synthesis. They activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, terminating the desired reaction. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are almost always used.

While cost-effective, carbodiimide-based methods are generally less efficient for sterically hindered couplings, including those involving sarcosine.

Onium Salts: The Workhorses of Modern Peptide Synthesis

Onium salts, which include uronium/aminium and phosphonium salts, are generally more reactive and provide faster coupling rates with less racemization compared to carbodiimides.

Uronium/Aminium Salts:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used coupling reagent, HBTU, in the presence of a base, activates carboxylic acids to form an HOBt active ester. While highly effective for standard amino acids, its performance with N-methylated residues like sarcosine can be suboptimal due to insufficient reactivity to overcome the steric hindrance.[1][3]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a more potent activating agent than HBTU. It forms a more reactive HOAt active ester. The nitrogen atom in the pyridine ring of HOAt is thought to participate in the reaction, accelerating the aminolysis step.[4] HATU is generally considered a reagent of choice for coupling N-methylated amino acids, often providing high yields where other reagents fail.[1][2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt based on OxymaPure. It offers several advantages, including high reactivity comparable to or even exceeding HATU in some cases, excellent solubility, and a superior safety profile as it is not explosive like HOBt- and HOAt-based reagents.[4][5]

Phosphonium Salts:

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is another effective coupling reagent that forms an HOBt active ester. It is known for its high coupling efficiency and low racemization levels.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to HATU, PyAOP is the phosphonium salt counterpart that utilizes HOAt. It is particularly effective for coupling N-methylated amino acids, especially in challenging sequences.[1]

Comparative Yield Data for Sarcosine Coupling

The following table summarizes the reported performance of various coupling reagents for the acylation of sarcosine. It is important to note that yields can be highly dependent on the specific substrates, reaction conditions, and analytical methods used.

Coupling ReagentAdditiveBaseSolventReaction TimeYield (%)Reference(s)
Carbodiimides
DICOxymaPureDIEADMF1h at 0°C, then RT88[6]
EDCHOBtDIPEACH₃CN14hGood to Excellent[7]
Uronium/Aminium Salts
HBTU-DIEADMF10-30 minLess Effective for N-methylated amino acids[1][8]
HATU-DIEADMF1-4 hoursHighly Effective[1][2]
COMU-DIEADMF-High, comparable to or exceeding HATU[4][9]
Other
Triphosgene-DIPEAMeCN4.3 s (flow)74[10]

Experimental Protocol: High-Yield Coupling of Fmoc-Sarcosine using HATU

This protocol provides a general method for the efficient coupling of Fmoc-sarcosine to a resin-bound amine using HATU.

Materials:

  • Fmoc-Sar-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free amine group (e.g., Rink Amide resin)

  • Reaction vessel for solid-phase peptide synthesis

  • Shaker or agitator

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes in the reaction vessel.

    • If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Activation of Fmoc-Sarcosine:

    • In a separate vial, dissolve Fmoc-Sar-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the activated Fmoc-Sar-OH solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The extended reaction time is often necessary for N-methylated amino acids.

  • Monitoring the Coupling:

    • The standard ninhydrin test is not reliable for secondary amines like sarcosine. Use a chloranil test or a bromophenol blue test to monitor the reaction completion.

    • If the test indicates incomplete coupling, the coupling step can be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

    • The resin is now ready for the next step in the peptide synthesis.

Visualizing the Process

General Mechanism of Amide Bond Formation

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Intermediate R-CO-X (Active Intermediate) Carboxylic_Acid->Active_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Bond R-CO-N(CH3)-R' (Amide Bond) Active_Intermediate->Amide_Bond + Amine Amine R'-NH-CH3 (Sarcosine)

Caption: General mechanism of amide bond formation.

Experimental Workflow for Sarcosine Coupling

Sarcosine_Coupling_Workflow Start Start: Resin with free amine Activate Activate Fmoc-Sar-OH with HATU and DIPEA in DMF Start->Activate Couple Add activated amino acid to resin and agitate Activate->Couple Monitor Monitor completion (Chloranil or Bromophenol Blue test) Couple->Monitor Monitor->Couple Incomplete Wash Wash resin with DMF Monitor->Wash Complete End End: Resin with coupled sarcosine Wash->End

Caption: Experimental workflow for sarcosine coupling.

Conclusion

The successful incorporation of sarcosine into peptides hinges on the selection of a sufficiently potent coupling reagent to overcome the inherent steric and electronic challenges. While traditional carbodiimide-based methods may falter, modern onium salt reagents, particularly HATU and COMU, have proven to be highly effective. HATU remains a gold standard for difficult couplings, consistently delivering high yields. COMU presents a compelling alternative, offering comparable reactivity with the significant advantages of improved safety and solubility. For researchers and drug development professionals, a careful consideration of the coupling reagent's reactivity, safety profile, and cost will be crucial in designing efficient and robust synthetic routes for sarcosine-containing peptides.

References

  • Raj, G., et al. (2022). Quantitative Analysis of Sarcosine With Special Emphasis on Biosensors: A Review. Current Analytical Chemistry, 18(6), 695-707. [Link]

  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. CHIMIA International Journal for Chemistry, 74(9), 665-674. [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. [Link]

  • Luo, Y., et al. (2013). A Readily Applicable Strategy to Convert Peptides to Peptoid-based Therapeutics. PLoS ONE, 8(3), e58334. [Link]

  • El-Faham, A., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 18(12), 14747-14759. [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Link]

  • Pottorf, R. S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6031-6034. [Link]

  • Bhosle, M. R., et al. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface, 7(4), 245-255. [Link]

  • Fukuyama, T., et al. (2014). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(7), 1837-1840. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 766-778. [Link]

  • Kunz, H., & Laschat, D. (2006). Synthesis of new asparagine-based glycopeptides for future scanning tunneling microscopy investigations. ResearchGate. [Link]

  • Wipf, P., & Venkatraman, S. (1996). Comparative study of methods to couple hindered peptides. Tetrahedron Letters, 37(27), 4659-4662. [Link]

  • cbm. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. cbm. [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Conn, C. D., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments, (117), 54817. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

  • Google Patents. (2016). US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]

  • Proulx, C., et al. (2015). A Field Guide to Optimizing Peptoid Synthesis. Bioconjugate Chemistry, 26(10), 1993-2000. [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Google Patents. (2013). WO2013050617A1 - Structured polypeptides with sarcosine linkers.
  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. [Link]

  • Miller, A. W., et al. (2025). Development of a Diastereoselective Csp2–Csp3 Cross-Coupling Reaction Inspired by Macrocyclic RiPP Natural Products. Organic Letters. [Link]

  • Camarero, J. A., & Muir, T. W. (2025). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. ResearchGate. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 699-711. [Link]

Sources

Stability of Cbz protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Stability of the Cbz Protecting Group

A cornerstone in the art of chemical synthesis, particularly in the construction of peptides and complex molecules, is the strategic use of protecting groups.[1] Among these, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a foundational tool.[2] Its enduring prevalence is a testament to a unique combination of robust stability across a range of reaction conditions and its susceptibility to clean removal under specific, mild protocols.[2][3]

This guide offers an in-depth comparison of the Cbz group's stability under various reaction conditions, supported by experimental data and mechanistic insights, to assist researchers, scientists, and drug development professionals in designing robust synthetic strategies.

The Dual Nature of Cbz: Stability and Lability

The Cbz group protects amines by converting them into significantly less nucleophilic carbamates.[2] This transformation is crucial for preventing unwanted side reactions during multi-step syntheses.[4] The value of the Cbz group lies in its predictable stability profile: it is remarkably stable to basic and mildly acidic conditions, yet can be selectively cleaved under distinct reductive or strongly acidic conditions.[2][3] This predictable reactivity profile allows for its use in orthogonal protection strategies, where one protecting group can be removed without affecting others, a critical concept in modern synthesis.[2][5]

Stability Profile Under Common Reaction Conditions

The choice of any protecting group is dictated by its compatibility with downstream reaction conditions. The Cbz group offers a reliable profile, summarized below.

Catalytic Hydrogenolysis: The Premier Cleavage Method

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[6][7] This method involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[7]

  • Mechanism: The reaction proceeds via the adsorption of the Cbz-protected compound and hydrogen onto the palladium surface. The catalytic cycle involves the cleavage of the benzylic C-O bond, releasing the free amine via a transient carbamic acid, which readily decarboxylates. The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[7][8]

  • Advantages: This method is high-yielding, occurs at neutral pH, and produces clean byproducts.[7]

  • Limitations: The primary limitation is its incompatibility with other reducible functional groups within the molecule, such as alkenes, alkynes, nitro groups, and some aryl halides.[7][9] Additionally, substrates containing sulfur can poison the catalyst.[1] Safety concerns related to the handling of flammable hydrogen gas also exist.[7]

Transfer Hydrogenation: A safer alternative to using hydrogen gas involves transfer hydrogenation, where a hydrogen donor molecule like ammonium formate, formic acid, or cyclohexene is used in conjunction with the Pd/C catalyst.[7][10] This approach avoids the need for specialized hydrogenation apparatus.[7]

Acidic Conditions: A Balance of Stability and Cleavage

The Cbz group is generally stable to mildly acidic conditions, a feature that makes it orthogonal to the highly acid-labile Boc group.[2][3] However, it can be cleaved by strong acids, providing an alternative deprotection pathway when hydrogenolysis is not viable.

  • Reagents: A common and effective reagent for acidic cleavage is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[6][7] Other strong acids like trifluoroacetic acid (TFA) can also cleave the Cbz group, although harsher conditions may be required.[8][11] Lewis acids, such as AlCl₃ in hexafluoroisopropanol (HFIP), have also been shown to remove Cbz groups selectively.[6]

  • Mechanism: Cleavage in HBr/AcOH is thought to proceed via an SN2 mechanism. The carbamate oxygen is protonated, and the bromide ion attacks the benzylic carbon, leading to the formation of benzyl bromide, carbon dioxide, and the protonated amine.[8]

  • Considerations: This method is advantageous for substrates with functional groups sensitive to reduction.[7] However, the harsh acidic conditions may not be suitable for all molecules, particularly those with other acid-sensitive protecting groups.[8]

Basic Conditions: A Pillar of Stability

A key advantage of the Cbz group is its exceptional stability under basic conditions.[3] It is resistant to cleavage by common bases such as sodium hydroxide, sodium carbonate, and amines like piperidine.[5][6] This stability is a cornerstone of its utility, allowing for deprotection of other groups, like the base-labile Fmoc group, while the Cbz-protected amine remains intact.[5] While generally stable, some specific instances of base-mediated Cbz cleavage have been reported under forcing conditions or with specific substrates.[6]

Oxidative and Reductive Conditions

Beyond catalytic hydrogenolysis, the stability of the Cbz group to other redox reagents is a critical consideration.

  • Oxidizing Agents: The Cbz group is generally stable to many common oxidizing agents used in organic synthesis.

  • Reducing Agents: While susceptible to catalytic hydrogenation, the Cbz group is stable to some other reducing agents. For instance, methods using sodium borohydride (NaBH₄) in combination with a palladium catalyst can effect deprotection by generating hydrogen in situ.[6] However, it is generally stable to reagents like sodium borohydride alone under standard conditions. Dissolving metal reductions, such as sodium in liquid ammonia (Na/NH₃), can also cleave the Cbz group.

Comparative Stability: Cbz vs. Boc and Fmoc

The utility of a protecting group is best understood in comparison to its alternatives. The orthogonality of Cbz, Boc, and Fmoc groups is fundamental to modern peptide synthesis.[2][5]

Protecting GroupPrimary Cleavage ConditionStability Profile
Cbz Catalytic Hydrogenolysis (H₂, Pd/C)[5]Stable to mild acid and strong base.[5]
Boc Strong Acid (e.g., TFA, HCl)[5]Stable to base and hydrogenolysis.[5]
Fmoc Base (e.g., 20% Piperidine in DMF)[5]Stable to acid and hydrogenolysis (though some reactivity is noted).[5][12]

This orthogonality allows for the selective deprotection of one type of group while the others remain, enabling the synthesis of complex, multifunctional molecules.[4][5]

Experimental Protocols

The following are representative, detailed protocols for the protection and deprotection of amines using the Cbz group.

Protocol 1: Cbz Protection of an Amine (Schotten-Baumann Conditions)

This protocol describes a typical procedure for the protection of an amino acid.

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a similar aqueous base in a flask, and cool the mixture in an ice bath (0-5 °C).[2]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise. Ensure the temperature is maintained below 5 °C during the addition.[2] The pH should be controlled between 8 and 10 to prevent Cbz-Cl decomposition and minimize racemization.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl.[2] The Cbz-protected product will precipitate or can be extracted with an organic solvent like ethyl acetate.[2]

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[2]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common method for Cbz group removal.

  • Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction flask.[2][7]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.[2][7]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.[2] Stir the reaction vigorously under a hydrogen atmosphere (typically 1 atm, e.g., from a balloon) at room temperature.[2]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet during handling.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The byproducts, toluene and CO₂, are volatile and are removed during this step, yielding the deprotected amine.[2]

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

This protocol is an alternative for substrates incompatible with hydrogenolysis.

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[7]

  • Reagent Addition: Add a 33% solution of hydrobromic acid in acetic acid (33% HBr/AcOH).[7]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 2 to 16 hours, depending on the substrate.[7]

  • Isolation: The product can often be isolated by precipitation upon the addition of diethyl ether, followed by filtration. Alternatively, an aqueous work-up with neutralization may be necessary.[7]

Mechanistic Diagrams & Workflows

Visualizing the chemical transformations and experimental setups provides a clearer understanding of the processes involved.

Cbz Protection of an Amine

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine R-NH₂ (Amine) Attack Nucleophilic Attack Amine->Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Attack Base Base (e.g., Na₂CO₃) Deprotonation HCl Neutralization Base->Deprotonation Attack->Deprotonation Generates HCl CbzAmine R-NH-Cbz (Protected Amine) Attack->CbzAmine Forms carbamate Salt Base·HCl Deprotonation->Salt

Caption: Workflow for Cbz protection of an amine.

Mechanism of Cbz Deprotection by Hydrogenolysis

G CbzAmine R-NH-Cbz Adsorption Adsorption onto Catalyst Surface CbzAmine->Adsorption Catalyst H₂ + Pd/C Catalyst->Adsorption Cleavage Cleavage of Benzyl C-O Bond Adsorption->Cleavage CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) Cleavage->CarbamicAcid Decarboxylation Spontaneous Decarboxylation CarbamicAcid->Decarboxylation Products R-NH₂ (Amine) + CO₂ + Toluene Decarboxylation->Products

Caption: Mechanism of catalytic hydrogenolysis for Cbz deprotection.

Mechanism of Cbz Deprotection by HBr/AcOH

G CbzAmine R-NH-Cbz Protonation Protonation of Carbamate Oxygen CbzAmine->Protonation HBr HBr / AcOH HBr->Protonation Attack SN2 Attack by Br⁻ on Benzylic Carbon Protonation->Attack TransitionState Transition State Attack->TransitionState Products R-NH₃⁺Br⁻ + CO₂ + Benzyl Bromide TransitionState->Products

Caption: Acid-mediated Cbz cleavage mechanism with HBr.

Conclusion

The Carboxybenzyl (Cbz) group remains an indispensable tool in organic synthesis due to its well-defined stability and versatile deprotection pathways. Its robustness to basic and mildly acidic conditions, combined with its lability to catalytic hydrogenolysis and strong acids, provides chemists with a high degree of control and flexibility. By understanding the nuances of its stability and the mechanisms of its removal, researchers can confidently incorporate the Cbz group into complex synthetic routes, paving the way for discoveries in medicine and materials science.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Available from: [Link]

  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012). Taylor & Francis Online. Available from: [Link]

  • A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). ResearchGate. Available from: [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Available from: [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. Available from: [Link]

  • Cbz Deprotection (H2 + Pd/C). (n.d.). Common Organic Chemistry. Available from: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Available from: [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed. Available from: [Link]

  • Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter. Available from: [Link]

  • Protecting groups in organic synthesis?!. (2018). Reddit. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Available from: [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. Available from: [Link]

  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. (n.d.). ResearchGate. Available from: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Available from: [Link]

  • Cbz Protection - Common Conditions. (n.d.). Common Organic Chemistry. Available from: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. Available from: [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. (2023). ResearchGate. Available from: [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • To Deprotect and Serve. (2023). Scientific Update. Available from: [Link]

  • Protecting Groups. (n.d.). Available from: [Link]

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021). YouTube. Available from: [Link]

  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Available from: [Link]

Sources

A Comparative Guide to Cbz Deprotection: Hydrogenolysis vs. Acid-Mediated Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a stalwart protecting group for amines in organic synthesis, prized for its stability and versatile removal options.[1][2] Its strategic application is particularly crucial in the multi-step synthesis of complex molecules like peptides and pharmaceuticals, where selective deprotection is paramount.[3][4] This guide provides an in-depth comparison of the two most common methods for Cbz group removal: catalytic hydrogenolysis and acid-mediated cleavage. Understanding the nuances, advantages, and limitations of each technique is essential for designing robust and efficient synthetic routes.

The Role of the Cbz Group in Synthesis

Introduced by Leonidas Zervas in the 1930s, the Cbz group revolutionized peptide synthesis by offering a reliable method to temporarily mask the nucleophilicity of amines.[1][5] Amines are protected as carbamates, which are generally stable to a wide range of reaction conditions.[6] The choice of deprotection method is a critical decision, dictated by the presence of other functional groups in the molecule and the overall synthetic strategy.[1] The principle of orthogonality, the ability to selectively remove one protecting group in the presence of others, is a cornerstone of modern synthesis, and the Cbz group plays a key role in many orthogonal protection schemes.[3][5]

Mechanistic Overview

A fundamental understanding of the reaction mechanisms is crucial for predicting outcomes, troubleshooting reactions, and selecting the appropriate deprotection strategy.

Catalytic Hydrogenolysis

This is the most frequently employed method for Cbz deprotection due to its mild, neutral reaction conditions and the formation of clean byproducts (toluene and carbon dioxide).[1][5] The reaction involves the cleavage of the benzyl C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1]

The process can be broken down into the following key steps:

  • Adsorption: Both the Cbz-protected amine and hydrogen gas adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, generating reactive hydrogen atoms.

  • Hydrogenolysis: The hydrogen atoms attack the benzylic C-O bond, leading to its cleavage.

  • Product Formation: This cleavage results in the formation of an unstable carbamic acid intermediate and toluene.

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[5]

Hydrogenolysis_Mechanism cluster_catalyst Pd/C Catalyst Surface cluster_reaction Reaction cluster_products Final Products H2 H₂ Pd Pd Catalyst H2->Pd Adsorption & Activation Activated_H Activated H* Pd->Activated_H Cbz_Substrate R-NH-Cbz Cbz_Substrate->Pd Adsorption Cleavage C-O Bond Cleavage Cbz_Substrate->Cleavage Hydrogenolysis Activated_H->Cleavage Carbamic_Acid R-NH-COOH (Carbamic Acid) Cleavage->Carbamic_Acid Toluene Toluene Cleavage->Toluene Amine R-NH₂ (Deprotected Amine) Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Acid_Cleavage_Mechanism cluster_reaction Reaction in Acetic Acid cluster_products Final Products Cbz_Substrate R-NH-Cbz Protonated_Cbz Protonated Cbz Intermediate Cbz_Substrate->Protonated_Cbz Protonation HBr HBr HBr->Protonated_Cbz SN2_Attack Sₙ2 Attack by Br⁻ Protonated_Cbz->SN2_Attack Carbamic_Acid R-NH-COOH (Carbamic Acid) SN2_Attack->Carbamic_Acid Benzyl_Bromide Benzyl Bromide SN2_Attack->Benzyl_Bromide Amine R-NH₂ (Deprotected Amine) Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection via acid-mediated cleavage.

Lewis acids, such as aluminum chloride in hexafluoroisopropanol (HFIP), have also been shown to effectively cleave the Cbz group under mild conditions. [7]

Performance Comparison: Hydrogenolysis vs. Acid-Mediated Cleavage

The choice between these two methods is highly dependent on the specific substrate and the desired outcome. The following table summarizes the key performance characteristics based on experimental observations.

FeatureCatalytic HydrogenolysisAcid-Mediated Cleavage (e.g., HBr/AcOH)
Reagents H₂, Pd/C (or other catalysts like Pd/BaSO₄); Transfer agents: Ammonium formate, formic acid, NaBH₄ [1][8]HBr in Acetic Acid, HCl, Lewis Acids (e.g., AlCl₃/HFIP) [1][9][7]
Conditions Neutral pH, room temperature to mild heating (e.g., 40-60 °C) [5][10]Strongly acidic, room temperature [1]
Advantages - Very mild and high-yielding- Clean byproducts (toluene, CO₂)- Catalyst can be filtered off [1]- Tolerant of reducible functional groups (alkenes, alkynes, nitro groups, aryl halides)- Often faster reaction times [1][10]
Limitations - Incompatible with reducible functional groups- Potential for catalyst poisoning- Safety concerns with H₂ gas [1][10]- Incompatible with acid-sensitive functional groups- Harsh conditions can lead to side reactions (e.g., acetylation)- Corrosive reagents [10]
Chemoselectivity High for Cbz group, but will also reduce other susceptible groups. [10]Can be highly selective for Cbz in the presence of reducible groups. [7]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for both deprotection techniques are presented below.

Protocol 1: Cbz Deprotection via Catalytic Hydrogenation

This protocol is a general procedure for the hydrogenolytic cleavage of a Cbz group using hydrogen gas and palladium on carbon. [1] Materials:

  • Cbz-protected amine

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol. [1]2. Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. [1]3. Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen, using either a balloon or a hydrogenation apparatus. [1]4. Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [1]5. Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. [1]6. Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be achieved by crystallization or chromatography if necessary. [1]

Hydrogenation_Workflow Start Start: Cbz-Protected Amine Dissolve Dissolve in Methanol Start->Dissolve Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Hydrogenate Introduce H₂ Atmosphere Add_Catalyst->Hydrogenate Stir Stir at Room Temperature Hydrogenate->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate End End: Deprotected Amine Concentrate->End

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Cbz Deprotection via Acid-Mediated Cleavage with HBr/AcOH

This protocol describes the removal of a Cbz group using a solution of hydrogen bromide in acetic acid. [1] Materials:

  • Cbz-protected compound

  • Glacial acetic acid

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid. [1]2. Reagent Addition: Add the solution of 33% HBr in acetic acid. [1]3. Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction by TLC or LC-MS. [1]4. Isolation: Upon completion, precipitate the product by adding diethyl ether and collect the solid by filtration. Alternatively, perform an aqueous work-up with neutralization of the acid followed by extraction. [1]

Acid_Cleavage_Workflow Start Start: Cbz-Protected Compound Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Add_Reagent Add 33% HBr in Acetic Acid Dissolve->Add_Reagent Stir Stir at Room Temperature (2-16 h) Add_Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Isolate Isolate Product Monitor->Isolate Reaction Complete Precipitate Precipitate with Ether & Filter Isolate->Precipitate Workup Aqueous Work-up & Extraction Isolate->Workup End End: Deprotected Amine Salt Precipitate->End Workup->End

Caption: Experimental workflow for acid-mediated cleavage.

Conclusion

The selection of a Cbz deprotection method is a critical decision in the design of a synthetic route. Catalytic hydrogenolysis stands out as the preferred method due to its mildness and clean reaction profile, making it ideal for sensitive substrates that can tolerate reductive conditions. [1]However, when the molecule contains functionalities incompatible with hydrogenation, acid-mediated cleavage provides a robust and effective alternative. [1][11]A thorough understanding of the substrate's functionalities and the mechanistic nuances of each method will empower researchers, scientists, and drug development professionals to make informed decisions, leading to successful and efficient syntheses.

References

  • Benchchem. A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review.
  • Various Authors. (2018). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Benchchem. Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
  • Slideshare. Protection for amino group and amino acid.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Benchchem.
  • Pore, V. S., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
  • Technical Disclosure Commons. (2025).
  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
  • A. Wagner, et al. (2019).

Sources

A Comparative Guide to the Purity Analysis of Crude Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of each compound is of paramount importance. This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of crude Benzyl (2-(methylamino)-2-oxoethyl)carbamate, a key building block in various drug development programs. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for quality control and process optimization.

The Synthetic Landscape and Potential Impurities

The purity profile of a synthesized compound is intrinsically linked to its manufacturing process. A common and efficient route to Benzyl (2-(methylamino)-2-oxoethyl)carbamate involves the coupling of N-(Benzyloxycarbonyl)glycine with methylamine. This reaction, while generally high-yielding, can introduce a spectrum of impurities that must be diligently identified and quantified.

Plausible Synthetic Route:

cluster_reactants Starting Materials cluster_reagents Reagents cluster_products Products N-(Benzyloxycarbonyl)glycine N-(Benzyloxycarbonyl)glycine Reaction Reaction N-(Benzyloxycarbonyl)glycine->Reaction Methylamine Methylamine Methylamine->Reaction Coupling Agent (e.g., DCC, HOBt) Coupling Agent (e.g., DCC, HOBt) Coupling Agent (e.g., DCC, HOBt)->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction Benzyl (2-(methylamino)-2-oxoethyl)carbamate Benzyl (2-(methylamino)-2-oxoethyl)carbamate Reaction->Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Caption: Plausible synthetic route for Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Understanding this synthesis allows us to anticipate potential process-related impurities:

  • Unreacted Starting Materials: Residual N-(Benzyloxycarbonyl)glycine and methylamine.

  • Reagent-Related Impurities: Benzyl chloroformate (a precursor to N-(Benzyloxycarbonyl)glycine), benzyl alcohol (from hydrolysis of benzyl chloroformate), and dibenzyl carbonate (a byproduct of benzyl chloroformate reaction).[1][2]

  • Side-Reaction Byproducts: Di- and tri-peptide impurities from the self-coupling of N-(Benzyloxycarbonyl)glycine.

  • Degradation Products: Hydrolysis of the carbamate or amide bond can lead to the formation of various degradation products.

A Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination is a critical decision, influenced by factors such as the nature of the impurities, required sensitivity, and the desired level of structural information. This section provides a head-to-head comparison of the most relevant techniques for the analysis of crude Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds like carbamates.[3][4][5] Its versatility in column chemistry and detection methods makes it a powerful tool for separating and quantifying the target compound and its impurities.

Strengths:

  • High Resolution: Capable of separating structurally similar impurities.

  • Versatility: A wide array of stationary and mobile phases can be employed to optimize separation.

  • Quantitative Accuracy: With proper validation, HPLC provides highly accurate and precise quantification.

Limitations:

  • Requires Reference Standards: Accurate quantification of impurities typically requires certified reference standards, which may not always be available for novel impurities.

  • Limited Structural Information: While retention time provides an indication of a compound's identity, it does not offer definitive structural elucidation without coupling to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile compounds. However, the thermal lability of many carbamates presents a significant challenge.[3]

Strengths:

  • High Sensitivity: Excellent for detecting trace-level impurities.

  • Definitive Identification: The mass spectrum provides a molecular fingerprint, allowing for confident identification of known and unknown compounds by matching against spectral libraries.

Limitations:

  • Thermal Degradation: Carbamates can degrade in the high temperatures of the GC inlet, leading to inaccurate quantification and the potential for misidentification of degradation products as actual impurities.[3] Strategies to mitigate this include the use of derivatization or fast GC techniques with cold on-column injection.

  • Limited to Volatile Compounds: Not suitable for non-volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary ratio method for the absolute purity determination of organic molecules without the need for a specific reference standard of the analyte.[6][7][8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate measure of purity.[7]

Strengths:

  • Absolute Quantification: Purity can be determined using a certified internal standard of a different, structurally unrelated compound.[6][10]

  • Structural Information: Provides detailed structural information about the main compound and any NMR-active impurities.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Compared to chromatographic methods, qNMR is less sensitive for detecting very low-level impurities.

  • Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

  • NMR-Silent Impurities: Impurities that do not contain the nucleus being observed (e.g., inorganic salts) will not be detected.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample. It serves as a fundamental check of a compound's empirical formula and can indicate the presence of inorganic impurities or residual solvents. The International Council for Harmonisation (ICH) Q3D guidelines and the United States Pharmacopeia (USP) chapters <232> and <233> provide a framework for controlling elemental impurities in pharmaceutical products.[11]

Strengths:

  • Fundamental Purity Check: Confirms the elemental composition of the bulk material.

  • Detects Inorganic Impurities: Can identify the presence of non-carbon-containing impurities.

Limitations:

  • Non-specific: Does not provide information about the nature of organic impurities.

  • Insensitive to Isomers: Cannot distinguish between isomers as they have the same elemental composition.

Comparative Data Summary

Analytical TechniquePrincipleDetectable ImpuritiesStrengthsLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Unreacted starting materials, side-reaction byproducts, degradation products.High resolution, versatility, quantitative accuracy.Requires reference standards, limited structural information.
GC-MS Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Volatile starting materials, reagents, and byproducts.High sensitivity, definitive identification.Thermal degradation of carbamates, limited to volatile compounds.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.NMR-active organic impurities.Absolute quantification, provides structural information, non-destructive.Lower sensitivity, potential for signal overlap, does not detect NMR-silent impurities.
Elemental Analysis Combustion of the sample and quantification of the resulting gases.Inorganic impurities, compounds with different elemental compositions.Fundamental purity check, detects inorganic impurities.Non-specific for organic impurities, insensitive to isomers.

Experimental Protocols

The following protocols are provided as a starting point for the purity analysis of crude Benzyl (2-(methylamino)-2-oxoethyl)carbamate and should be validated according to ICH Q2(R1) guidelines.[12][13][14][15]

HPLC Method for Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Sample Weigh Sample Dissolve in Diluent Dissolve in Diluent Weigh Sample->Dissolve in Diluent Filter Filter Dissolve in Diluent->Filter Inject Sample Inject Sample Filter->Inject Sample Separation on C18 Column Separation on C18 Column Inject Sample->Separation on C18 Column UV Detection UV Detection Separation on C18 Column->UV Detection Integrate Peaks Integrate Peaks UV Detection->Integrate Peaks Calculate % Purity Calculate % Purity Integrate Peaks->Calculate % Purity

Caption: Workflow for HPLC purity analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Deionized water with 0.1% trifluoroacetic acid (TFA).

    • B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

qNMR Method for Absolute Purity Determination

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Accurately weigh Internal Standard Accurately weigh Internal Standard Accurately weigh Crude Sample Accurately weigh Crude Sample Accurately weigh Internal Standard->Accurately weigh Crude Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Accurately weigh Crude Sample->Dissolve in Deuterated Solvent Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Dissolve in Deuterated Solvent->Acquire 1H NMR Spectrum Process Spectrum (Phasing, Baseline Correction) Process Spectrum (Phasing, Baseline Correction) Acquire 1H NMR Spectrum->Process Spectrum (Phasing, Baseline Correction) Integrate Analyte and Standard Peaks Integrate Analyte and Standard Peaks Process Spectrum (Phasing, Baseline Correction)->Integrate Analyte and Standard Peaks Calculate Absolute Purity Calculate Absolute Purity Integrate Analyte and Standard Peaks->Calculate Absolute Purity

Caption: Workflow for qNMR absolute purity determination.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with high purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

  • Solvent: A suitable deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard into an NMR tube.

    • Accurately weigh a known amount of the crude Benzyl (2-(methylamino)-2-oxoethyl)carbamate into the same NMR tube.

    • Add a known volume of the deuterated solvent and ensure complete dissolution.

  • NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion

The purity analysis of crude Benzyl (2-(methylamino)-2-oxoethyl)carbamate requires a multi-faceted approach. HPLC offers a robust and versatile method for routine quality control and the quantification of known impurities. GC-MS, while challenged by the thermal lability of carbamates, provides unparalleled sensitivity and identification capabilities for volatile impurities when appropriate techniques are employed. For definitive and absolute purity assessment, particularly when reference standards for all impurities are not available, qNMR stands out as an indispensable tool, providing both quantitative and structural information. Elemental analysis serves as a fundamental, albeit non-specific, confirmation of the bulk sample's composition.

For drug development professionals, a combination of these techniques provides a comprehensive and self-validating system for purity assessment. An initial screen by HPLC can identify the impurity profile, followed by LC-MS for the identification of unknown peaks. qNMR can then be used to determine the absolute purity of the main component, and elemental analysis can confirm the elemental composition. This integrated approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • Reading Scientific Services Ltd. qNMR: A powerful tool for purity determination. Available from: [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • Purity by Absolute qNMR Instructions. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. 2010;53(3):389-400. Available from: [Link]

  • Pauli, G.F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014;57(22):9220-9231. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Onuska, F.I., et al. High-performance liquid chromatographic/mass spectrometric and high-performance liquid chromatographic/tandem mass spectrometric analysis of carbamate pesticides. Journal of Chromatography A. 1987;391:169-181. Available from: [Link]

  • Wang, L., et al. A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. Food Science. 2015;36(16):263-267. Available from: [Link]

  • ResearchGate. Comparative study between the published analysis methods for carbamates. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Zhong, L., et al. Comparison of UPLC-MS/MS and HPLC for determination of 10 carbamate pesticide residues of tea. Journal of Tea Science. 2012;32(4):355-361. Available from: [Link]

  • ResearchGate. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Available from: [Link]

  • Wikipedia. Benzyl chloroformate. Available from: [Link]

  • PrepChem.com. Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine. Available from: [Link]

  • Sivets, G.G. Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. 2025. Available from: [Link]

  • PubChem. Benzyl chloroformate. Available from: [Link]

  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. 2015;92:91-102. Available from: [Link]

  • PrepChem.com. Synthesis of N-benzyloxycarbonyl-L-phenylalanine methylamide. Available from: [Link]

  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from: [Link]

Sources

A Comparative Guide to Peptide Synthesis Strategies: The Impact of Cbz, Boc, and Fmoc Protecting Groups on the Biological Activity of Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biologically active peptides is a cornerstone of modern drug discovery and biochemical research. The ability to construct these complex molecules with high fidelity is paramount, as even minor impurities or structural modifications can drastically alter their therapeutic efficacy and biological function. The choice of a chemical strategy, particularly the α-amino protecting group, dictates the reaction conditions, potential side reactions, and ultimately, the purity and integrity of the final peptide.

This guide provides an in-depth comparison of three seminal protecting groups that have defined the field of peptide synthesis: the classic Carboxybenzyl (Cbz) group, the robust tert-Butoxycarbonyl (Boc) group, and the modern gold standard, 9-Fluorenylmethyloxycarbonyl (Fmoc). We will explore the causality behind experimental choices for each strategy and analyze how these decisions can influence the biological activity of the resulting peptides, supported by established protocols and data.

The Foundation of Control: Understanding α-Amino Protecting Groups

The primary challenge in peptide synthesis is controlling the inherent reactivity of amino acids to ensure they link in a predetermined sequence. Protecting groups act as temporary masks for the nucleophilic amino group, preventing uncontrolled polymerization and allowing for the stepwise, directional assembly of the peptide chain.[1][] The key to any successful synthesis lies in the stability of the protecting group during coupling and its clean, efficient removal under conditions that do not harm the growing peptide.

The Carboxybenzyl (Cbz) Group: The Genesis of Modern Peptide Synthesis

Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz (or Z) group was a revolutionary innovation that enabled the first-ever controlled synthesis of peptides.[3][4]

  • Chemistry and Strategy: The Cbz group is a carbamate installed by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[4] Its primary removal method is catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which cleaves the benzyl group to yield the free amine, with toluene and carbon dioxide as the only byproducts.[3][5] This clean deprotection is a significant advantage. However, hydrogenolysis is incompatible with peptides containing sulfur (cysteine, methionine) or other easily reducible functional groups.[1] For such cases, harsh acidic conditions like hydrogen bromide in acetic acid are required, which can compromise peptide integrity.[3][6] Due to these limitations, the Cbz group is now used primarily in solution-phase synthesis, often for creating smaller peptide fragments.[7]

The tert-Butoxycarbonyl (Boc) Group: The Workhorse of Early SPPS

The Boc group was central to Bruce Merrifield's Nobel Prize-winning development of Solid-Phase Peptide Synthesis (SPPS). This strategy involves building the peptide on an insoluble resin support, simplifying purification by allowing reagents and byproducts to be washed away after each step.

  • Chemistry and Strategy: The Boc group is highly sensitive to acid and is typically removed using trifluoroacetic acid (TFA).[1][5] In the classic Boc-SPPS approach, side-chain protecting groups are often benzyl-based. The final step involves cleaving the completed peptide from the resin and removing all side-chain protection simultaneously using highly corrosive and hazardous anhydrous hydrogen fluoride (HF).[1]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Modern Standard for SPPS

The Fmoc strategy has become the dominant method for SPPS due to its milder conditions and superior orthogonality.[][8]

  • Chemistry and Strategy: The Fmoc group is exceptionally base-labile and is cleaved using a solution of a secondary amine, typically 20% piperidine in a solvent like dimethylformamide (DMF).[1][5] This deprotection is fast and efficient. The key advantage is its orthogonality with acid-labile side-chain protecting groups (e.g., t-Butyl based). This allows the temporary N-terminal Fmoc group to be removed repeatedly without affecting the permanent side-chain protection. The final cleavage from the resin and removal of side-chain groups is accomplished with a much milder TFA "cocktail," which is far less destructive than the HF used in Boc synthesis.[1][8]

Comparative Analysis: Linking Synthesis Strategy to Biological Activity

The biological activity of a peptide is inextricably linked to its primary sequence and three-dimensional structure. Therefore, the success of a synthesis is not merely measured by yield, but by the purity and structural fidelity of the final product. The choice of protecting group strategy is a critical determinant of this outcome.

FeatureCarboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Primary Synthesis Phase Solution-PhaseSolid-Phase (SPPS)Solid-Phase (SPPS)
Nα-Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH)[1][6]Strong Acid (e.g., TFA)[1]Base (e.g., 20% Piperidine in DMF)[1]
Final Cleavage Condition N/A (cleaved each step)Strong, hazardous acid (Anhydrous HF)[1]Moderate acid (TFA cocktail)[1]
Key Advantages Clean deprotection byproducts (H₂/Pd); Stable to a wide range of conditions.[3]Robust and well-established methodology.Orthogonal to acid-labile side-chain groups; Milder final cleavage preserves sensitive residues; Automation-friendly.[1][][8]
Potential Limitations Incompatible with sulfur-containing or reducible residues; Not suited for automated SPPS.[1][7]Harsh final cleavage with HF can degrade sensitive peptides; Repeated acid exposure can cause side reactions (e.g., t-butylation).[5][8]Diketopiperazine formation at dipeptide stage; Base-catalyzed side reactions (e.g., aspartimide formation) possible.[1]
The Critical Impact of Purity and Side Reactions
  • Boc Strategy: Repeated exposure to TFA for deprotection can lead to the formation of electrophilic t-butyl cations. These can alkylate sensitive residues like tryptophan and cysteine, creating modified peptides with altered activity. While scavengers are used to mitigate this, the risk remains.[5]

  • Fmoc Strategy: The milder, base-labile nature of Fmoc deprotection avoids these acid-driven side reactions. This generally leads to a cleaner crude product, especially for long or complex peptides containing sensitive amino acids.[8] This higher fidelity is crucial for ensuring that the observed biological effect is solely attributable to the intended peptide sequence.

Preservation of Peptide Integrity During Final Cleavage

The final step, where the peptide is cleaved from the resin and all side-chain protecting groups are removed, is arguably the most critical. The harshness of this step can directly affect the structural integrity of the peptide.

The use of anhydrous HF in the Boc/Bzl strategy can cleave or modify post-translational modifications like phosphorylation and glycosylation, which are often essential for biological function.[8] In contrast, the milder TFA cleavage used in the Fmoc/tBu strategy is compatible with many of these sensitive modifications, making it the method of choice for synthesizing complex, biologically relevant peptides.[8] Preserving these delicate structures is paramount, as their presence is often the very basis of the peptide's biological activity.

Experimental Workflows & Protocols

The choice of synthesis strategy dictates the entire laboratory workflow. Below are diagrams illustrating the concept of orthogonality and the standard cycle for Fmoc-SPPS, the most prevalent method for producing bioactive peptides today.

Orthogonal_Protection cluster_Peptide Fully Protected Peptide on Resin Peptide Fmoc-NH-CHR1-CO-...-Lys(Boc)-...-Cys(Trt)-...-CO-Resin Piperidine Piperidine (Base) Piperidine->Peptide Removes Fmoc TFA TFA (Acid) TFA->Peptide Removes Boc, Trt, & Cleaves from Resin Cbz Cbz-Protected Fragment Hydrogenolysis H₂ / Pd-C Hydrogenolysis->Cbz Removes Cbz Fmoc_SPPS_Workflow start Start: Resin with Linker deprotection 1. Deprotection Remove Fmoc group with 20% Piperidine in DMF start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Add Fmoc-AA-OH, Activator (e.g., HATU), and Base (e.g., DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next cycle cleavage Final Cleavage Treat with TFA cocktail to cleave from resin & remove side-chain protection repeat->cleavage Final cycle end Purified Bioactive Peptide cleavage->end

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: General Fmoc-SPPS Deprotection and Coupling Cycle

This protocol describes a single cycle of amino acid addition. The process is repeated until the full peptide sequence is assembled.

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. This removes the N-terminal Fmoc group, exposing a free amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent like HATU (0.95 eq.) and a base like DIPEA (2 eq.) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 30-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 2: General Antimicrobial Peptide Bioactivity Assay (MIC)

The Minimum Inhibitory Concentration (MIC) assay is a standard method to determine the antimicrobial activity of a synthetic peptide. [9]

  • Peptide Preparation: Dissolve the purified synthetic peptide in sterile, nuclease-free water or a suitable buffer to create a stock solution (e.g., 1 mg/mL).

  • Bacterial Culture: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a colony of the target bacterium (e.g., E. coli) and grow to the mid-logarithmic phase.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the broth medium to achieve a range of desired final concentrations (e.g., 200 µg/mL down to <1 µg/mL).

    • Include a positive control (a known antibiotic like streptomycin) and a negative control (broth only, no peptide).

  • Inoculation: Dilute the mid-log phase bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth. [9]

Conclusion

While all three protecting group strategies—Cbz, Boc, and Fmoc—have been instrumental in advancing the field of chemical biology, their impact on the final biological activity of a synthetic peptide is not equivalent. The choice of synthesis route is a critical experimental parameter that directly influences product purity and structural integrity.

  • The Cbz group , while historically significant, is largely confined to specific applications in solution-phase synthesis and is less practical for creating the complex, sensitive peptides often required for modern biological studies.

  • The Boc strategy is robust but relies on harsh acid treatments for both deprotection and final cleavage, posing a significant risk of side reactions and degradation of the target peptide.

  • The Fmoc strategy has emerged as the predominant method for synthesizing bioactive peptides. Its use of mild, orthogonal deprotection and cleavage conditions maximizes the likelihood of obtaining a final product with high purity and full structural integrity. [8] For researchers and drug development professionals, the implication is clear: the biological activity of a synthetic peptide is only as reliable as the quality of the synthesis. By selecting a strategy, like Fmoc-SPPS, that minimizes harsh conditions and potential side reactions, scientists can have greater confidence that their experimental results reflect the true biological function of the intended molecule.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (Date not available). [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (Date not available). [Link]

  • Synthetic Biology and Computer-Based Frameworks for Antimicrobial Peptide Discovery. (Date not available). PMC - PubMed Central - NIH. [Link]

  • Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. (2016). Journal of Chemical Education. [Link]

  • Peptide Synthesis and Protecting Groups. (2025). Coconote. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate. [Link]

  • Bioactivity of synthetic peptides. (Date not available). ResearchGate. [Link]

  • Lecture 8 : Peptide synthesis (continued): Protection, coupling and deprotection methods. (2020). YouTube. [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (Date not available). [Link]

  • A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. (2024). ACS Applied Materials & Interfaces. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). [Link]

  • Synthesis and characterization of novel α-monomers of peptide nucleic acid. (Date not available). Redalyc. [Link]

  • Green Chemistry. (2017). GREENTECH. [Link]

  • Peptide synthesis: Protecting groups for amine and carboxyl functionality. (2020). YouTube. [Link]

  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. (Date not available). PMC - NIH. [Link]

  • Manufacturing of peptides exhibiting biological activity. (Date not available). PMC - PubMed Central - NIH. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (Date not available). PMC - NIH. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, providing you with a self-validating system for waste management.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

Based on data from analogous compounds such as Benzyl (2-(ethylamino)-2-oxoethyl)carbamate and Benzyl N-(2-aminoethyl)carbamate hydrochloride, the primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

Given these potential hazards, direct disposal into standard waste streams or sanitary sewers is strictly prohibited. Improper disposal can lead to contamination of soil and groundwater.[4] The recommended and most effective method for the disposal of carbamate-containing compounds is incineration by a licensed hazardous waste disposal facility.[1] This method ensures the complete thermal destruction of the molecule, mitigating its potential environmental and health impacts.

Table 1: Hazard and Disposal Summary for Benzyl (2-(methylamino)-2-oxoethyl)carbamate (Inferred from Related Carbamates)

PropertyValue/InformationHazard ClassDisposal Consideration
Chemical Family Carbamate EsterIrritant, Potential ToxinIncineration
Physical Form Likely a solidN/AHandle as solid hazardous waste
Toxicity Carbamates can be toxic[1]ToxicDo not dispose of in standard trash
Solubility Likely soluble in some organic solvents and potentially in waterN/AAqueous and organic solutions must be collected as hazardous waste
Procedural Workflow for Disposal

The following protocol provides a systematic approach to the safe disposal of Benzyl (2-(methylamino)-2-oxoethyl)carbamate. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Segregate Waste: Solid vs. Liquid A->B Safety First C 3. Select Appropriate Waste Container B->C Proper Containment D 4. Label Container Accurately C->D Clear Identification E 5. Store Waste Container Safely D->E Secure Interim Storage F 6. Arrange for Professional Disposal E->F Final Disposition

Caption: Disposal workflow for Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

  • Waste Segregation:

    • Solid Waste: Collect any solid Benzyl (2-(methylamino)-2-oxoethyl)carbamate waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated hazardous waste container.

    • Liquid Waste: If the compound is in a solution, it must be collected in a separate, clearly labeled hazardous waste container. Do not mix aqueous solutions with organic solvent waste unless permitted by your institution's waste management guidelines.[1]

  • Waste Container Selection:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is generally suitable for both solid and liquid carbamate waste.

    • The container must have a secure, leak-proof lid to prevent spills and the release of vapors.

  • Labeling: Accurate and thorough labeling is a critical safety and regulatory requirement. The label on the hazardous waste container must include:

    • The full chemical name: "Benzyl (2-(methylamino)-2-oxoethyl)carbamate"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a secondary containment bin to prevent the spread of material in case of a leak.

    • The storage location should be away from incompatible chemicals, particularly strong oxidizing agents and strong acids.[8]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]

    • Never attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[6]

    • All disposal activities must be documented in your laboratory's waste log in accordance with your institution's policies and local regulations.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert others in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment: Prevent the spill from spreading. For solid spills, carefully sweep or vacuum the material into a hazardous waste container.[6] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.[6]

  • Cleanup: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.

  • Documentation: Report the spill to your laboratory supervisor and EHS department, and document the incident according to your institution's protocols.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide. Benchchem.

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011-06-13). U.S. Environmental Protection Agency.

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. U.S. Environmental Protection Agency.

  • Benzyl (2-(ethylamino)-2-oxoethyl)carbamate Safety Data Sheet. AK Scientific, Inc.

  • Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List. (February 1995). U.S. Environmental Protection Agency.

  • Hazardous Waste Management System: Carbamate Production, Identification and Listing of Hazardous Waste. (1995-08-14). Federal Register, Volume 60 Issue 156.

  • Reportable Quantity Adjustments for Carbamates and Carbamate-Related Hazardous Waste Streams; Reportable Quantity Adjustment for Inorganic Chemical Manufacturing Process Waste (K178). Reginfo.gov.

  • Benzyl N-(2-aminoethyl)carbamate hydrochloride Safety Data Sheet. AK Scientific, Inc.

  • Benzyl carbamate Safety Data Sheet. Fisher Scientific.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.

  • Benzyl carbamate | C8H9NO2. PubChem.

  • Benzyl N-(2-aminoethyl)carbamate hydrochloride Safety Data Sheet. MedChemExpress.

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995-02-09). Federal Register.

Sources

A Strategic Guide to Personal Protective Equipment for Handling Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory environment is paramount. Our commitment extends beyond providing novel chemical entities; it is rooted in ensuring your safety and empowering your research through comprehensive technical guidance. This document serves as an essential directive for the safe handling of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is not to merely list procedures, but to instill a deep understanding of the "why" behind each safety measure, fostering a culture of proactive safety and scientific integrity.

Hazard Analysis: Understanding the Intrinsic Risks

Benzyl (2-(methylamino)-2-oxoethyl)carbamate and structurally related carbamate compounds present a specific hazard profile that necessitates a robust PPE strategy. The primary routes of exposure are dermal contact, ocular contact, and inhalation of aerosolized particles or dust.

Based on available safety data for this chemical class, the anticipated hazards include:

  • Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation (H319): The compound can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[4]

These classifications are the cornerstone of our PPE recommendations, designed to create a comprehensive barrier between you and the chemical.

The Core Ensemble: Your Primary Defense

A foundational PPE protocol is non-negotiable when handling Benzyl (2-(methylamino)-2-oxoethyl)carbamate in any quantity. This core ensemble is designed to mitigate the risks of accidental splashes, brief contact, and minimal aerosol generation.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.Protects against accidental splashes and airborne particles that can cause serious eye damage.[5][6]
Hand Protection Unlined, chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Cuffs should extend up the forearm.Prevents skin contact, a primary route of exposure. Avoid lined gloves as they can absorb the chemical.[6]
Body Protection A laboratory coat or chemical-resistant coveralls.Minimizes skin exposure from spills or splashes.[5][6]
Footwear Closed-toe shoes constructed of a non-porous material.Protects feet from spills and falling objects.

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection is dictated by the specific procedure and the potential for generating airborne particles.

When is Respiratory Protection Necessary?

  • When weighing or transferring the solid compound outside of a certified chemical fume hood.

  • During any operation that could generate dust or aerosols (e.g., sonication, vigorous mixing).

  • In poorly ventilated areas.

Recommended Respiratory Protection:

  • For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[7]

  • If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is required.[5]

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is as much about its correct use as it is about its selection. Follow these step-by-step protocols to ensure your safety.

Donning PPE: A Sequence for Safety

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect PPE for damage Wash_Hands 2. Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Lab_Coat 3. Don lab coat or coveralls Wash_Hands->Lab_Coat Respirator 4. Don respirator (if required) and perform seal check Lab_Coat->Respirator Goggles 5. Don safety goggles/face shield Respirator->Goggles Gloves 6. Don gloves, ensuring cuffs are over the sleeves of the lab coat Goggles->Gloves

Figure 1: PPE Donning Sequence
Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur. This sequence is designed to minimize that risk.

PPE_Doffing cluster_doffing Doffing Sequence cluster_post Post-Removal Gloves 1. Remove gloves using a glove-in-glove or similar technique Goggles 2. Remove safety goggles/face shield from the back Gloves->Goggles Lab_Coat 3. Remove lab coat or coveralls, turning it inside out Goggles->Lab_Coat Respirator 4. Remove respirator (if worn) Lab_Coat->Respirator Wash_Hands 5. Wash hands thoroughly with soap and water Respirator->Wash_Hands

Figure 2: PPE Doffing Sequence
Disposal Plan: Responsible Waste Management

Contaminated PPE must be handled as hazardous waste.

  • Gloves, disposable lab coats, and respirators: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Reusable PPE (e.g., safety goggles, face shields): Clean and decontaminate according to your institution's established procedures.

Always adhere to your local, state, and federal regulations for hazardous waste disposal.[1] If in doubt, consult your institution's Environmental Health & Safety (EHS) department.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Ensure that a safety shower and eyewash station are readily accessible and in good working order in any area where this compound is handled.[5]

Conclusion: Fostering a Culture of Safety

The responsible use of Benzyl (2-(methylamino)-2-oxoethyl)carbamate and any chemical reagent is predicated on a thorough understanding of the risks and a disciplined application of safety protocols. This guide provides the foundational knowledge for the safe handling of this compound, but it is the conscientious scientist who ultimately ensures a safe laboratory environment. By integrating these principles into your daily workflow, you build a framework of trust and reliability in your research endeavors.

References

  • Benchchem. Personal protective equipment for handling Methyl carbamate-d3. 5

  • Benchchem. Personal protective equipment for handling 2-Butenyl N-phenylcarbamate. 6

  • AK Scientific, Inc. Benzyl N-(2-aminoethyl)carbamate hydrochloride Safety Data Sheet.

  • AK Scientific, Inc. Benzyl (2-(ethylamino)-2-oxoethyl)carbamate Safety Data Sheet.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - Benzyl carbamate.

  • Angene Chemical. Safety Data Sheet.

  • PubChem. benzyl N-(2-hydroxyethyl)carbamate.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Santa Cruz Biotechnology. SAFETY DATA SHEET.

  • MedChemExpress. Benzyl N-(2-aminoethyl)carbamate hydrochloride-SDS.

  • BLDpharm. Benzyl (2-(methylamino)-2-oxoethyl)carbamate Safety Information.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.